Hdtpa
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H19N3O10-4 |
|---|---|
Molecular Weight |
389.31 g/mol |
IUPAC Name |
2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-4 |
InChI Key |
QPCDCPDFJACHGM-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Diethylenetriaminepentaacetic Acid (DTPA) for Researchers and Drug Development Professionals
An Introduction to a Powerful Chelating Agent in Pharmaceutical Science
Diethylenetriaminepentaacetic acid, commonly known as DTPA, is a synthetic aminopolycarboxylic acid that serves as a potent chelating agent. Its ability to form stable, water-soluble complexes with a wide range of metal ions makes it an invaluable tool in various scientific and medical fields, particularly in drug development and diagnostics. This technical guide provides a comprehensive overview of DTPA, including its chemical identity, quantitative data on its chelation properties, detailed experimental protocols, and visualizations of its application workflows.
Full Chemical Name and Synonyms
The compound referred to as Hdtpa is the deprotonated form of Diethylenetriaminepentaacetic acid (DTPA).
-
Systematic (IUPAC) Name : 2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate[1]
-
Common Name : Diethylenetriaminepentaacetic acid
-
Abbreviation : DTPA
-
Other Synonyms : Pentetic acid, N,N-Bis(2-[bis(carboxymethyl)amino]ethyl)glycine[2][3]
DTPA is structurally similar to the more commonly known ethylenediaminetetraacetic acid (EDTA) but possesses a higher denticity (the number of donor groups in a single ligand that bind to a central atom in a coordination complex), which contributes to its strong binding affinity for metal ions.[4]
Quantitative Data: Stability of DTPA-Metal Complexes
The efficacy of a chelating agent is quantified by its stability constant (log K), which describes the equilibrium between the free ligand and the metal-ligand complex. A higher log K value indicates a more stable complex and a stronger chelation affinity. DTPA is known for forming highly stable complexes with various metal ions, particularly trivalent and heavy metal ions.[5][6]
| Metal Ion | Stability Constant (log K) | Reference(s) |
| Pb²⁺ | 18.8 | [2] |
| Cu²⁺ | 21.03 | |
| Zn²⁺ | 18.35 | |
| Fe³⁺ | 28.6 (approx.) | [7] |
| Cd²⁺ | 18.93 | |
| Mn²⁺ | 15.60 | |
| Ca²⁺ | 10.74 | [8] |
| Mg²⁺ | 9.03 | [8] |
| Gd³⁺ | 22.46 | - |
| In³⁺ | 29.0 (approx.) | - |
| Y³⁺ | 22.05 | - |
| Th⁴⁺ | 29.8 (approx.) | [4] |
| U⁴⁺ | 29.0 (approx.) | [4] |
Note: Stability constants can vary with experimental conditions such as ionic strength and pH.
Experimental Protocols
Synthesis of Pentasodium Salt of DTPA (DTPA-5Na)
This protocol outlines a common industrial method for synthesizing the pentasodium salt of DTPA, which is highly soluble in water.
Materials:
-
Chloroacetic acid
-
Deionized water
-
Diethylenetriamine (DETA)
-
Sodium hydroxide (NaOH) solution (e.g., 32-33%)[9]
-
Ice bath/cooling system
Procedure:
-
Dissolve chloroacetic acid in deionized water to create a solution.[9][10]
-
Slowly add diethylenetriamine to the chloroacetic acid solution while maintaining the reaction temperature between -5°C and 0°C using a cooling system.[9]
-
The addition of sodium hydroxide is performed in two stages to control the exothermic reaction:
-
Once all the sodium hydroxide has been added, maintain the temperature at 30-60°C for 2-5 hours to ensure the reaction goes to completion.[10]
-
Adjust the pH of the final reaction mixture to approximately 11.5.[10]
-
Cool the solution to room temperature and filter to collect the product.[9][10]
Radiolabeling of DTPA with Technetium-99m (⁹⁹ᵐTc) for Diagnostic Imaging
⁹⁹ᵐTc-DTPA is a widely used radiopharmaceutical for renal imaging and measuring the glomerular filtration rate (GFR).[1][11]
Materials:
-
Lyophilized DTPA kit
-
Sterile, oxidant-free sodium pertechnetate (⁹⁹ᵐTc) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator[12]
-
Lead-shielded vial
Procedure:
-
Aseptically inject the sterile ⁹⁹ᵐTc eluate (up to 300 mCi in 2-5 mL) into the lead-shielded vial containing the lyophilized DTPA.[1]
-
Gently shake the vial for approximately 10 seconds to dissolve the contents.[1]
-
Allow the mixture to stand for 15 minutes at room temperature for the chelation reaction to complete.[1]
-
Before administration, assess the radiochemical purity (RCP) using appropriate methods (e.g., thin-layer chromatography). The RCP of ⁹⁹ᵐTc-DTPA should exceed 95%.[1]
-
The reconstituted radiopharmaceutical should be stored at 15-25°C and used within 6 hours of preparation.[1]
Clinical Protocol for DTPA Chelation Therapy for Heavy Metal Contamination
DTPA is FDA-approved for treating internal contamination with certain transuranic elements like plutonium, americium, and curium. It is also used off-label for gadolinium deposition.[13] The protocol often involves the administration of both calcium (Ca-DTPA) and zinc (Zn-DTPA) salts.
Materials:
-
Ca-DTPA injection
-
Zn-DTPA injection
-
Normal saline (0.9% sodium chloride) for infusion
-
Intravenous administration set
Procedure (Example for Gadolinium Chelation):
-
Day 1: Administer Ca-DTPA. A common method is to give an intravenous (IV) push of 2.5 mL (500 mg) of Ca-DTPA over one minute. This is followed by an infusion of normal saline. A second 2.5 mL dose may be administered during the infusion.[14][15] The rationale for using Ca-DTPA first is its higher binding affinity for heavy metals, which can displace the calcium ion.
-
Day 2: Administer Zn-DTPA using a similar IV procedure.[14][15] The use of Zn-DTPA in subsequent treatments helps to replenish zinc stores that may be depleted by Ca-DTPA, as the chelating agent can also bind to essential endogenous metals.[15]
-
This two-day treatment cycle can be repeated at intervals of one week or more, depending on the clinical scenario and patient response.[14]
-
Monitoring of urine for excreted metals and patient's renal function is crucial throughout the therapy.
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving DTPA.
Caption: Workflow for the preparation of ⁹⁹ᵐTc-DTPA for diagnostic use.
Caption: The mechanism of action for DTPA in chelating and removing toxic metal ions.
Caption: Logical workflow for using DTPA as a bifunctional chelator in targeted therapies.
References
- 1. parsisotope.com [parsisotope.com]
- 2. researchgate.net [researchgate.net]
- 3. Diethylenetriaminepentaacetic acid(DTPA) [irochelating.com]
- 4. Pentetic acid - Wikipedia [en.wikipedia.org]
- 5. nouryon.com [nouryon.com]
- 6. Metal Chelate DTPA | CAS 67-43-6 Dojindo [dojindo.com]
- 7. shivchem.com [shivchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN103570571A - Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Google Patents [patents.google.com]
- 11. radiopaedia.org [radiopaedia.org]
- 12. DTPA (Poltecthis compound) – for radiopharmaceutical preparation – Narodowe Centrum Badań Jądrowych Ośrodek Radioizotopów – POLATOM [polatom.pl]
- 13. DTPA Chelation for Gadolinium Deposition Disease · Info for Participants · Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. richardsemelka.com [richardsemelka.com]
The Core Mechanism of DTPA Chelation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylenetriaminepentaacetic acid (DTPA) is a powerful chelating agent with significant applications in medicine and industry. Its efficacy stems from its molecular structure, which allows it to form stable, soluble complexes with a wide range of metal ions. This guide provides a detailed examination of the core mechanism of DTPA chelation, including its chemical properties, the thermodynamics and kinetics of complex formation, and the established experimental protocols for its study. Quantitative data on the stability of DTPA-metal complexes are presented, and key concepts are illustrated through diagrams to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to DTPA and Chelation Therapy
Chelation therapy is a cornerstone in the treatment of heavy metal and radionuclide poisoning.[1] It involves the administration of a chelating agent, which forms a stable, non-toxic complex with the metal ion, facilitating its excretion from the body.[1][2] Diethylenetriaminepentaacetic acid (DTPA) is a polyaminocarboxylic acid that has proven to be a highly effective chelating agent for a variety of divalent and trivalent metal ions.[3][4] Its molecular structure, featuring a diethylenetriamine backbone with five carboxymethyl groups, provides multiple binding sites for metal coordination.[5][6]
DTPA is an FDA-approved treatment for internal contamination with transuranic elements such as plutonium, americium, and curium.[7][8] It is also utilized in other medical and industrial applications, including as a contrast agent in Magnetic Resonance Imaging (MRI) when complexed with gadolinium, and in agriculture to enhance the bioavailability of micronutrients.[4][9] Understanding the fundamental mechanism of DTPA chelation is crucial for optimizing its existing applications and for the development of new therapeutic strategies.
The Chemical Basis of DTPA Chelation
The chelation mechanism of DTPA is rooted in its molecular structure and the principles of coordination chemistry. DTPA is a multidentate ligand, meaning it can form multiple bonds with a single metal ion, creating a stable, ring-like structure known as a chelate.[2]
Molecular Structure and Donor Atoms
DTPA possesses eight potential donor atoms for metal coordination: three nitrogen atoms from the diethylenetriamine backbone and five oxygen atoms from the carboxylate groups.[7] This octadentate nature allows DTPA to wrap around a metal ion, forming a highly stable complex.[5] The geometry of the DTPA molecule allows it to effectively sequester metal ions, preventing their interaction with biological molecules.[3] In the case of its complex with iron(III), DTPA utilizes the three amine centers and three of its five carboxylates to bind the metal ion in a hexadentate fashion.[5]
Thermodynamics of Complex Formation: Stability Constants
The stability of a metal-DTPA complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex and a stronger affinity of DTPA for the metal ion.[9] DTPA generally forms more stable complexes than the related chelating agent EDTA, with formation constants that are about 100 times greater.[5] The stability of these complexes is influenced by factors such as pH and the nature of the metal ion.[3] Optimal chelation typically occurs in a pH range of 4 to 7.[3][4]
Table 1: Stability Constants (log K) of DTPA with Various Metal Ions
| Metal Ion | Log K Value | Reference |
| Pb²⁺ | 18.8 | [10] |
| Am³⁺ | 26.2 | [11] |
| Cd²⁺ | Higher than Cd-EDTA | [12] |
| Co²⁺ | ~19 | [13] |
The chelate effect, which is predominantly an effect of entropy, is the primary thermodynamic driving force for the high stability of these complexes.[2]
Kinetics of Chelation
The kinetics of DTPA complex formation can be influenced by several factors, including pH and the presence of other ligands.[14][15] For instance, the rate of complex formation with lanthanides is dependent on the hydrogen ion concentration.[14][15] Studies on the complexation of europium with DTPA have shown that the total formation rate constant is strongly dependent on pH and DTPA speciation, with values ranging from 5 x 10³ M⁻¹s⁻¹ to over 1 x 10⁶ M⁻¹s⁻¹ over a pH range of 1.5 to 2.3.[16][17]
Experimental Protocols for Studying DTPA Chelation
A variety of experimental techniques are employed to characterize the chelation properties of DTPA.
Determination of Stability Constants
Method: pH Potentiometry
Principle: This method involves titrating a solution containing the metal ion and DTPA with a standard base. The change in pH is monitored, and the data are used to calculate the stability constant of the metal-DTPA complex.
Detailed Protocol:
-
Solution Preparation: Prepare solutions of the metal salt, DTPA, and a strong base (e.g., NaOH) of known concentrations. An inert electrolyte (e.g., KCl) is added to maintain a constant ionic strength.[18]
-
Titration: A known volume of the solution containing the metal ion and DTPA is placed in a thermostated vessel. The solution is then titrated with the standard base.
-
pH Measurement: The pH of the solution is measured after each addition of the base using a calibrated pH meter.
-
Data Analysis: The titration curve (pH vs. volume of base added) is analyzed using appropriate software to calculate the protonation constants of DTPA and the stability constant of the metal-DTPA complex.
Method: Spectrophotometry
Principle: This technique is used when the metal-DTPA complex has a distinct absorption spectrum compared to the free metal ion or DTPA. The change in absorbance is used to determine the concentration of the complex and subsequently the stability constant.
Detailed Protocol:
-
Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of DTPA.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the metal-DTPA complex.
-
Data Analysis: Use the Beer-Lambert law to calculate the concentration of the complex in each solution. The stability constant is then determined by fitting the data to the appropriate equilibrium expression.
Investigation of Chelation Kinetics
Method: Stopped-Flow Spectrophotometry
Principle: This technique allows for the study of rapid reactions in solution. Solutions of the reactants are rapidly mixed, and the change in absorbance or fluorescence over time is monitored to determine the reaction rate.[15]
Detailed Protocol:
-
Reactant Solutions: Prepare solutions of the metal ion and DTPA in separate syringes of the stopped-flow instrument. A colorimetric indicator ligand, such as Arsenazo III, can be used to monitor the progress of the reaction through visible spectral changes.[14][15]
-
Rapid Mixing: The solutions are rapidly injected into a mixing chamber and then flow into an observation cell.
-
Kinetic Data Acquisition: The change in absorbance or fluorescence is recorded as a function of time.
-
Data Analysis: The kinetic data are fitted to the appropriate rate law to determine the rate constants for the formation and dissociation of the metal-DTPA complex.[15] The reaction often proceeds as a first-order approach to equilibrium.[14][15]
Visualizing the DTPA Chelation Mechanism and Workflows
Caption: The chelation mechanism of DTPA with a metal ion.
Caption: Experimental workflow for studying DTPA chelation.
Biological Implications and Future Directions
The primary site of action for DTPA in the body is the bloodstream, where it competes with endogenous ligands like transferrin and albumin for the binding of metal ions.[11] The efficacy of DTPA is therefore dependent on its concentration in the plasma and its ability to successfully compete for and sequester the target metal.[11] While highly effective, the administration of Ca-DTPA can lead to the depletion of essential metals like zinc, a side effect that is less pronounced with Zn-DTPA.[8][19]
Future research in the field of DTPA chelation may focus on the development of new DTPA analogs with enhanced selectivity for specific toxic metals, thereby minimizing the impact on essential mineral homeostasis. Furthermore, a deeper understanding of the biological pathways affected by DTPA and its metal complexes could lead to the development of more targeted and effective chelation therapies.
Conclusion
DTPA is a powerful and versatile chelating agent with a well-established mechanism of action. Its ability to form stable, soluble complexes with a wide range of metal ions makes it an invaluable tool in the treatment of metal toxicity and in various industrial applications. A thorough understanding of its chemical properties, the thermodynamics and kinetics of complex formation, and the experimental methods used for its characterization is essential for researchers and professionals working to advance the field of chelation therapy and drug development. The data and methodologies presented in this guide provide a solid foundation for further investigation and innovation in this critical area of science.
References
- 1. researchgate.net [researchgate.net]
- 2. Chelation - Wikipedia [en.wikipedia.org]
- 3. app1-c89-pub.pressidium.com - Dtpa Chemistry [app1-c89-pub.pressidium.com]
- 4. shivchem.com [shivchem.com]
- 5. Pentetic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Diethylenetriaminepentaacetic acid | C14H23N3O10 | CID 3053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 9. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The kinetics of lanthanide complexation by EDTA and DTPA in lactate media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. The kinetics of lanthanide complexation by EDTA and DTPA in lactate media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Kinetics of formation for lanthanide (III) complexes of DTPA-(Me-Trp)2 used as imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. irpa.net [irpa.net]
The Chemical Architecture and Properties of DTPA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylenetriaminepentaacetic acid (DTPA), a polyaminocarboxylic acid, is a formidable chelating agent with significant applications across medicine, agriculture, and industry. Its efficacy is rooted in its molecular structure, which features eight potential donor sites for metal ion coordination, leading to the formation of highly stable complexes. This document provides an in-depth examination of the chemical structure and physicochemical properties of DTPA, details experimental protocols for the characterization of its acidic and coordination properties, and visually represents its mechanism of action and experimental workflows.
Chemical Structure and Identification
DTPA, also known as pentetic acid, is an analogue of ethylenediaminetetraacetic acid (EDTA) but possesses a larger diethylenetriamine backbone and five carboxymethyl groups, enhancing its metal-binding capacity.[1][2]
-
IUPAC Name: 2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid[3]
-
Synonyms: Pentetic Acid, (Diethylenetrinitrilo)pentaacetic acid[3][4]
-
SMILES: C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
The structure of DTPA provides three amine nitrogens and five carboxyl oxygens, making it a potentially octadentate ligand capable of forming numerous chelate rings with a single metal ion for exceptional stability.[2]
Physicochemical Properties
The physical and chemical properties of DTPA are summarized below. Quantitative data are presented in structured tables for clarity and comparison.
General and Physical Properties
DTPA is typically a white crystalline solid with high solubility in water, particularly in its salt form.[1][2]
| Property | Value | Reference |
| Molecular Weight | 393.35 g/mol | [1][3][5] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 219-222 °C (decomposes) | PubChem |
| Solubility | Soluble in water | [1][5] |
Chemical Properties
The key chemical properties of DTPA relate to its behavior as a polyprotic acid and its extraordinary ability to form stable complexes with a wide range of metal ions.
DTPA is a pentaprotic acid (H₅L), with five distinct pKa values corresponding to the deprotonation of its five carboxyl groups and three amino groups. These values are crucial for understanding its chelation behavior at different pH levels.
| pKa | Value | Assigned Protonation Site |
| pKa₁ | 1.82 | Carboxyl Group |
| pKa₂ | 2.57 | Carboxyl Group |
| pKa₃ | 4.32 | Carboxyl Group |
| pKa₄ | 8.54 | Ammonium Group |
| pKa₅ | 10.54 | Ammonium Group |
| Values are for 25 °C at an ionic strength of 0.1 M. |
The stability constant (K) is the equilibrium constant for the formation of the complex from the metal ion and the fully deprotonated ligand. A high log K value signifies a very stable complex. DTPA is known for forming some of the most stable metal complexes among common chelating agents.[6]
| Metal Ion | Log K₁ (ML) | Conditions |
| Fe³⁺ | 27.40 | 25 °C, I=0.1 |
| Gd³⁺ | 22.46 | 20 °C, I=0.1 |
| Cu²⁺ | 21.03 | 25 °C, I=0.1 |
| Zn²⁺ | 18.29 | 25 °C, I=0.1 |
| Pb²⁺ | 18.80 | - |
| Fe²⁺ | 16.20 | 25 °C, I=0.1 |
| Ca²⁺ | 10.74 | 25 °C, I=0.1 |
| Mg²⁺ | 8.99 | 25 °C, I=0.1 |
| Source: Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. |
Core Experimental Protocols
The characterization of a chelating agent like DTPA relies on precise measurement of its pKa values and metal-ligand stability constants. Potentiometric titration is a foundational technique for determining both.
Protocol: Determination of pKa Values by Potentiometric Titration
This protocol outlines the steps to determine the acid dissociation constants of DTPA.
1. Objective: To determine the five pKa values of DTPA by titrating a solution of DTPA with a strong base (e.g., NaOH) and monitoring the pH.
2. Materials & Equipment:
-
DTPA (high purity)
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standardized 0.1 M HCl solution
-
Potassium chloride (KCl) for ionic strength adjustment
-
Deionized, CO₂-free water
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Temperature-controlled reaction vessel (25 °C)
-
Inert gas (Nitrogen or Argon) supply
3. Methodology:
-
Solution Preparation:
-
Prepare a ~1 mM solution of DTPA in deionized water. Accurately weigh the DTPA.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
System Calibration & Setup:
-
Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).
-
Place the DTPA solution in the reaction vessel on the magnetic stirrer.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged and not in contact with the stir bar.
-
Begin gentle stirring. Purge the solution with an inert gas for 15-20 minutes before and during the titration to displace dissolved CO₂.
-
-
Titration Procedure:
-
Acidify the DTPA solution to a starting pH of ~1.5-2.0 using 0.1 M HCl to ensure all functional groups are fully protonated.
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added. Use smaller volume increments in regions where the pH changes rapidly (near the equivalence points).
-
Continue the titration until the pH reaches ~12 to ensure all acidic protons have been titrated.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa values can be determined from the curve. The pH at the half-equivalence point for each protonation step corresponds to its pKa.
-
For higher accuracy, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot or the zero crossings in the second derivative plot indicate the equivalence points.
-
Perform at least three replicate titrations to ensure reproducibility and report the average pKa values with standard deviation.
-
Protocol: Determination of Metal-Ligand Stability Constants
This protocol is an extension of the pKa determination, where the titration is performed in the presence of a metal ion.
1. Objective: To determine the stability constant (log K) of a metal-DTPA complex.
2. Methodology:
-
Solution Preparation: Prepare two identical solutions as described in the pKa protocol (Section 3.1, Step 1). To one of these solutions, add a precise molar ratio of a metal salt (e.g., a 1:1 molar ratio of GdCl₃ to DTPA).
-
Titration Procedure: Perform two separate potentiometric titrations under identical conditions (temperature, ionic strength):
-
Titration A: The DTPA solution without the metal ion (as performed in Section 3.1).
-
Titration B: The DTPA solution containing the metal ion.
-
-
Data Analysis:
-
Plot the titration curves for both A and B on the same graph.
-
The titration curve for the metal-containing solution (B) will be shifted to a lower pH compared to the ligand-only curve (A). This shift is due to the release of protons upon complexation (Mⁿ⁺ + H₅L → [ML]ⁿ⁻⁵ + 5H⁺).
-
The magnitude of this pH shift is directly related to the stability of the metal-ligand complex.
-
The stability constant (log K) is calculated from the titration data using specialized computer programs (e.g., HYPERQUAD, SCOGS) that fit the experimental data to a chemical equilibrium model, accounting for the pKa values of the ligand and the hydrolysis constants of the metal ion.
-
Visualizations: Mechanisms and Workflows
Visual diagrams are essential for conceptualizing the complex chemical behavior of DTPA. The following diagrams were generated using the Graphviz DOT language, adhering to specified formatting rules.
DTPA Chelation Mechanism
The fundamental action of DTPA is its ability to form a stable, cage-like structure around a metal ion, sequestering it from the surrounding environment.
Experimental Workflow: Potentiometric Titration
This flowchart outlines the logical steps for determining the physicochemical constants of DTPA in the laboratory.
Signaling Pathway: Medical Decorporation of Radionuclides
In medicine, DTPA is a critical countermeasure for internal contamination with radioactive heavy metals. The Ca²⁺ or Zn²⁺ salt of DTPA is administered, which then exchanges its endogenous metal for the more tightly binding radionuclide.
References
The Biological Role of DTPA as a Chelating Agent: A Technical Guide
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a potent chelating agent with a broad range of applications in medicine, research, and industry. Its ability to form stable, water-soluble complexes with a variety of metal ions underpins its utility in treating heavy metal poisoning, managing radionuclide contamination, and serving as a key component in diagnostic imaging agents. This in-depth technical guide provides a comprehensive overview of the biological role of DTPA, focusing on its mechanism of action, quantitative binding characteristics, and its impact on biological pathways. Detailed experimental protocols are provided for key applications, and complex biological and experimental workflows are visualized through diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Mechanism of Action: The Power of Chelation
The fundamental principle behind the biological activity of DTPA is chelation. The term "chelate" is derived from the Greek word "chele," meaning claw, which aptly describes the action of a chelating agent. DTPA is a polyamino-polycarboxylic acid that can wrap around a central metal ion, forming multiple stable coordinate bonds.[1] This sequestration of the metal ion alters its physicochemical properties, rendering it less toxic and more readily excretable from the body.[2]
DTPA is an octadentate ligand, meaning it has eight potential binding sites for a metal ion, which contributes to the high stability of its metal complexes.[3] The formation constants for DTPA complexes with many metal ions are significantly higher than those for endogenous ligands, allowing DTPA to effectively compete for and remove metals from biological systems.[4]
Quantitative Data on DTPA-Metal Complex Stability
The efficacy of a chelating agent is quantitatively expressed by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex and a stronger affinity of the chelator for the metal ion. The tables below summarize the stability constants of DTPA with various biologically relevant metal ions.
| Divalent Metal Ion | Log K Value |
| Ca(II) | 10.9 |
| Zn(II) | 18.6 |
| Cu(II) | 21.4 |
| Pb(II) | 18.8[5] |
| Cd(II) | 19.0 |
| Mn(II) | 15.6 |
| Mg(II) | 9.3 |
| Trivalent and Other Metal Ions | Log K Value |
| Fe(III) | 28.6 |
| Gd(III) | 22.4 |
| Am(III) | 26.2[6] |
| Pu(IV) | 29.0 |
| Y(III) | 22.0 |
Note: Stability constants can vary depending on experimental conditions such as pH, temperature, and ionic strength. The values presented are representative figures from the scientific literature.
Biological Applications and Experimental Protocols
DTPA's strong affinity for a wide range of metal ions has led to its use in several critical biological and medical applications.
Heavy Metal and Radionuclide Decorporation
DTPA is a primary treatment for internal contamination with heavy metals and radionuclides, particularly transuranic elements like plutonium (Pu) and americium (Am).[7] It is typically administered as either the calcium salt (Ca-DTPA) or the zinc salt (Zn-DTPA).[7] Ca-DTPA is generally more effective in the initial phase of treatment as calcium is readily displaced by metals with higher binding affinities.[7] However, prolonged use of Ca-DTPA can lead to the depletion of essential minerals like zinc.[7] Therefore, treatment is often initiated with Ca-DTPA and then switched to Zn-DTPA for longer-term management.[8]
Experimental Protocol: In Vivo Radionuclide Decorporation in an Animal Model
This protocol describes a general procedure for evaluating the efficacy of DTPA in removing a radionuclide from a rodent model.
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Radionuclide Administration: Administer a known quantity of the radionuclide (e.g., Americium-241 citrate) via intravenous injection.
-
DTPA Treatment:
-
Prepare a sterile solution of Ca-DTPA or Zn-DTPA in physiological saline.
-
At a specified time point post-contamination (e.g., 1 hour), administer DTPA via intravenous or intraperitoneal injection. A typical dose might be 30 µmol/kg body weight.
-
-
Sample Collection:
-
House the animals in metabolic cages to allow for separate collection of urine and feces over a defined period (e.g., 24, 48, and 72 hours).
-
At the end of the study period, euthanize the animals and collect key tissues such as the liver, kidneys, and femur to assess radionuclide burden.
-
-
Analysis:
-
Measure the radioactivity in the collected urine, feces, and tissue samples using an appropriate detector (e.g., a gamma counter for gamma-emitting radionuclides).
-
Calculate the percentage of the injected dose excreted and retained in the tissues for both DTPA-treated and control (saline-treated) animals.
-
-
Data Interpretation: Compare the excretion and retention data between the treated and control groups to determine the decorporation efficacy of DTPA.
Clinical Protocol: Chelation Therapy for Gadolinium Deposition Disease
Gadolinium Deposition Disease (GDD) is a condition that can occur in some individuals after receiving gadolinium-based contrast agents (GBCAs) for MRI scans. DTPA has been used to chelate and remove retained gadolinium.
-
Patient Evaluation: Confirm the diagnosis of GDD through patient history, symptoms, and measurement of gadolinium levels in a 24-hour urine collection.
-
Treatment Regimen:
-
Monitoring:
-
Monitor the patient for any adverse reactions during and after the infusion.
-
Collect a 24-hour urine sample after the first day of treatment to measure the amount of gadolinium excreted. A significant increase (e.g., at least four times the pre-treatment level) indicates a beneficial effect of chelation.[8]
-
-
Repeat Sessions: Repeat the two-day chelation cycle as needed, with a typical spacing of 3-4 weeks between sessions, guided by the patient's response and symptom severity.[2]
Diagnostic Imaging
DTPA's ability to form stable complexes with paramagnetic metal ions, most notably gadolinium(III), is the basis for its use as a contrast agent in Magnetic Resonance Imaging (MRI).[9] The Gd-DTPA complex enhances the relaxation rate of water protons in its vicinity, leading to a brighter signal in T1-weighted images and improved visualization of tissues and pathologies.[10] For example, in brain tumor diagnosis, Gd-DTPA helps to highlight the tumor's vascularity and differentiate it from surrounding healthy tissue.[11]
Experimental Workflow: Preparation and Use of Gd-DTPA as an MRI Contrast Agent
Caption: Workflow for the preparation and application of Gd-DTPA as an MRI contrast agent.
Probing Biological Pathways: The Role of DTPA in Studying Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[12] As an iron chelator, DTPA can be used as an experimental tool to study the mechanisms of ferroptosis. By sequestering iron, DTPA can inhibit the Fenton reaction, a key process in ferroptosis that generates highly reactive hydroxyl radicals, which in turn drive lipid peroxidation.[13]
Signaling Pathway: DTPA's Inhibition of Ferroptosis
Caption: DTPA inhibits ferroptosis by chelating intracellular iron, thereby preventing the Fenton reaction and subsequent lipid peroxidation.
Analytical Methods for DTPA and its Metal Complexes
Accurate quantification of DTPA and its metal complexes in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Several analytical techniques are employed for this purpose.
Experimental Protocol: Quantification of DTPA in a Biological Matrix using HPLC
This protocol outlines a method for determining DTPA concentrations in a biological sample, such as plasma or urine, using High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 1 mL of plasma), add a solution of a transition metal ion that forms a stable, UV-active complex with DTPA (e.g., Fe(III) or Cu(II)). This step is necessary because DTPA itself does not have a chromophore for UV detection.
-
Vortex the sample to ensure complete complexation.
-
Perform a protein precipitation step by adding a suitable solvent (e.g., acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: An ion-pairing reagent (e.g., tetrabutylammonium hydroxide) in a buffered aqueous solution with an organic modifier (e.g., acetonitrile). The ion-pairing reagent is necessary to retain the highly polar DTPA-metal complex on the non-polar stationary phase.
-
Flow Rate: A typical flow rate would be 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the DTPA-metal complex has maximum absorbance (e.g., around 260 nm for the Fe(III)-DTPA complex).
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of DTPA in the same biological matrix.
-
Inject the prepared samples and standards onto the HPLC system.
-
Determine the concentration of DTPA in the unknown samples by comparing their peak areas to the calibration curve.
-
Other advanced analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can also be used for the sensitive and element-specific detection of DTPA-metal complexes.[15]
Drug Development and Formulation
While intravenous administration is the most common route for DTPA, its poor oral bioavailability presents a challenge for long-term or outpatient treatment.[7] Research efforts have focused on developing oral formulations of DTPA to improve patient compliance and ease of administration. One approach involves the synthesis of prodrugs, such as the penta-ethyl ester of DTPA, which is more lipophilic and can be absorbed more readily from the gastrointestinal tract.[16] These prodrugs are then metabolized in the body to release the active DTPA molecule.
Logical Relationship: Prodrug Strategy for Oral DTPA Delivery
Caption: A prodrug approach to enhance the oral bioavailability of DTPA.
Conclusion
DTPA is a versatile and powerful chelating agent with well-established and critical roles in medicine and research. Its strong and stable binding to a wide array of metal ions forms the basis of its therapeutic and diagnostic applications. Understanding the quantitative aspects of its metal binding, the detailed protocols for its use, and its interactions with biological pathways is paramount for its effective and safe application. Continued research into novel formulations and delivery systems holds the promise of further enhancing the clinical utility of this important molecule.
References
- 1. Spectrophotometric method for the determination of a bifunctional DTPA ligand in DTPA-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelation - Wikipedia [en.wikipedia.org]
- 4. inl.elsevierpure.com [inl.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irpa.net [irpa.net]
- 8. richardsemelka.com [richardsemelka.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Brain tumor - Wikipedia [en.wikipedia.org]
- 12. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. antbioinc.com [antbioinc.com]
- 14. researchgate.net [researchgate.net]
- 15. Metal-detection based techniques and their applications in metallobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Dawn of a Chelator: An In-depth Guide to the Early Research and Discovery of DTPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DTPA) stands as a cornerstone in the field of chelation chemistry, with a rich history of applications ranging from industrial processes to life-saving medical treatments. Its remarkable ability to form stable, water-soluble complexes with a wide array of metal ions has made it an indispensable tool for scientists and clinicians. This technical guide delves into the seminal early research that led to the discovery and characterization of DTPA, providing a detailed look at the foundational synthesis, experimental protocols, and the initial quantitative understanding of its properties that paved the way for its modern uses. The term "chelate" was first coined in 1920 by Sir Gilbert T. Morgan and H. D. K. Drew, derived from the Greek word for "claw" to describe how certain molecules bind to a central metal atom.[1] This guide will explore the pioneering work that established DTPA as a powerful chelating agent.
The Genesis of a Polyamino Carboxylic Acid: Early Synthesis
The development of aminopolycarboxylic acids as chelating agents was pioneered by Frederick C. Bersworth in the mid-20th century. While his work on ethylenediaminetetraacetic acid (EDTA) is widely recognized, his research also laid the groundwork for related compounds with even greater chelating capacity, such as DTPA. Early synthetic routes focused on the carboxymethylation of diethylenetriamine.
Experimental Protocol: The Bersworth Approach (Conceptual Reconstruction)
-
Reaction Setup: A reaction vessel, likely a three-necked flask equipped with a stirrer, thermometer, and addition funnels, would be charged with an aqueous solution of diethylenetriamine.
-
Carboxymethylation: A carboxymethylating agent, such as sodium chloroacetate or chloroacetic acid, would be slowly added to the diethylenetriamine solution. The reaction would be carried out under alkaline conditions, maintained by the concurrent addition of a strong base like sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction and to keep the amine groups reactive.
-
Temperature Control: The reaction is exothermic, and early researchers would have meticulously controlled the temperature, likely using an ice bath, to prevent side reactions and degradation of the reactants and product.
-
Reaction Completion and Isolation: After the addition of the reagents, the reaction mixture would be stirred for an extended period to ensure complete carboxymethylation. The crude DTPA product would then be isolated from the reaction mixture.
-
Purification: Early purification methods would have involved acidification of the solution to precipitate the less soluble free acid form of DTPA. The precipitate would then be collected by filtration, washed with cold water to remove inorganic salts, and subsequently dried.
This process would have yielded DTPA as a white, crystalline powder with limited solubility in water in its acidic form.
Early Characterization and Quantitative Analysis
Following its synthesis, the critical next step was to characterize the properties of DTPA and quantify its ability to chelate metal ions. This early work was fundamental in establishing its potential applications.
Determination of Stability Constants
A central figure in the systematic study of the stability of metal-chelate complexes was Arthur E. Martell. His work, along with others like G. Anderegg, provided the first quantitative data on the strength of the bonds between DTPA and various metal ions. The stability constant (K) is a measure of the equilibrium between the free metal ion, the free chelating agent, and the metal-chelate complex. A high stability constant indicates a strong and stable complex.
Early methods for determining these constants often involved potentiometric titrations.
Experimental Protocol: Potentiometric Titration for Stability Constant Determination
-
Preparation of Solutions: Standardized solutions of DTPA, the metal salt of interest (e.g., CaCl₂, ZnCl₂, FeCl₃), and a strong base (e.g., NaOH) of known concentrations would be prepared in a constant ionic strength medium to maintain consistent activity coefficients.
-
Titration Procedure: A known volume of a solution containing the DTPA and the metal ion would be placed in a thermostatted cell. The solution would then be titrated with the standardized base.
-
pH Measurement: The pH of the solution would be measured after each addition of the base using a pH meter.
-
Data Analysis: The resulting titration curve (pH vs. volume of base added) would be analyzed. The displacement of the curve in the presence of the metal ion compared to the titration of DTPA alone allows for the calculation of the stability constant of the metal-DTPA complex.
The pioneering work of researchers in this era led to the compilation of critical stability constants for a wide range of chelating agents, including DTPA. These compilations remain valuable resources for chemists and researchers today.[2][3]
Quantitative Data: Stability Constants of Metal-DTPA Complexes
The following table summarizes some of the early-determined stability constants (log K) for DTPA with various metal ions. These values demonstrated the exceptional chelating ability of DTPA, particularly for trivalent and heavy metal ions.
| Metal Ion | Log K |
| Ca²⁺ | 10.74 |
| Mg²⁺ | 9.28 |
| Mn²⁺ | 15.60 |
| Fe²⁺ | 16.40 |
| Co²⁺ | 19.00 |
| Ni²⁺ | 20.20 |
| Cu²⁺ | 21.40 |
| Zn²⁺ | 18.50 |
| Cd²⁺ | 19.00 |
| Pb²⁺ | 18.70 |
| Fe³⁺ | 28.60 |
| Al³⁺ | 18.60 |
Note: These values are representative of early measurements and may vary slightly from more recent determinations due to refinements in experimental techniques and data analysis.
Early Applications in Metal Decorporation
One of the earliest and most significant applications envisioned for DTPA was in the field of medicine, specifically for the decorporation of toxic and radioactive metals from the body. The high stability of DTPA complexes with many heavy metals suggested its potential as a therapeutic agent.
Mechanism of Action in Metal Decorporation
The fundamental principle behind the use of DTPA for metal detoxification is the process of chelation and subsequent renal excretion. Early researchers understood this as a straightforward chemical exchange.
Caption: Logical workflow of DTPA-mediated metal decorporation.
Early Toxicological and Efficacy Studies
Initial in-vivo studies were crucial to assess both the efficacy and the safety of DTPA. These experiments were typically conducted in animal models, such as rats and dogs.
Experimental Protocol: Early Animal Studies on Metal Decorporation
-
Animal Model: A cohort of laboratory animals (e.g., Wistar rats) would be used.
-
Contamination: The animals would be administered a known dose of a toxic metal, either through injection or inhalation, to simulate contamination.
-
Treatment: A solution of Ca-DTPA or Zn-DTPA would be administered to the test group, typically via intraperitoneal or intravenous injection. A control group would receive a saline solution.
-
Sample Collection: Urine and feces would be collected over a period of several days. At the end of the study, tissues such as the liver, kidneys, and bone would be harvested.
-
Quantitative Analysis: The concentration of the target metal in the collected samples would be determined using analytical techniques available at the time, such as atomic absorption spectroscopy or radiometric counting for radioactive metals.
-
Data Evaluation: The amount of metal excreted by the treated group would be compared to the control group to determine the efficacy of DTPA in promoting decorporation. Tissue samples would be analyzed to assess the reduction in the body burden of the metal. Toxicological effects would be evaluated by observing the animals' health and through histopathological examination of key organs.
Quantitative Data: Early Toxicological and Efficacy Findings
Early studies quickly established that while Ca-DTPA was highly effective, it could also lead to the depletion of essential trace metals, most notably zinc and manganese. This observation led to the development and investigation of Zn-DTPA as a safer alternative for long-term or repeated administration.
| Compound | Acute LD₅₀ (rats, IV) | Observations |
| Ca-DTPA | ~2.0 g/kg | Effective at decorporation but can deplete endogenous zinc and manganese. |
| Zn-DTPA | >10 g/kg | Significantly less toxic than Ca-DTPA, with less impact on essential mineral balance.[4] |
In terms of efficacy, early research demonstrated that the prompt administration of DTPA after metal exposure was critical for maximizing its decorporating effect.
Conclusion
The early research and discovery of DTPA laid a robust foundation for its wide-ranging applications today. The pioneering work in its synthesis, the meticulous determination of its metal-binding properties, and the initial investigations into its biological efficacy and safety were critical in establishing it as a powerful and versatile chelating agent. The principles and data generated during this formative period continue to inform the development of new chelating agents and the refinement of existing chelation therapies. This in-depth look at the core of DTPA's origins serves as a testament to the enduring legacy of this remarkable molecule in science and medicine.
References
An In-Depth Technical Guide to Diethylenetriaminepentaacetic Acid (DTPA) in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a powerful synthetic chelating agent widely utilized across various scientific disciplines, including biochemistry, molecular biology, and drug development. Its profound ability to form stable complexes with a wide range of metal ions makes it an invaluable tool for controlling metal-catalyzed reactions, preventing oxidative damage, and in specialized applications such as radiolabeling and heavy metal detoxification. This technical guide provides a comprehensive overview of the core principles and practical applications of DTPA in biochemical assays, complete with detailed experimental protocols and quantitative data to empower researchers in their experimental design and execution.
DTPA is a polyamino-carboxylic acid with eight potential coordination sites, allowing it to form highly stable, water-soluble complexes with di- and trivalent metal ions. This sequestration of metal ions is crucial in many biochemical systems where trace metal contamination can lead to non-specific enzymatic activity, degradation of nucleic acids and proteins, or interference with assay detection systems.
Core Principles of DTPA Chelation
The primary function of DTPA in biochemical assays is to sequester free metal ions from solutions. Metal ions, particularly transition metals like iron (Fe), copper (Cu), and manganese (Mn), can participate in Fenton and Haber-Weiss reactions, generating highly reactive hydroxyl radicals. These radicals can cause significant oxidative damage to biological macromolecules, leading to experimental artifacts and loss of sample integrity. By tightly binding to these metal ions, DTPA effectively removes them from the reaction environment, thus preventing oxidative damage and ensuring the stability of the assay components.
The effectiveness of DTPA as a chelator is quantified by its stability constant (log K) for a given metal ion. A higher log K value indicates a more stable complex and a stronger chelation effect. The stability of these complexes is, however, dependent on the pH of the solution, with optimal chelation for most divalent and trivalent cations occurring in the neutral to alkaline pH range.
Quantitative Data: Stability Constants of DTPA with Various Metal Ions
The stability of the DTPA-metal complex is a critical parameter in its application. The following table summarizes the logarithm of the stability constants (log K) for DTPA with several biologically and experimentally relevant metal ions.
| Metal Ion | Valence | log K |
| Iron (III) | +3 | 28.6 |
| Copper (II) | +2 | 21.5 |
| Nickel (II) | +2 | 20.3 |
| Lead (II) | +2 | 18.8 |
| Zinc (II) | +2 | 18.5 |
| Cadmium (II) | +2 | 19.0 |
| Manganese (II) | +2 | 15.6 |
| Calcium (II) | +2 | 10.8 |
| Magnesium(II) | +2 | 9.3 |
Note: These values are approximate and can vary with experimental conditions such as ionic strength and temperature.
Key Applications and Experimental Protocols
DTPA's versatility as a chelating agent lends itself to a variety of applications in biochemical assays. Detailed protocols for some of the most common applications are provided below.
Preparation of Metal-Free Buffers
Trace metal contamination in buffers can be a significant source of experimental variability. The addition of DTPA can effectively create a "metal-free" environment for sensitive biochemical reactions.
Objective: To prepare a biological buffer with minimal free divalent and trivalent metal ions.
Materials:
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer stock solution (e.g., Tris-HCl, HEPES, PBS)
-
DTPA (pentasodium or pentapotassium salt for better solubility)
-
pH meter
-
Stir plate and stir bar
Protocol:
-
Prepare the desired buffer solution at the target concentration using high-purity water.
-
Add DTPA to the buffer solution to a final concentration of 1-5 mM.
-
Stir the solution thoroughly for at least 30 minutes to allow for the chelation of contaminating metal ions.
-
Adjust the pH of the buffer to the desired value. Note that the addition of DTPA may slightly alter the initial pH.
-
The buffer is now ready for use in sensitive applications such as enzyme kinetics, PCR, or protein stability assays.
Inhibition of Metalloproteinases
Metalloproteinases are a class of enzymes that require a metal ion, typically zinc, for their catalytic activity. DTPA can be used as a general inhibitor of metalloproteinases by chelating the essential metal cofactor from the enzyme's active site.
Objective: To inhibit the activity of a metalloproteinase in a given sample.
Materials:
-
Sample containing the metalloproteinase of interest
-
DTPA stock solution (e.g., 100 mM in water, pH adjusted to 7.5)
-
Assay buffer appropriate for the specific metalloproteinase
-
Substrate for the metalloproteinase (e.g., a fluorogenic peptide)
-
Fluorometer or spectrophotometer
Protocol:
-
Prepare the reaction mixture by combining the assay buffer and the metalloproteinase-containing sample.
-
Add DTPA to the reaction mixture to a final concentration that is in excess of the estimated zinc concentration in the sample. A typical starting concentration is 1-10 mM.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the chelation of the zinc ion from the enzyme's active site.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the fluorescence or absorbance over time. A significant reduction in enzyme activity compared to a control without DTPA indicates successful inhibition.
Radiolabeling of Antibodies and Peptides with Indium-111
DTPA can be covalently attached to antibodies or peptides to create a bifunctional chelator. This allows for the stable incorporation of radiometals, such as Indium-111 (¹¹¹In), for use in in vivo imaging or radiotherapy.
Objective: To radiolabel a DTPA-conjugated antibody with ¹¹¹In.
Materials:
-
DTPA-conjugated antibody (commercially available or prepared using DTPA anhydride)
-
¹¹¹InCl₃ in dilute HCl
-
Metal-free 0.1 M sodium acetate buffer, pH 5.5
-
Size-exclusion chromatography column (e.g., PD-10) equilibrated with saline
-
Instant thin-layer chromatography (ITLC) system for quality control
Protocol:
-
In a metal-free microcentrifuge tube, add a specific amount of the DTPA-conjugated antibody.
-
Carefully add the ¹¹¹InCl₃ solution to the antibody. The molar ratio of DTPA to ¹¹¹In should be optimized for each antibody but is typically in large excess.
-
Add the sodium acetate buffer to adjust the pH to approximately 5.5, which is optimal for ¹¹¹In chelation by DTPA.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Purify the radiolabeled antibody from unincorporated ¹¹¹In using a size-exclusion chromatography column. Collect the fractions containing the high molecular weight antibody.
-
Perform quality control on the purified product using ITLC to determine the radiochemical purity. A high percentage of radioactivity associated with the antibody peak indicates successful labeling.
Mandatory Visualizations
To further elucidate the mechanisms and workflows involving DTPA, the following diagrams have been generated using the DOT language.
Caption: Mechanism of DTPA action in preventing metal-catalyzed oxidative damage.
Caption: Workflow for the preparation of metal-free buffers using DTPA.
Caption: Inhibition of metalloproteinase activity through DTPA-mediated chelation of zinc.
Potential Interferences and Troubleshooting
While DTPA is a valuable tool, its use is not without potential complications. The strong chelating nature of DTPA can lead to interference in certain biochemical assays.
-
Interference with Protein Quantification Assays: DTPA can interfere with common protein assays such as the bicinchoninic acid (BCA) assay, which relies on the reduction of Cu²⁺. By chelating the copper ions, DTPA can lead to an underestimation of protein concentration. The Bradford assay, which is a dye-binding method, is generally less susceptible to interference from chelating agents. If the BCA assay must be used, it is advisable to remove DTPA from the sample by dialysis or buffer exchange prior to protein quantification.
-
Inhibition of Metal-Dependent Enzymes: While often the intended purpose, the non-specific chelation of DTPA can inadvertently inhibit enzymes that require metal ions for their function, other than the intended target. It is crucial to consider the metal requirements of all components in an assay system when including DTPA.
-
Alteration of Redox-Sensitive Assays: In assays that measure antioxidant capacity or involve redox reactions, the presence of DTPA can be a confounding factor. By chelating transition metals, DTPA can prevent metal-catalyzed oxidation, which may be a component of the measured antioxidant activity.
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| Lower than expected enzyme activity | DTPA is chelating a required metal cofactor. | Omit DTPA from the reaction or add a surplus of the required metal ion to overcome the chelation. |
| Inaccurate protein concentration with BCA assay | DTPA is interfering with the copper-based detection. | Use a different protein assay (e.g., Bradford) or remove DTPA from the sample before the assay. |
| Altered results in an antioxidant assay | DTPA is preventing metal-catalyzed oxidation. | Acknowledge the contribution of metal chelation to the overall antioxidant effect or use a non-metal-dependent antioxidant assay. |
Conclusion
DTPA is a powerful and versatile tool for researchers in the life sciences. Its ability to control metal ion activity is fundamental to maintaining the integrity and reliability of a wide range of biochemical assays. By understanding the principles of chelation, being aware of the quantitative aspects of its interaction with different metal ions, and following detailed experimental protocols, researchers can effectively harness the benefits of DTPA while mitigating potential interferences. This guide provides a solid foundation for the successful application of DTPA in your research endeavors.
The Efficacy of DTPA in Metal Ion Sequestration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a potent chelating agent with a well-established role in the sequestration of a wide range of metal ions. Its high affinity for multivalent cations makes it an invaluable tool in various scientific and medical applications, from treating heavy metal poisoning and radionuclide contamination to its use as a contrast agent in magnetic resonance imaging (MRI). This technical guide provides an in-depth overview of the core principles of DTPA's function, quantitative data on its binding affinities, detailed experimental protocols for its study, and an exploration of its indirect effects on cellular signaling pathways.
Core Mechanism: Chelation
DTPA is a polyaminocarboxylic acid containing five carboxylate groups and three amine nitrogens. This structure allows it to act as an octadentate ligand, forming multiple coordination bonds with a single metal ion. This process, known as chelation, results in the formation of a stable, water-soluble metal-DTPA complex that can be readily excreted from the body, primarily through glomerular filtration in the kidneys.[1][2] The strength of this bond is quantified by the stability constant (log K), with higher values indicating a more stable complex.
Data Presentation: Quantitative Analysis of DTPA-Metal Ion Interactions
The efficacy of DTPA in sequestering various metal ions is directly related to the stability of the complexes it forms. The following tables summarize the stability constants (log K) for DTPA with a range of metal ions and provide data on its decorporation efficiency for specific radionuclides and heavy metals.
Table 1: Stability Constants (log K) of DTPA with Various Metal Ions
| Metal Ion | Valence | Log K Value | Reference |
| Iron (Fe³⁺) | +3 | 28.6 | [3] |
| Plutonium (Pu⁴⁺) | +4 | 29.5 | [1][4] |
| Americium (Am³⁺) | +3 | 22.9 | [1][4] |
| Gadolinium (Gd³⁺) | +3 | 22.46 | [5][6] |
| Zinc (Zn²⁺) | +2 | 18.29 | [3] |
| Lead (Pb²⁺) | +2 | 18.8 | [3] |
| Copper (Cu²⁺) | +2 | 21.4 | [3] |
| Nickel (Ni²⁺) | +2 | 20.2 | [7] |
| Cadmium (Cd²⁺) | +2 | 19.0 | [7] |
| Manganese (Mn²⁺) | +2 | 15.6 | [6] |
| Calcium (Ca²⁺) | +2 | 10.8 | [6] |
Note: Stability constants can vary slightly depending on experimental conditions such as temperature and ionic strength.
Table 2: Efficacy of DTPA in Radionuclide Decorporation
| Radionuclide | Animal Model | DTPA Regimen | Efficacy (Reduction in Body Burden/Increased Excretion) | Reference |
| Plutonium-238 (²³⁸Pu) | Beagle Dogs | Single Ca-DTPA injection followed by repeated Zn-DTPA injections or continuous infusion | ~85% removal of initial pulmonary burden | [4] |
| Americium-241 (²⁴¹Am) | Rats | Single IV bolus of DTPA (30 µmol/kg) 1 hour post-contamination | 43% of injected ²⁴¹Am excreted in urine over 14 days (vs. 11% in control) | [8] |
| Plutonium (soluble) | Human Case | Long-term delayed DTPA therapy | Significant enhancement of urinary and fecal excretion | [9] |
Table 3: Efficacy of DTPA in Gadolinium Removal
| Study Type | Patient Population | DTPA Regimen | Efficacy (Increased Urinary Gadolinium Excretion) | Reference |
| In vivo (Rats) | Rats administered linear or macrocyclic GBCAs | Delayed infusion of Ca-DTPA | Increased urine Gd excretion for at least 3 consecutive days after each infusion | [6] |
| Clinical Observation | Patients with Gadolinium Deposition Disease | Intravenous Ca-DTPA and Zn-DTPA | 4-fold or greater increase in 24-hour urine Gd excretion post-treatment | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of DTPA in metal ion sequestration.
Determination of Stability Constants by Potentiometric Titration
Objective: To determine the formation constant (log K) of a metal-DTPA complex.
Materials:
-
pH meter with a glass electrode
-
Autotitrator or manual burette
-
Thermostated reaction vessel
-
Standardized solutions of the metal salt, DTPA, strong acid (e.g., HCl), and strong base (e.g., NaOH, carbonate-free)
-
Inert electrolyte solution (e.g., KCl or KNO₃) to maintain constant ionic strength
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature.
-
Sample Preparation: In the thermostated vessel, prepare a solution containing a known concentration of the metal ion, DTPA, and the inert electrolyte. The molar ratio of metal to ligand is typically 1:1 or with a slight excess of the ligand.
-
Acidification: Add a known amount of standardized strong acid to the solution to lower the pH and ensure that the ligand is fully protonated at the start of the titration.
-
Titration: Titrate the solution with a standardized solution of strong base, recording the pH value after each addition of titrant. Allow the solution to reach equilibrium after each addition.
-
Data Analysis: Plot the pH as a function of the volume of base added. The resulting titration curve will show distinct inflection points corresponding to the neutralization of excess acid and the deprotonation of the DTPA ligand and its metal complex.
-
Calculation: Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data. The software fits the experimental data to a chemical model that includes the acid dissociation constants of DTPA and the formation constants of the metal-DTPA complex to calculate the stability constant (log K).
In Vitro Chelation Assay for Metal Removal from a Biological Matrix
Objective: To assess the ability of DTPA to remove a target metal ion from a complex biological matrix like plasma.
Materials:
-
Plasma samples (human, rat, etc.)
-
Radio-labeled metal ion (e.g., ²⁴¹Am) or a stable isotope for ICP-MS analysis
-
DTPA solution of varying concentrations
-
Ultrafiltration devices (e.g., centrifugal filters with a specific molecular weight cutoff)
-
Gamma counter or ICP-MS instrument
Procedure:
-
Incubation: Spike the plasma samples with a known concentration of the metal ion and incubate for a period to allow for binding to plasma proteins.
-
DTPA Addition: Add varying concentrations of DTPA to the spiked plasma samples and incubate for a defined period to allow for chelation to occur.
-
Separation: Separate the protein-bound metal from the smaller DTPA-metal complex using ultrafiltration. The filter retains the large proteins and any metal still bound to them, while the smaller DTPA-metal complex passes through into the filtrate.
-
Quantification: Measure the amount of the metal ion in the filtrate (representing the DTPA-chelated fraction) and the retentate (representing the protein-bound fraction) using a gamma counter for radioisotopes or ICP-MS for stable isotopes.
-
Data Analysis: Plot the percentage of metal in the filtrate as a function of the DTPA concentration to generate a dose-response curve. From this curve, parameters such as the EC₅₀ (the concentration of DTPA that chelates 50% of the maximum chelatable metal) can be determined.[11]
In Vivo Radionuclide Decorporation Study in an Animal Model
Objective: To evaluate the efficacy of DTPA in removing an internally deposited radionuclide from a living organism.
Materials:
-
Animal model (e.g., rats, beagles)
-
Radionuclide solution for administration (e.g., ²³⁸Pu(NO₃)₄, ²⁴¹Am citrate)
-
Ca-DTPA and/or Zn-DTPA for injection or infusion
-
Metabolic cages for separate collection of urine and feces
-
Scintillation counter or other appropriate radiation detection equipment
-
Tissues for bioassay at the end of the study
Procedure:
-
Acclimatization: Acclimate the animals to the experimental conditions, including metabolic cages.
-
Radionuclide Administration: Administer a known amount of the radionuclide to the animals via a clinically relevant route (e.g., inhalation, injection, or wound contamination).
-
DTPA Treatment: At a specified time post-contamination, begin the DTPA treatment regimen. This can involve single or multiple injections, or continuous infusion. A control group should receive a saline solution.
-
Sample Collection: Collect urine and feces at regular intervals throughout the study.
-
Bioassay: At the end of the study, euthanize the animals and collect major organs and tissues (e.g., liver, skeleton, kidneys, lungs).
-
Radioanalysis: Analyze the radionuclide content in the collected excreta and tissue samples using appropriate radiation detection methods.
-
Data Analysis: Calculate the total amount of radionuclide excreted and the amount retained in each tissue for both the DTPA-treated and control groups. The efficacy of DTPA is determined by the percentage increase in excretion and the percentage decrease in tissue retention compared to the control group.[4][8][12]
Signaling Pathways and Logical Relationships
DTPA's primary mechanism of action is extracellular, where it binds to free metal ions, preventing them from entering cells and interacting with cellular components. Therefore, DTPA's effect on intracellular signaling pathways is largely indirect, by mitigating the metal-induced dysregulation of these pathways. Heavy metals are known to induce oxidative stress and inflammatory responses, often through the generation of reactive oxygen species (ROS).
Metal-Induced Oxidative Stress and the Nrf2 Pathway
Heavy metals can lead to the production of ROS, which can damage cellular macromolecules. The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response.[13][14] Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. By sequestering metal ions, DTPA can prevent the initial ROS production, thereby indirectly modulating the Nrf2 pathway.
Metal-Induced Inflammation and the NF-κB Pathway
Certain toxic metals can activate the NF-κB signaling pathway, a key regulator of inflammation.[15][16][17][18] This can lead to the production of pro-inflammatory cytokines. By chelating these metal ions in the extracellular space, DTPA can prevent the initiation of this inflammatory cascade.
Conclusion
DTPA remains a cornerstone in the management of metal ion overload due to its strong chelating properties and favorable pharmacokinetic profile. The quantitative data on its stability constants and decorporation efficacy underscore its effectiveness for a range of metal ions. The provided experimental protocols offer a foundation for researchers to further investigate and utilize DTPA in their work. While its effects on cellular signaling are primarily indirect, its ability to sequester toxic metal ions before they can exert their harmful intracellular effects is of profound therapeutic importance. Further research into the development of more targeted and efficient DTPA derivatives and delivery systems will continue to expand its utility in medicine and environmental science.
References
- 1. Decorporation of Pu/Am Actinides by Chelation Therapy: New Arguments in Favor of an Intracellular Component of DTPA Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. researchgate.net [researchgate.net]
- 4. Decorporation therapy for inhaled plutonium nitrate using repeatedly and continuously administered DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Treatment With Chelating Agents Depends on the Stability of Administered GBCAs: A Comparative Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lutpub.lut.fi [lutpub.lut.fi]
- 8. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpretation of Enhanced Fecal and Urinary Plutonium Excretion Data under a 2-y Regular DTPA Treatment Started Months after Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nist.gov [nist.gov]
- 11. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orally Administered DTPA Di-ethyl Ester for Decorporation of 241Am in dogs: Assessment of Safety and Efficacy in an Inhalation-Contamination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling from toxic metals to NF-kappaB and beyond: not just a matter of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. Signaling from toxic metals to NF-kappaB and beyond: not just a matter of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Coordination Chemistry of Diethylenetriaminepentaacetic Acid (DTPA) with Metal Ions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the coordination chemistry of Diethylenetriaminepentaacetic acid (DTPA) with a variety of metal ions. DTPA is a versatile polyaminocarboxylic acid chelating agent with significant applications in medicine, particularly in magnetic resonance imaging (MRI) as a component of contrast agents, and in chelation therapy for the removal of heavy metals and radionuclides from the body.[1][2][3] This document details the thermodynamic and kinetic aspects of DTPA-metal complex formation, presents structural data, and outlines key experimental protocols for the characterization of these complexes. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction to DTPA and its Chelating Properties
Diethylenetriaminepentaacetic acid (DTPA) is a polyaminocarboxylic acid with three amine groups and five carboxylic acid groups.[2] This structure allows DTPA to act as a polydentate ligand, capable of forming multiple coordination bonds with a single metal ion.[2][3] The resulting metal-DTPA complexes are typically highly stable, a phenomenon known as the chelate effect, which is entropically driven.[4][5] The formation constants for DTPA complexes are generally about 100 times greater than those for the related chelating agent, ethylenediaminetetraacetic acid (EDTA).[6]
The coordination number of DTPA with a metal ion can be as high as eight, with the ligand wrapping around the metal center.[6][7] However, with many transition metals, DTPA may bind in a hexadentate manner, utilizing its three nitrogen atoms and three of its five carboxylate groups.[6] This versatility in coordination allows DTPA to form stable complexes with a wide range of metal ions, from alkali earth and transition metals to lanthanides and actinides.[8][9][10]
The selectivity of DTPA for different metal ions can be understood in the context of Hard and Soft Acid-Base (HSAB) theory.[11][12][13] Metal ions, as Lewis acids, and the donor atoms of DTPA (nitrogen and oxygen), as Lewis bases, can be classified as "hard," "soft," or "borderline." Hard acids, which are typically small and highly charged, prefer to bind to hard bases, while soft acids, which are larger and more polarizable, favor soft bases.[11][13] The nitrogen and oxygen donor atoms of DTPA are considered hard bases, leading to strong interactions with hard and borderline metal ions.
Quantitative Data on DTPA-Metal Complexation
The stability of DTPA-metal complexes is quantified by their stability constants (log K), which describe the equilibrium between the free metal ion, the free ligand, and the metal-ligand complex. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of complexation provide further insight into the driving forces behind complex formation.
Stability Constants (log K)
The following table summarizes the stability constants for the formation of 1:1 complexes between DTPA and various metal ions. It is important to note that these values can be influenced by experimental conditions such as temperature, ionic strength, and pH.
| Metal Ion | log K |
| Pb²⁺ | 18.8[14] |
| Am³⁺ | 22.92[15] |
| Cm³⁺ | 22.99[15] |
| Bk³⁺ | 22.79[15] |
| Cf³⁺ | 22.57[15] |
| Es³⁺ | 22.62[15] |
| Fm³⁺ | 22.70[15] |
Thermodynamic Parameters (ΔH and ΔS)
The formation of DTPA complexes with trivalent lanthanides and actinides is an exothermic process, driven by both favorable enthalpy and entropy changes.[1][8]
| Metal Ion | ΔH (kJ/mol) | ΔS (J/K·mol) |
| Am³⁺ (with DTPA) | -39.5[15] | |
| Eu³⁺ (with DTPA) | -30 to -50[1] | 250-300[1] |
Experimental Protocols for Studying DTPA-Metal Complexes
The characterization of DTPA-metal complexes relies on a variety of analytical techniques to determine their stoichiometry, stability, structure, and kinetics of formation and dissociation.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a classical method for determining the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the metal ion and DTPA as a strong base is added.[8]
General Protocol:
-
Solution Preparation: Prepare solutions of the metal salt, DTPA, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations.[8] An inert salt (e.g., NaClO₄) is added to maintain a constant ionic strength.[8]
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate a solution containing the metal ion and DTPA with the standardized strong base. Record the pH after each addition of the titrant.
-
Data Analysis: The stability constants are calculated from the titration data using specialized software that fits the experimental data to a chemical model of the system.[4]
UV-Vis Spectrophotometry for Stoichiometry and Stability
UV-Vis spectrophotometry can be used to determine the stoichiometry of DTPA-metal complexes using Job's method of continuous variation and to determine stability constants through competitive ligand exchange reactions.[2][3][16]
Job's Plot for Stoichiometry Determination:
-
Solution Preparation: Prepare equimolar solutions of the metal ion and DTPA.
-
Mixing: Prepare a series of solutions with varying mole fractions of the metal ion and DTPA, while keeping the total molar concentration constant.[3][17]
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.[3]
-
Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.[3][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
NMR spectroscopy is a powerful tool for investigating the structure and dynamics of diamagnetic and paramagnetic DTPA-metal complexes in solution.[7][18][19]
General Considerations for Diamagnetic Complexes:
-
¹H and ¹³C NMR: Provide information on the coordination environment of the ligand and can be used to study ligand exchange kinetics.[18][20]
-
Sample Preparation: Dissolve the DTPA-metal complex in a suitable deuterated solvent.
-
Data Acquisition and Analysis: Acquire standard 1D and 2D NMR spectra to assign resonances and study dynamic processes.
Visualization of Key Concepts and Workflows
Gd-DTPA Mechanism of Action in MRI
The primary application of Gd-DTPA is as a contrast agent in MRI. Its mechanism of action is based on the paramagnetic properties of the Gd³⁺ ion, which shortens the T1 relaxation time of nearby water protons, leading to an enhanced signal in T1-weighted images.[8][11][21]
Caption: Mechanism of Gd-DTPA as an MRI contrast agent.
Experimental Workflow for Cellular Uptake of DTPA Chelates
Studying the cellular uptake and distribution of DTPA-metal complexes is crucial for understanding their efficacy and toxicity in therapeutic applications.
Caption: Workflow for studying cellular uptake of DTPA complexes.
Chelation Therapy for Heavy Metal Poisoning
DTPA is used in chelation therapy to treat poisoning by heavy metals such as lead.[4] The DTPA molecule binds to the toxic metal ions in the bloodstream, forming a stable, water-soluble complex that can be excreted from the body through the kidneys.[4]
Caption: Mechanism of DTPA in heavy metal chelation therapy.
Conclusion
The coordination chemistry of DTPA with metal ions is a rich and multifaceted field with profound implications for medicine and other scientific disciplines. The high stability and versatile coordination of DTPA-metal complexes underpin their utility as MRI contrast agents and therapeutic agents for heavy metal and radionuclide decorporation. A thorough understanding of the thermodynamic, kinetic, and structural aspects of these complexes, facilitated by the experimental techniques outlined in this guide, is essential for the continued development of innovative and effective applications. This guide serves as a foundational resource to aid researchers and professionals in their endeavors within this critical area of study.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of DTPA, EDTA, and NTA by UV-visible spectrometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 4. Chelation - Wikipedia [en.wikipedia.org]
- 5. Pentetic acid - Wikipedia [en.wikipedia.org]
- 6. The molecular structure of indium-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complexation thermodynamics and structural studies of trivalent actinide and lanthanide complexes with DTPA, MS-325 and HMDTPA [inis.iaea.org]
- 8. Spectroscopic studies of transition-metal ion complexes of diethylenetriaminepenta-acetic acid and diethylenetriaminepenta-methylphosphonic acid - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. HSAB theory - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Spectrophotometric method for the determination of a bifunctional DTPA ligand in DTPA-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 1H T1 and T2 measurements of the MR imaging contrast agents Gd-DTPA and Gd-DTPA BMA at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. google.com [google.com]
The mTOR Signaling Pathway: A Core Target for Cancer Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The mammalian Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. As a critical component of the PI3K/Akt signaling pathway, mTOR integrates signals from growth factors, nutrients, and cellular energy status. Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention. This guide provides a detailed overview of the mTOR pathway, the mechanism of action of its inhibitors, quantitative data on their efficacy, and key experimental protocols for their evaluation.
The mTOR Signaling Cascade
mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
-
mTORC1 is sensitive to the inhibitor rapamycin and its analogs (rapalogs). It is activated by various upstream signals, including growth factors (via PI3K/Akt) and amino acids, and directly phosphorylates key downstream effectors to promote protein synthesis and cell growth. These effectors include p70 S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).
-
mTORC2 is generally considered rapamycin-insensitive and is involved in activating Akt, thereby regulating cell survival and metabolism.
Hyperactivation of the mTOR pathway, often through mutations in upstream components like PI3K or loss of tumor suppressors like PTEN, is a common event in tumorigenesis, leading to uncontrolled cell proliferation and survival.[1] This makes mTOR an attractive target for cancer drug development.[1]
Quantitative Analysis of mTOR Inhibitors
The efficacy of mTOR inhibitors can be quantified both in vitro, through metrics like the half-maximal inhibitory concentration (IC50), and in clinical settings, through patient response rates.
In Vitro Efficacy of mTOR Inhibitors
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. Lower IC50 values indicate higher potency.
| Inhibitor | Cancer Type | Cell Line | IC50 Value (nM) | Citation |
| Everolimus | Breast Cancer | MCF-7 (ER+) | ~2.5 | [2] |
| Everolimus | Renal Cancer | 786-O | 23.4 (168h exposure) | [3] |
| Temsirolimus | Renal Cancer | 786-O | 11.8 (168h exposure) | [3] |
| Temsirolimus | Renal Cancer | A498 | 350 (72h exposure) | [4] |
| OSI-027 | Breast Cancer | BT-474 | ~200-400 | [1] |
Note: IC50 values can vary significantly based on the assay conditions, exposure time, and specific cell line characteristics.
Clinical Efficacy of Approved mTOR Inhibitors
Everolimus (RAD001) and Temsirolimus (CCI-779) are first-generation mTOR inhibitors (rapalogs) approved for several cancer indications.
| Drug | Indication | Study/Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |
| Everolimus | Advanced Renal Cell Carcinoma | RECORD-1 | 2.7% | 5.4 months | [3] |
| Temsirolimus | Relapsed Mantle Cell Lymphoma | Phase II (NCCTG) | 41% | 5.5 months | [1][5] |
Key Experimental Protocols
Evaluating the efficacy and mechanism of action of novel mTOR inhibitors requires robust and reproducible experimental methods. Below is a typical workflow and detailed protocols for two fundamental assays.
Protocol 1: Western Blot for Phospho-mTOR (Ser2448) Analysis
This protocol is used to determine if an inhibitor decreases the phosphorylation of mTOR at Serine 2448, a key marker of Akt-mediated mTOR activation.
1. Cell Lysis and Protein Quantification: a. Culture selected cancer cells to 70-80% confluency and treat with the mTOR inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2-24 hours). Include a vehicle-only control. b. Aspirate media and wash cells twice with ice-cold 1X Phosphate Buffered Saline (PBS). c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (total protein lysate) to a new tube. f. Determine protein concentration using a standard method (e.g., BCA assay).
2. SDS-PAGE and Electrotransfer: a. Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with lysis buffer and 4x Laemmli sample buffer. b. Denature samples by heating at 95-100°C for 5 minutes. c. Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run electrophoresis until the dye front reaches the bottom. d. Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[6] b. Incubate the membrane with the primary antibody (e.g., Rabbit anti-Phospho-mTOR (Ser2448)) diluted in blocking buffer overnight at 4°C with gentle agitation.[7] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[7] e. Wash the membrane again three times for 5-10 minutes each with TBST.
4. Detection: a. Prepare enhanced chemiluminescence (ECL) substrate according to the manufacturer’s instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film. d. For a loading control, strip the membrane and re-probe for total mTOR or a housekeeping protein like β-actin.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
1. Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for attachment.
2. Compound Treatment: a. Prepare serial dilutions of the mTOR inhibitor in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations (including a vehicle-only control). c. Incubate the plate for a desired period (e.g., 72 hours).
3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10-20 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement: a. After incubation, carefully remove the medium. b. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. c. Gently pipette or shake the plate for 5-10 minutes to ensure complete solubilization. d. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis: a. Subtract the absorbance of blank wells (medium only) from all other readings. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells (% viability). c. Plot the % viability against the log of the inhibitor concentration. d. Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
References
- 1. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. The therapeutic potential of mTOR inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Chelation of Heavy Metals Using DTPA
This technical guide provides a comprehensive overview of the principles, protocols, and data related to the in vitro chelation of heavy metals using Diethylenetriaminepentaacetic acid (DTPA). It is intended for researchers, scientists, and drug development professionals working in toxicology, environmental science, and pharmacology.
Introduction to DTPA Chelation
Diethylenetriaminepentaacetic acid (DTPA) is a potent, polyaminocarboxylic acid chelating agent capable of forming stable, water-soluble complexes with a wide range of metal ions.[1][2] Chelation is a chemical process in which a ligand, the chelating agent, binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate.[3] This process effectively sequesters the metal ion, rendering it chemically inert and facilitating its removal from a system.[2][3]
In biomedical and toxicological research, DTPA is primarily investigated for its ability to decorporate toxic heavy metals and radionuclides from the body.[4][5] In vitro protocols are fundamental for screening the efficacy of chelating agents, understanding mechanisms of action, and determining key parameters like binding affinity and dose-response relationships before advancing to in vivo studies.[2] DTPA's high affinity for trivalent and divalent metal cations makes it a subject of study for metals such as lead (Pb), cadmium (Cd), gadolinium (Gd), and transuranic elements like plutonium (Pu) and americium (Am).[4][6][7][8]
DTPA is available in two primary forms for therapeutic and experimental use: the calcium salt (Ca-DTPA) and the zinc salt (Zn-DTPA). Ca-DTPA is generally more potent in chelating heavy metals but can also lead to the depletion of essential endogenous metals like zinc and manganese.[7][9] Zn-DTPA serves as a less potent but safer alternative, mitigating the risk of essential mineral depletion.[4][9]
Mechanism of Action
DTPA is an octadentate ligand, meaning it has eight potential donor sites (three nitrogen atoms and five carboxyl groups) that can coordinate with a metal ion. This multidentate nature allows it to form exceptionally stable complexes, a phenomenon known as the "chelate effect," which describes the enhanced stability of complexes formed by multidentate ligands compared to those formed by a similar number of monodentate ligands.[3] The metal ion is enveloped by the DTPA molecule, satisfying its coordination number and preventing it from interacting with biological molecules.
Quantitative Data on DTPA Chelation
The efficacy of a chelating agent is primarily determined by the stability of the complex it forms with a metal ion. This is quantified by the stability constant (Log K). A higher Log K value indicates a stronger and more stable complex.
Table 1: Stability Constants (Log K) of DTPA with Various Metal Ions
| Metal Ion | Log K Value | Reference |
|---|---|---|
| Lead (Pb²⁺) | 18.8 | [6] |
| Cadmium (Cd²⁺) | ~19.0 | [10] |
| Gadolinium (Gd³⁺) | ~22.4 | [8] |
| Zinc (Zn²⁺) | 18.4 | [7] |
| Copper (Cu²⁺) | 21.4 | [11] |
| Iron (Fe³⁺) | 28.6 | [1] |
| Manganese (Mn²⁺) | 15.6 | [7] |
| Calcium (Ca²⁺) | 10.8 |[7] |
Note: Stability constants can vary slightly based on experimental conditions such as pH, temperature, and ionic strength.[10][11]
Table 2: Comparative Efficacy of Ca-DTPA vs. Zn-DTPA
| Feature | Ca-DTPA | Zn-DTPA | Reference |
|---|---|---|---|
| Chelation Potency | Higher; more effective at removing target metals. | Lower; less effective than Ca-DTPA. | [4] |
| Effect on Zinc | Increases urinary excretion of Zn; can deplete serum Zn. | Does not significantly affect Zn levels. | [7][9] |
| Effect on Manganese | Increases urinary excretion of Mn. | Increases urinary excretion of Mn. | [7][9] |
| Metals Chelated | Pb, Cd, Hg, Mn, Mg, radionuclides (Pu, Am). | Pb, Cd, Mn, radionuclides (Pu, Am). | [4][7] |
| Primary Use Case | Acute, high-level contamination where efficacy is critical. | Protracted therapy or when Zn depletion is a concern. |[4] |
Generalized In Vitro Experimental Protocol
This section outlines a generalized protocol for assessing the efficacy of DTPA in chelating heavy metals from an aqueous solution or a cell culture medium. Specific parameters such as concentrations and incubation times should be optimized for the specific metal and experimental model.
4.1. Objective To quantify the ability of DTPA to chelate a specific heavy metal in an abiotic (e.g., buffer) or biotic (e.g., cell culture) in vitro system.
4.2. Materials and Reagents
-
Chelating Agent: Diethylenetriaminepentaacetic acid (DTPA), calcium or zinc salt (e.g., Sigma-Aldrich).
-
Heavy Metal Salt: A soluble salt of the metal of interest (e.g., Lead(II) nitrate, Cadmium chloride).
-
Buffer System: pH-controlled buffer appropriate for the experiment (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris-HCl at pH 7.4).
-
Cell Line (for biotic assays): An appropriate cell line, such as HepG2 (liver), HEK293 (kidney), or PC12 (neuronal), depending on the target organ of toxicity.[12]
-
Cell Culture Media: DMEM or RPMI-1640, supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Analytical Equipment: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for sensitive metal quantification.[12][13]
4.3. Experimental Workflow
4.4. Detailed Methodologies
Step 1: Preparation of Solutions
-
Heavy Metal Stock: Prepare a high-concentration stock solution (e.g., 100 mM) of the metal salt in ultrapure water. Sterilize by filtration (0.22 µm filter) for cell-based assays.
-
DTPA Stock: Prepare a 100 mM stock solution of Ca-DTPA or Zn-DTPA in the chosen buffer (e.g., PBS). Ensure the pH is adjusted to ~7.4.[12]
-
Working solutions should be freshly prepared by diluting the stock solutions in the appropriate buffer or cell culture medium.
Step 2: Chelation Assay (Acellular Example)
-
Pipette the buffer into test tubes.
-
Add the heavy metal to achieve a final desired concentration (e.g., 10-100 µM).
-
Add DTPA to different tubes to achieve a range of molar ratios (Metal:DTPA of 1:1, 1:5, 1:10). Include a control group with no DTPA.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle agitation.
-
Proceed to analysis. The amount of chelated metal can be determined by methods that separate the free from the complexed metal, such as solid-phase extraction, followed by quantification.[10]
Step 3: Chelation Assay (Cell-Based Example)
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow for 24 hours.
-
Metal Loading: Expose the cells to media containing the heavy metal for a specified duration (e.g., 4-24 hours) to allow for cellular uptake.[12]
-
Washing: Gently aspirate the metal-containing media and wash the cells 2-3 times with warm PBS to remove any unbound, extracellular metal.
-
Chelation: Add fresh, serum-free media containing various concentrations of DTPA to the cells. Include a control group with media only.
-
Incubation: Incubate for the desired chelation period (e.g., 1-4 hours).
-
Sample Collection: Collect the extracellular medium (supernatant). This fraction contains the metal that has been chelated and removed from the cells.
-
Quantification: Measure the metal concentration in the collected supernatant using ICP-MS or AAS. The increase in metal concentration in the supernatant of DTPA-treated wells compared to control wells represents the amount of metal removed from the cells.
4.5. Data Analysis and Interpretation The chelation efficiency can be calculated using the following formula:
Efficiency (%) = [(Metal in DTPA sample - Metal in control sample) / Total initial metal] x 100
The results should be presented as dose-response curves, showing the relationship between DTPA concentration and the percentage of metal chelated.
Logical Considerations: Ca-DTPA vs. Zn-DTPA
The choice between Ca-DTPA and Zn-DTPA for an in vitro experiment depends on the research question. Ca-DTPA is often used to determine the maximum potential chelation efficacy, while Zn-DTPA is used in contexts where mimicking a safer therapeutic approach is desired.
References
- 1. Metal Chelate DTPA | CAS 67-43-6 Dojindo [dojindo.com]
- 2. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelation - Wikipedia [en.wikipedia.org]
- 4. irpa.net [irpa.net]
- 5. In Vitro and In Vivo Evaluation of DTPA-HPMA Copolymers as Potential Decorporating Agents for Prophylactic Therapy of Actinide Contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the chelating agent DTPA on naturally accumulating metals in the body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Study on the pH Speciation and Stability Constants for Chelating Agents With Metals - koreascholar [db.koreascholar.com]
- 12. researchgate.net [researchgate.net]
- 13. medicinacomplementar.com.br [medicinacomplementar.com.br]
A Technical Guide to Plant Micronutrient Availability Testing Using DTPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of plant-available micronutrients in soil is critical for optimizing crop yield and quality, as well as for understanding the environmental fate of heavy metals. The Diethylenetriaminepentaacetic acid (DTPA) soil test, developed by Lindsay and Norvell in 1978, is a widely adopted method for assessing the availability of key micronutrients: zinc (Zn), iron (Fe), manganese (Mn), and copper (Cu) in near-neutral and calcareous soils.[1][2][3] This guide provides an in-depth overview of the DTPA soil test, including its underlying chemical principles, detailed experimental protocols, data interpretation, and factors influencing its accuracy.
Core Principles of the DTPA Soil Test
The DTPA test is designed to simulate the release of plant-available micronutrients from the soil matrix by using a chelating agent.[1][2]
The Chemistry of Chelation
DTPA is a powerful chelating agent that forms stable, water-soluble complexes with polyvalent metal cations.[1][2] In the soil solution, DTPA effectively extracts a fraction of the micronutrients held in various soil pools, including those in the soil solution, on exchange sites, and weakly adsorbed to organic matter and mineral surfaces. This extracted fraction is considered to be a good indicator of the nutrients available for plant uptake. The overall reaction can be simplified as:
DTPA (solution) + Metal-Soil ⇌ Metal-DTPA (solution) + Soil
The effectiveness of DTPA lies in its ability to lower the activity of the metal ion in the solution, thereby promoting the dissolution of labile forms of the metal from the soil solids.[4]
Composition of the DTPA Extraction Solution
The standard DTPA extraction solution has a specific composition designed to control the chemical equilibrium of the extraction process:
-
0.005 M DTPA (Diethylenetriaminepentaacetic acid): The primary chelating agent that extracts the micronutrient cations.[1][2]
-
0.01 M CaCl2 (Calcium Chloride): Added to maintain a constant level of calcium in the solution, which helps to prevent the dissolution of calcium carbonate (CaCO3) in calcareous soils. This is crucial as the dissolution of CaCO3 would otherwise release occluded micronutrients that are not typically available to plants.[1]
-
0.1 M TEA (Triethanolamine): Acts as a buffer to maintain the pH of the solution at 7.3.[1][2] This specific pH is important because the availability of micronutrients is highly pH-dependent.[5] The slightly alkaline pH prevents excessive dissolution of iron and manganese oxides while still allowing for effective chelation of the target micronutrients.
Experimental Protocols
Adherence to a standardized protocol is crucial for obtaining reproducible and comparable results with the DTPA soil test. The following sections detail the necessary steps.
Preparation of the DTPA Extraction Solution
Reagents:
-
Diethylenetriaminepentaacetic acid (DTPA), C14H23N3O10
-
Calcium chloride dihydrate (CaCl2·2H2O)
-
Triethanolamine (TEA), N(CH2CH2OH)3
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
In a 1-liter volumetric flask, dissolve 1.97 g of DTPA in approximately 200 mL of deionized water.
-
Add 13.3 mL of triethanolamine (TEA) to the DTPA solution.
-
Add 1.47 g of calcium chloride dihydrate (CaCl2·2H2O) and stir until dissolved.
-
Dilute to approximately 900 mL with deionized water.
-
Adjust the pH of the solution to 7.3 ± 0.05 with concentrated HCl while stirring continuously.[6]
-
Bring the final volume to 1 liter with deionized water.
Soil Sample Preparation
-
Air-dry the soil samples at room temperature or in a forced-air oven at a temperature not exceeding 40°C.
-
Gently crush the soil aggregates using a mortar and pestle.
-
Sieve the soil through a 2-mm nylon or stainless-steel sieve to remove large particles and debris.
Extraction Procedure
-
Weigh 10.0 g of the prepared soil sample into a 50 mL extraction vessel (e.g., a centrifuge tube or Erlenmeyer flask).[1][6]
-
Add 20.0 mL of the DTPA extraction solution to the soil sample, resulting in a 1:2 soil-to-solution ratio.[1][6]
-
Securely cap the extraction vessel and shake on a mechanical shaker for exactly 2 hours at a constant speed (e.g., 180 rpm).[1][6] The shaking time is a critical parameter and must be standardized.[5]
-
Immediately after shaking, filter the suspension through a Whatman No. 42 filter paper or an equivalent fine-porosity filter paper.[6] If the filtrate is not clear, centrifugation may be required before filtration.
-
Collect the clear filtrate for analysis.
Analysis of the Extract
The concentrations of Zn, Fe, Mn, and Cu in the DTPA extract are typically determined using atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).[7]
Standard Operating Procedure for ICP-OES Analysis:
-
Instrument Calibration: Calibrate the ICP-OES instrument using a series of multi-element standards prepared in the DTPA extraction solution to match the sample matrix.
-
Blank Measurement: Analyze a blank sample (DTPA extraction solution) to establish the baseline and correct for any background contamination.
-
Sample Analysis: Aspirate the filtered DTPA extracts into the ICP-OES for elemental analysis.
-
Quality Control: Include a certified reference material (CRM) or a laboratory control sample (LCS) in each analytical batch to verify the accuracy of the measurements. Analyze a duplicate sample for every 10-20 samples to assess the precision of the method.
Data Presentation and Interpretation
The results of the DTPA soil test are typically reported in parts per million (ppm) or milligrams per kilogram (mg/kg) of the extractable micronutrient in the soil.
General Interpretation of DTPA-Extractable Micronutrient Levels
The following table provides a general guide for interpreting the DTPA soil test results for various crops. It is important to note that these are general guidelines, and critical levels can vary depending on the specific crop, soil type, and other environmental factors.
| Micronutrient | Very Low (Deficient) | Low | Marginal | Adequate | High |
| Zinc (Zn) | < 0.5 ppm | 0.5 - 1.0 ppm | 1.0 - 1.5 ppm | > 1.5 ppm | > 10 ppm |
| Iron (Fe) | < 2.5 ppm | 2.5 - 4.5 ppm | 4.5 - 6.0 ppm | > 6.0 ppm | > 25 ppm |
| Manganese (Mn) | < 1.0 ppm | 1.0 - 2.0 ppm | 2.0 - 5.0 ppm | > 5.0 ppm | > 40 ppm |
| Copper (Cu) | < 0.2 ppm | 0.2 - 0.5 ppm | 0.5 - 1.0 ppm | > 1.0 ppm | > 5 ppm |
Source: Adapted from various soil testing laboratory guidelines.
Critical DTPA-Extractable Micronutrient Levels for Specific Crops
The critical level is the soil test value above which a crop response to the applied nutrient is unlikely. The following table presents critical DTPA levels for several common crops.
| Crop | Zinc (Zn) (ppm) | Iron (Fe) (ppm) | Manganese (Mn) (ppm) | Copper (Cu) (ppm) |
| Corn | 0.8 - 1.0 | 4.0 - 5.0 | 1.0 - 2.0 | 0.2 - 0.3 |
| Soybean | 0.5 - 1.0 | 2.5 - 4.0 | 1.0 - 3.0 | 0.2 - 0.4 |
| Wheat | 0.5 - 0.8 | 3.0 - 4.5 | 1.0 - 2.0 | 0.2 - 0.3 |
| Alfalfa | 0.7 - 1.0 | 4.0 - 5.0 | 2.0 - 5.0 | 0.3 - 0.5 |
| Potato | 1.0 - 1.5 | 4.0 - 6.0 | 1.0 - 2.0 | 0.3 - 0.6 |
| Rice | 0.6 - 1.0 | 2.0 - 4.0 | 2.0 - 5.0 | 0.2 - 0.4 |
Note: These values are indicative and can be influenced by soil pH, organic matter content, and crop variety.
Mandatory Visualizations
DTPA Chelation of a Divalent Metal Ion
References
The Role of DTPA in Radiopharmaceutical Synthesis: A Technical Guide to 99mTc-DTPA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crucial role of Diethylenetriaminepentaacetic acid (DTPA) in the preparation of the widely used radiopharmaceutical, Technetium-99m-DTPA (99mTc-DTPA). This document details the underlying chemistry, experimental protocols for synthesis and quality control, and key quantitative data relevant to its application in medical imaging.
Introduction: The Significance of Chelation in Radiopharmaceuticals
Radiopharmaceuticals are medicinal formulations containing radioactive isotopes (radionuclides) used for diagnostic or therapeutic purposes. The stability and in vivo targeting of these agents are paramount for their efficacy and safety. This is achieved by chelation, a process where a central metal ion (the radionuclide) is bound by a ligand (the chelating agent) to form a stable complex.
DTPA is a potent chelating agent that forms a stable complex with the radionuclide Technetium-99m (99mTc). The resulting radiopharmaceutical, 99mTc-DTPA, is a cornerstone in nuclear medicine, primarily utilized for renal imaging, brain scanning, and lung ventilation studies.[1][2] Its favorable physical properties, including the 140 keV photon energy and 6-hour half-life of 99mTc, combined with the biological inertness and rapid renal clearance of the DTPA chelate, make it an ideal diagnostic agent.[2][3]
The Chemistry of 99mTc-DTPA Formation
The preparation of 99mTc-DTPA involves the reduction of pertechnetate (TcO4-), the chemical form of 99mTc eluted from a 99Mo/99mTc generator, to a lower oxidation state. This reduction is necessary for the technetium to be chelated by DTPA. The most common reducing agent used in commercial kits is stannous chloride (SnCl2).
The process begins with a sterile, non-pyrogenic, lyophilized kit containing DTPA and stannous chloride. When the sterile, oxidant-free sodium pertechnetate Tc 99m solution is added to the vial, the stannous ions (Sn2+) reduce the pertechnetate (TcO4- with Tc in a +7 oxidation state) to a more reactive, lower oxidation state, typically Tc(IV).[3] This reduced technetium is then rapidly and efficiently chelated by the DTPA molecules present in the vial, forming the stable 99mTc-DTPA complex. The reaction is typically rapid and occurs at room temperature.
Quantitative Data Summary
The following tables summarize key quantitative data for 99mTc-DTPA, providing a reference for its preparation, characteristics, and in vivo behavior.
Table 1: Typical Composition of a Lyophilized DTPA Kit
| Component | Quantity per Vial | Reference |
| Pentetic Acid (DTPA) | 20.0 mg - 20.6 mg | [2][4] |
| Stannous Chloride Dihydrate | 0.15 mg - 2.2 mg | [2][5] |
| Calcium Chloride Dihydrate | 3.73 mg | [4] |
| p-Aminobenzoic Acid | 5.0 mg | [4] |
| pH of reconstituted solution | 3.9 - 7.5 | [2][4] |
Table 2: Radiochemical Purity and Stability of 99mTc-DTPA
| Parameter | Value | Reference |
| Minimum Acceptable Radiochemical Purity | > 95% | [6] |
| Stability after reconstitution | Up to 12 hours at room temperature | [4] |
| Radiochemical Impurities | ||
| Free Pertechnetate (99mTcO4-) | < 5% | [6] |
| Hydrolyzed-Reduced 99mTc (99mTcO2) | < 5% | [6] |
Table 3: Biodistribution of 99mTc-DTPA in Sprague-Dawley Rats (% Injected Dose per Gram Organ)
| Organ | 5 minutes | 30 minutes | 1 hour |
| Kidneys | 24.49 ± 0.01 | 30.77 ± 0.01 | 7.55 ± 0.01 |
(Data derived from a study in Sprague-Dawley rats, showing initial uptake and subsequent clearance from the kidneys.)[1]
Table 4: Human Biodistribution of 99mTc-DTPA (% Injected Dose in Whole Organs)
| Organ | 3 minutes | 15 minutes | 30 minutes | 1 hour | 3 hours |
| Blood | 27.57 | 16.07 | 11.79 | 7.97 | 2.10 |
| Kidney (single) | 4.41 | 1.65 | 1.46 | 1.02 | 0.56 |
| Liver | 3.16 | 1.08 | 0.99 | 0.52 | 0.29 |
| Urine | 3.28 | 25.60 | 34.35 | 52.82 | 75.57 |
(Data from studies in canines, which often serve as a model for human biodistribution.)[7]
Table 5: Estimated Absorbed Radiation Doses in a Standard Adult (70 kg) from Intravenous 99mTc-DTPA
| Organ | mGy/MBq | rads/20 mCi | Reference |
| Kidneys | 4.3 x 10-3 | 0.4 | [2] |
| Urinary Bladder Wall | 53.3 x 10-3 | 5.4 | [2] |
| Testes | 2.8 x 10-3 | 0.3 | [2] |
| Ovaries | 4.1 x 10-3 | 0.4 | [2] |
| Lungs | 1.4 x 10-2 | 5.3 x 10-2 | [2] |
| Red Marrow | 1.6 x 10-3 | 5.9 x 10-3 | [2] |
| Effective Dose | 5.9 x 10-3 mSv/MBq | 0.6 rem | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the preparation and quality control of 99mTc-DTPA.
Preparation of 99mTc-DTPA
This protocol is based on the use of a commercial, sterile, lyophilized DTPA kit. All procedures should be performed aseptically in a shielded environment.
Materials:
-
Lyophilized DTPA kit vial (containing DTPA and stannous chloride).
-
Sterile, oxidant-free Sodium Pertechnetate (99mTcO4-) injection, USP.
-
Sterile shielded syringe (1-10 mL).
-
Lead-capped radiation shield for the vial.
-
Alcohol swabs.
-
Waterproof gloves.
Procedure:
-
Wear waterproof gloves throughout the procedure.
-
Remove the protective cap from the DTPA kit vial and swab the rubber septum with an alcohol swab.
-
Place the vial in a lead-capped radiation shield.
-
Using a sterile shielded syringe, aseptically withdraw the desired volume and activity of Sodium Pertechnetate (99mTcO4-) injection. Typically, 1-8 mL containing up to 5.92 gigabecquerels (160 millicuries) is used.[2]
-
Aseptically add the Sodium Pertechnetate (99mTcO4-) injection to the DTPA kit vial. To avoid pressure buildup, it is recommended to withdraw an equivalent volume of nitrogen gas from the vial before removing the syringe.
-
Gently swirl the contents of the vial for approximately one minute to ensure complete dissolution and labeling.
-
The preparation is now ready for quality control testing and subsequent administration. The radiolabeled complex should be a clear, colorless solution.
-
Store the final preparation at room temperature (20-25°C) in a shielded container. The preparation is stable for up to 12 hours post-reconstitution.[4]
Quality Control: Determination of Radiochemical Purity
The radiochemical purity of 99mTc-DTPA is determined by thin-layer chromatography (TLC) to separate the desired 99mTc-DTPA complex from potential radiochemical impurities, namely free pertechnetate (99mTcO4-) and hydrolyzed-reduced technetium (99mTcO2). A two-strip chromatographic system is commonly employed.
Materials:
-
Instant Thin-Layer Chromatography strips (ITLC-SG or Whatman-1 paper).
-
Chromatography developing tanks.
-
Mobile Phase 1: Acetone or Methyl Ethyl Ketone (MEK).
-
Mobile Phase 2: 0.9% Sodium Chloride (Saline).
-
Syringe and needle for spotting.
-
Radiochromatogram scanner or a well counter for measuring radioactivity.
Procedure:
System 1: Determination of Free Pertechnetate (99mTcO4-)
-
Pour a small amount of acetone (or MEK) into the first chromatography tank to a depth of about 0.5 cm.
-
Using a pencil, draw a faint origin line approximately 1.5 cm from the bottom of an ITLC-SG or Whatman-1 strip.
-
Spot a small drop (1-5 µL) of the 99mTc-DTPA preparation onto the origin line and allow it to air dry for a few seconds.
-
Place the strip into the chromatography tank, ensuring the spot is above the solvent level.
-
Allow the solvent to ascend to the top of the strip (solvent front).
-
Remove the strip and allow it to dry.
-
Determine the distribution of radioactivity on the strip.
-
Calculate the percentage of free pertechnetate: % Free 99mTcO4- = (Counts at solvent front / Total counts on strip) x 100
System 2: Determination of Hydrolyzed-Reduced Technetium (99mTcO2)
-
Pour a small amount of 0.9% saline into the second chromatography tank.
-
Prepare and spot a second strip as described in steps 2 and 3 of System 1.
-
Place the strip into the saline-containing tank and allow the solvent to ascend.
-
Remove the strip and allow it to dry.
-
Determine the distribution of radioactivity on the strip.
-
Calculate the percentage of hydrolyzed-reduced technetium: % 99mTcO2 = (Counts at origin / Total counts on strip) x 100
Calculation of Radiochemical Purity: The percentage of the desired 99mTc-DTPA complex is calculated by subtracting the percentages of the two impurities from 100%.
% 99mTc-DTPA = 100% - (% Free 99mTcO4-) - (% 99mTcO2)
The radiochemical purity should be greater than 95% for the preparation to be considered suitable for clinical use.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows described in this guide.
Caption: A flowchart illustrating the sequential steps for the preparation of 99mTc-DTPA.
Caption: A diagram outlining the two-system chromatography workflow for quality control of 99mTc-DTPA.
Conclusion
DTPA plays an indispensable role as a chelating agent in the preparation of 99mTc-DTPA, a vital radiopharmaceutical in nuclear medicine. The straightforward and efficient labeling process, coupled with well-established quality control procedures, ensures the consistent production of a high-purity product. The quantitative data on its biodistribution and dosimetry underscore its suitability for clinical applications, particularly in the assessment of renal function. This technical guide provides researchers and professionals in drug development with a comprehensive understanding of the core principles and practical methodologies associated with 99mTc-DTPA.
References
- 1. researchgate.net [researchgate.net]
- 2. diagimaging.com [diagimaging.com]
- 3. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
Application of DTPA as a Contrast Agent in Cellular Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Diethylenetriaminepentaacetic acid (DTPA) and its derivatives as contrast agents for cellular imaging, with a focus on magnetic resonance imaging (MRI). It covers the core principles, experimental methodologies, quantitative data, and the application of targeted DTPA-based agents in visualizing specific biological pathways.
Core Principles of DTPA as a T1 Contrast Agent
Gadolinium (Gd³⁺), a lanthanide metal ion with seven unpaired electrons, is highly effective at enhancing proton relaxation in MRI due to its high magnetic moment and ability to coordinate with water molecules.[1] However, free Gd³⁺ is toxic.[2] Chelation of Gd³⁺ with ligands like DTPA forms a stable, well-tolerated complex that can be safely administered.[3][4]
The fundamental principle behind Gd-DTPA as a T1 contrast agent is its ability to shorten the T1 relaxation time (longitudinal relaxation time) of nearby water protons.[2] This results in a stronger signal and a brighter appearance on T1-weighted MR images.[2] The effectiveness of a contrast agent is quantified by its relaxivity (r1), which is the increase in the relaxation rate of water protons per unit concentration of the contrast agent.[5]
To enhance the efficacy and specificity of Gd-DTPA, various chemical modifications have been developed. These include conjugation to macromolecules like peptides, antibodies, and polymers. Such modifications can lead to:
-
Increased Relaxivity: Larger molecules tumble more slowly in solution, which can increase relaxivity.[6]
-
Targeted Delivery: By attaching molecules that bind to specific cellular receptors or are taken up by particular metabolic pathways, the contrast agent can be concentrated in specific cell types or tissues.[1][5]
-
Improved Pharmacokinetics: Altering the size and chemical properties of the Gd-DTPA complex can change its distribution and clearance from the body.[6]
Quantitative Data Presentation
The following tables summarize key quantitative data for various DTPA-based contrast agents.
Table 1: Relaxivity (r1) of Selected DTPA-based Contrast Agents
| Contrast Agent | Magnetic Field Strength (T) | Medium | Relaxivity (r1) (mM⁻¹s⁻¹) | Reference |
| Gd-DTPA | 0.7 | Water | 4.5 | [7] |
| Gd-DTPA | 1.5 | Water | 4.1 | [7] |
| Gd-DTPA | 8.0 | Water | 2.9 | [7] |
| Gd-DTPA | 1.5 | 4.5% Bovine Serum Albumin | 5.0 | [7] |
| Gd-DTPA | 8.0 | 4.5% Bovine Serum Albumin | 3.4 | [7] |
| Gd-DTPA-polylysine | Not Specified | Not Specified | ~3 times higher than Gd-DTPA | [6] |
| NaGdF4@PEG–CLS@MMP13 CBP NPs | Not Specified | Not Specified | 8.07 | [8] |
| Gd-DTPA-HA NPs | Not Specified | Not Specified | 12.51 | [8] |
| Gd-DTPA-anti-EGFR-iRGD | 3.0 | Not Specified | 10.157 | [9] |
Table 2: Cellular Uptake and MRI Signal Enhancement
| Cell Type | Contrast Agent | Labeling Concentration & Time | Intracellular Gd Load | Signal Enhancement | Reference |
| Mesenchymal Stem Cells | Cationic Gd-DTPA Liposomes | 125 µM lipid (52 ± 3 µM Gd) for 4 h | 30 ± 2.5 pg Gd/cell | Excellent visualization in vitro and in vivo | [10] |
| OATP1B3-expressing HEK293 cells | Gd-EOB-DTPA | 5.0 mM for 1.5 h | T1 of cell pellet ~52 ms (vs. ~1500 ms for control) | Hyperintense signals on T1-weighted MRI | [11] |
| CT-26 adenocarcinoma tumor model (in vivo) | Gd-DTPA-anti-VEGFR2 antibody | Not Specified | Not Applicable | ~3-fold higher than control | [7] |
| Melanoma cell line (MM-138) | Gd-DTPA-9.2.27 antibody | Not Specified | T1 decreased by ~25% | Significant T1 reduction |
Experimental Protocols
Synthesis of a Targeted Gd-DTPA-Antibody Conjugate
This protocol is a generalized procedure for conjugating DTPA to an antibody using N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines (e.g., lysine residues) on the antibody.
Materials:
-
Antibody specific to the target of interest (e.g., anti-VEGFR2)
-
DTPA-bis(NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sodium borate buffer (50 mM, pH 8.5) or sodium carbonate buffer (100 mM, pH 8.0-8.5)
-
Gadolinium(III) chloride (GdCl₃)
-
Dialysis tubing or size-exclusion chromatography column
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation:
-
DTPA-NHS Ester Solution Preparation:
-
Prepare a 10 mM stock solution of DTPA-bis(NHS ester) in anhydrous DMSO immediately before use.[12]
-
-
Conjugation Reaction:
-
Purification of DTPA-Antibody Conjugate:
-
Remove the unreacted DTPA-NHS ester and byproducts by dialysis against PBS or using a size-exclusion chromatography column.
-
-
Gadolinium Chelation:
-
Add an aqueous solution of GdCl₃ to the purified DTPA-antibody conjugate in a slight molar excess relative to the number of DTPA molecules conjugated to the antibody.
-
Adjust the pH to ~6.0 and incubate for 1-2 hours at room temperature.
-
-
Final Purification and Characterization:
-
Remove any free Gd³⁺ by dialysis against PBS.
-
Characterize the final Gd-DTPA-antibody conjugate to determine the number of Gd atoms per antibody molecule (e.g., by inductively coupled plasma mass spectrometry - ICP-MS) and to confirm the retention of antibody binding affinity (e.g., by ELISA or flow cytometry).
-
Cellular Labeling and MRI
This protocol describes a general method for labeling cells with a Gd-DTPA-based contrast agent and subsequent imaging by MRI.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Gd-DTPA-based contrast agent (e.g., cationic Gd-DTPA liposomes)
-
PBS
-
Trypsin or other cell detachment solution
-
Agarose gel
-
MRI system
Procedure:
-
Cell Culture:
-
Culture the cells to be labeled to approximately 80% confluency.
-
-
Cell Labeling:
-
Prepare the Gd-DTPA contrast agent in complete cell culture medium at the desired concentration (e.g., 125 µM lipid for cationic Gd-DTPA liposomes).[10]
-
Remove the existing medium from the cells and add the medium containing the contrast agent.
-
Incubate the cells for a specific duration (e.g., 4 hours).[10] This should be optimized to achieve sufficient labeling without compromising cell viability.
-
-
Washing:
-
After incubation, remove the labeling medium and wash the cells three times with PBS to remove any extracellular contrast agent.
-
-
Cell Harvesting and Phantom Preparation (for in vitro imaging):
-
Detach the cells using trypsin or another appropriate method.
-
Centrifuge the cells to form a pellet.
-
Resuspend the cell pellet in a known volume of PBS or medium and embed in an agarose gel phantom for MRI.
-
-
In Vivo Administration (for in vivo imaging):
-
Resuspend the labeled cells in a suitable vehicle for injection (e.g., sterile PBS).
-
Inject the cells into the animal model at the desired location.
-
-
MRI Acquisition:
-
Acquire T1-weighted images using a suitable MRI sequence, such as a spin-echo (SE) or gradient-echo (GRE) sequence.
-
Typical parameters for a T1-weighted SE sequence are a short repetition time (TR) of 300-600 ms and a short echo time (TE) of 10-15 ms.[11][13] These parameters should be optimized for the specific MRI system and the expected T1 of the labeled cells.
-
For quantitative analysis, acquire images with multiple TRs to calculate the T1 relaxation time of the labeled cells.
-
Mandatory Visualizations
Signaling Pathway: VEGF-A/VEGFR2 Signaling in Angiogenesis
The following diagram illustrates the signaling cascade initiated by the binding of Vascular Endothelial Growth Factor-A (VEGF-A) to its receptor, VEGFR2, a key pathway in angiogenesis and a target for molecular imaging. Upon binding, VEGFR2 dimerizes and autophosphorylates, triggering downstream pathways such as the PLCγ-PKC-MAPK cascade, which ultimately leads to cell proliferation.
Experimental Workflow: Synthesis of a Targeted Gd-DTPA-Antibody Conjugate
This workflow outlines the key steps in the synthesis of a targeted Gd-DTPA-antibody contrast agent, from the initial components to the final purified product.
Experimental Workflow: Cellular Imaging with a Gd-DTPA Contrast Agent
The following diagram illustrates the general workflow for labeling cells with a Gd-DTPA based contrast agent and subsequent analysis using MRI.
References
- 1. Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production - PharmaFeatures [pharmafeatures.com]
- 2. satijalab.org [satijalab.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FGF and VEGF signaling network [pfocr.wikipathways.org]
- 6. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. researchgate.net [researchgate.net]
- 9. Controlled multistep synthesis in a three-phase droplet reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imaios.com [imaios.com]
- 11. google.com [google.com]
- 12. The value of signal intensity on T1-weighted chemical shift magnetic resonance imaging combined with proton magnetic resonance spectroscopy for the diagnosis of adrenal adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
An In-Depth Technical Guide to Laboratory Procedures for DTPA-Based Metal Decorporation
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a potent chelating agent widely utilized in medicine and research for the decorporation of toxic metals and radionuclides from the body.[1][2] As a polyamino carboxylic acid, DTPA can form stable, water-soluble complexes with a variety of metal ions, particularly trivalent and divalent cations.[2] This property makes it an invaluable tool for treating internal contamination with actinides like plutonium (Pu), americium (Am), and curium (Cm), and it is increasingly being investigated for the removal of other metals, such as gadolinium (Gd), retained after medical imaging procedures.[3][4]
This guide provides a comprehensive overview of the core laboratory procedures involved in DTPA-based metal decorporation for an audience of researchers, scientists, and drug development professionals. It covers the mechanism of action, detailed experimental protocols for in vivo and in vitro assessment, quantitative efficacy data, and the analytical methods required for accurate measurement.
Mechanism of Action: Chelation and Elimination
The primary mechanism of DTPA is chelation, a chemical process where the DTPA molecule uses its multiple binding sites to form a stable, ring-like structure around a metal ion.[1] This effectively sequesters the metal, preventing it from interacting with biological molecules and facilitating its excretion from the body. DTPA is typically administered as one of two salts: Calcium-DTPA (Ca-DTPA) or Zinc-DTPA (Zn-DTPA).
-
Ca-DTPA : In this form, the calcium ion is loosely bound and is readily exchanged for metals that have a higher binding affinity for DTPA, such as plutonium or gadolinium. It is most effective when administered shortly after contamination, as it chelates metals circulating in the plasma and extracellular fluids.[3]
-
Zn-DTPA : This form is used for longer-term or delayed treatment. While Ca-DTPA is more effective initially, it can also lead to the depletion of essential trace metals, particularly zinc. Zn-DTPA is less likely to cause this side effect and is considered as effective as Ca-DTPA after the first 24 hours post-contamination.
Decorporation is understood to occur via two main pathways:
-
Extracellular Chelation : DTPA circulates in the blood and interstitial fluids, binding to free or loosely bound metal ions before they can deposit into tissues like the bone or liver.
-
Intracellular Chelation : Evidence suggests that a small fraction of DTPA can enter cells, particularly in the liver, where it can chelate metals that have already been internalized.
The resulting stable metal-DTPA complex is hydrophilic and is rapidly eliminated from the body, primarily through glomerular filtration in the kidneys and subsequent excretion in the urine.[3]
Quantitative Efficacy Data
The effectiveness of DTPA is measured by its ability to increase the excretion of the target metal and reduce its burden in key organs. The following tables summarize quantitative data from preclinical and clinical studies.
Table 1: Efficacy of DTPA in Preclinical Models
| Metal | Animal Model | DTPA Formulation & Route | Key Findings | Reference(s) |
|---|---|---|---|---|
| Gadolinium (Gd) | Rat | Ca-DTPA (IV) | 10-fold increase in cumulative urinary Gd excretion (114 ± 21 nmol vs. 10 ± 4 nmol in controls). | |
| Gadolinium (Gd) | Rat | Ca-DTPA (IV) | Brain Gd burden reduced from 0.74 ± 0.053 nmol to 0.56 ± 0.13 nmol after 3 infusions. | |
| Americium-241 (Am) | Beagle Dog | Oral DTPA | ~10-fold increase in urinary and fecal excretion compared to untreated animals. | |
| Americium-241 (Am) | Beagle Dog | Oral DTPA | Liver Am content decreased by approximately 8-fold compared to untreated controls. |
| Gadolinium-153 (Gd) | Murine Model | DTPA (IP) | Prophylactic treatment (1 hr prior) reduced total body Gd to 9.4 ± 1.3% of the retained dose. | |
Table 2: Efficacy of DTPA in Human Studies
| Metal | Study Type | DTPA Formulation & Route | Key Findings | Reference(s) |
|---|---|---|---|---|
| Gadolinium (Gd) | Clinical Study | Ca-DTPA (IV) | Significantly increased urinary excretion of Gd post-administration. | |
| Plutonium (Pu) | Case Studies | Ca-DTPA / Zn-DTPA (IV) | Protracted treatments reduced liver, soft tissue, and skeleton burden by an estimated 40-60%. |
| Gd-DTPA Complex | Patient Study | N/A (Monitoring) | >99% of administered Gd-DTPA complex was excreted in urine within one day. |[4] |
Experimental Protocols
Protocol: In Vivo Metal Decorporation Study in a Rodent Model
This protocol is a representative methodology based on studies evaluating DTPA efficacy in rats for gadolinium decorporation.
Objective: To quantify the efficacy of Ca-DTPA in enhancing urinary excretion of gadolinium and reducing its concentration in brain tissue.
Materials:
-
Male Sprague-Dawley rats (n=18 per group)
-
Gadolinium-based contrast agent (e.g., gadodiamide)
-
Ca-DTPA solution (sterile, for injection)
-
Saline solution (sterile, 0.9% NaCl)
-
Metabolic cages for urine collection
-
ICP-MS grade nitric acid (70%) and ultrapure water
-
Analytical equipment: Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Acclimation: House animals in standard conditions for at least one week prior to the study.
-
Contamination Phase:
-
Administer a single intravenous (IV) injection of the gadolinium agent (e.g., 1.8 mmol/kg gadodiamide) or saline (control group) to each rat.
-
House animals under standard conditions for a period to allow for metal distribution and deposition (e.g., 7 weeks).
-
-
Pre-Treatment Baseline:
-
At the end of the deposition period, euthanize a subset of animals from each group (e.g., n=6) to establish baseline gadolinium levels in tissues.
-
Collect brain tissue and other organs of interest.
-
-
Treatment Phase:
-
Divide the remaining animals into treatment and control subgroups (e.g., n=6 per subgroup).
-
Place animals in metabolic cages for 24-hour urine collection.
-
Administer an IV injection of Ca-DTPA (e.g., 180 µmol/kg) to the treatment group.
-
Administer an equivalent volume of saline to the control subgroup.
-
Collect urine daily for a set period (e.g., 3 days) after the infusion.
-
Repeat the treatment cycle as required by the study design (e.g., a total of 3 infusions, one per week).
-
-
Sample Collection and Processing:
-
At the end of the study, euthanize all remaining animals.
-
Collect brain tissue, kidneys, liver, femur, and blood samples.
-
Record the volume of urine collected and store all samples at -20°C or lower until analysis.
-
Tissue Digestion: Accurately weigh tissue samples and digest them using microwave-assisted digestion with concentrated nitric acid.
-
Sample Dilution: Dilute digested tissue and urine samples to the appropriate concentration for analysis using ultrapure water.
-
6. Analytical Quantification:
-
Analyze the concentration of gadolinium in all samples using ICP-MS.
-
Calculate the total amount of gadolinium excreted in urine and the concentration in tissues (e.g., in nmol/g).
Protocol: Representative In Vitro Competitive Binding Assay
Objective: To assess the ability of DTPA to sequester a metal ion from a metal-indicator complex, demonstrating its chelating strength.
Principle: A metal ion forms a colored complex with an indicator dye. When DTPA is added, it displaces the indicator due to its higher affinity for the metal, causing a measurable change in absorbance.
Materials:
-
UV-Vis Spectrophotometer
-
Buffered solution (e.g., HEPES or TRIS at physiological pH 7.4)
-
Stock solution of a metal salt (e.g., 1 mM ZnCl₂)
-
Stock solution of a metallochromic indicator (e.g., 1 mM Xylenol Orange)
-
Stock solution of DTPA (e.g., 10 mM)
Procedure:
-
Prepare Metal-Indicator Complex: In a cuvette, add the buffered solution, the metal salt solution, and the indicator solution. The solution should develop a distinct color.
-
Measure Initial Absorbance: Place the cuvette in the spectrophotometer and measure the absorbance at the wavelength of maximum absorbance (λ_max) for the metal-indicator complex.
-
Initiate Chelation Reaction: Add a small, precise volume of the DTPA stock solution to the cuvette. Mix gently.
-
Monitor Absorbance Change: Immediately begin recording the absorbance at the same λ_max over time. A decrease in absorbance indicates the displacement of the indicator by DTPA.
-
Equilibrium Measurement: Continue monitoring until the absorbance value stabilizes, indicating the reaction has reached equilibrium.
-
Data Analysis: The rate and magnitude of the absorbance change are proportional to the kinetics and strength of DTPA's binding to the metal ion compared to the indicator.
Protocol: Preparation of DTPA Solutions for Injection
Objective: To prepare sterile Ca-DTPA and Zn-DTPA solutions for administration. Simple methods involve reacting the acidic form of DTPA with the appropriate carbonate or hydroxide.[3]
Materials:
-
Diethylenetriaminepentaacetic acid (H₅DTPA)
-
Calcium carbonate (CaCO₃) or Zinc oxide (ZnO)
-
Sodium hydroxide (NaOH)
-
Water for Injection (WFI)
-
Sterile filters (0.22 µm)
Procedure (Example for Ca-DTPA):
-
Suspend H₅DTPA in WFI.
-
Add CaCO₃ in a 1:1 molar ratio to the H₅DTPA.
-
Slowly add NaOH solution to achieve a final stoichiometry of CaNa₃DTPA and adjust the pH to ~7.4. The reaction will produce CO₂ gas.
-
Ensure all solids are dissolved.
-
Add WFI to reach the final desired concentration (e.g., 200 mg/mL, which is equivalent to 1g per 5 mL vial).
-
Sterile filter the final solution into sterile vials.
-
Perform quality control checks, such as complexometric titration, to confirm the concentration of DTPA and the respective metal.[3]
Protocol: Analytical Methods for Metal Quantification
1. ICP-MS for Gadolinium in Urine/Tissue:
-
Principle: ICP-MS is a highly sensitive technique that uses an inductively coupled plasma to ionize the sample. A mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio.
-
Sample Preparation: Samples must be digested (usually with nitric acid) and diluted to reduce matrix effects.
-
Analysis: Aspirate the prepared sample into the ICP-MS. Monitor the specific isotopes for gadolinium (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd). Quantify using a calibration curve prepared from certified gadolinium standards.
2. Radiochemical Analysis for Plutonium/Americium in Urine:
-
Principle: Due to the very low concentrations, a multi-step process of pre-concentration, separation, and alpha spectrometry is required. A tracer (e.g., ²³⁶Pu) is added to calculate chemical recovery.
-
Procedure:
-
Acidification & Tracer: Acidify a 24-hour urine sample with nitric acid and add a known amount of tracer.
-
Co-precipitation: Add calcium nitrate and ammonium phosphate to precipitate calcium phosphate, which carries the actinides with it.
-
Separation: Re-dissolve the precipitate and use anion exchange chromatography to separate plutonium and americium from each other and from interfering elements like uranium.
-
Source Preparation: Prepare a sample for counting by electrodepositing the purified plutonium onto a stainless steel disc.
-
Alpha Spectrometry: Count the sample in an alpha spectrometer. The distinct energy peaks allow for the quantification of different isotopes (e.g., ²³⁸Pu, ²³⁹Pu) and the tracer.
-
Visualization of Experimental Workflow
Conclusion
The laboratory procedures for evaluating DTPA-based metal decorporation are multifaceted, requiring careful execution of both in vivo and in vitro experiments, supported by highly sensitive analytical techniques. Preclinical studies in animal models are essential for determining the efficacy, dose-response, and safety of different DTPA formulations and treatment regimens. These studies provide the foundational data necessary for the design of clinical trials and the establishment of effective treatment protocols for human cases of internal contamination. The continued refinement of these laboratory methods will be crucial for optimizing chelation therapy and developing novel decorporation agents to protect human health against toxic metal exposure.
References
- 1. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 2. Bepress Guest Access [scholarlycommons.pacific.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chromium Species and Fractions in Agricultural and Urban Mediterranean Soils: Effects of Aging and Soil Properties on Soil Cr (III) and Cr (VI) Availability [mdpi.com]
An In-depth Technical Guide to DTPA Micronutrient Analysis in Agricultural Soil Science
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Diethylenetriaminepentaacetic acid (DTPA) soil test, a critical tool in agricultural science for assessing the bioavailability of essential micronutrients. Understanding the principles, protocols, and interpretation of DTPA-extractable micronutrients is paramount for optimizing crop nutrition, enhancing yield, and ensuring sustainable agricultural practices.
Introduction: The Role of DTPA in Soil Micronutrient Analysis
Micronutrients, including iron (Fe), manganese (Mn), zinc (Zn), and copper (Cu), are essential for plant growth and development, playing crucial roles in various physiological and biochemical processes.[1] However, their availability to plants is often limited by soil properties such as pH and organic matter content. The DTPA soil test, developed by Lindsay and Norvell in 1978, is a widely adopted method to estimate the plant-available fraction of these micronutrients in neutral and calcareous soils.[2][3]
The test utilizes a chelating agent, DTPA, which forms stable, soluble complexes with free metal ions in the soil solution and those held on soil particle surfaces.[2] This mimics the action of natural chelating agents released by plant roots to mobilize micronutrients. The concentration of micronutrients in the DTPA extract is then measured, typically by atomic absorption spectrophotometry (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES), to provide an index of their availability to crops.[4][5]
Quantitative Data: Interpreting DTPA-Extractable Micronutrient Levels
The interpretation of DTPA soil test results relies on correlating the extracted micronutrient concentrations with crop response. These values are typically categorized as deficient, marginal, or sufficient. The following tables summarize typical DTPA-extractable micronutrient ranges in different soil textures and critical levels for common crops.
Table 1: Typical DTPA-Extractable Micronutrient Ranges in Different Soil Textures (ppm)
| Micronutrient | Sandy Soils | Loam Soils | Clay Soils |
| Iron (Fe) | 2.0 - 10.0 | 5.0 - 25.0 | 10.0 - 50.0 |
| Manganese (Mn) | 1.0 - 20.0 | 5.0 - 40.0 | 10.0 - 60.0 |
| Zinc (Zn) | 0.2 - 1.5 | 0.5 - 3.0 | 0.8 - 5.0 |
| Copper (Cu) | 0.1 - 1.0 | 0.3 - 2.5 | 0.5 - 4.0 |
Note: These are general ranges and can vary based on specific soil properties and management practices.
Table 2: Critical DTPA-Extractable Micronutrient Levels for Common Crops (ppm)
| Crop | Iron (Fe) | Manganese (Mn) | Zinc (Zn) | Copper (Cu) |
| Corn | 2.5 - 4.5 | 1.0 - 2.0 | 0.5 - 1.0 | 0.2 - 0.5 |
| Soybeans | 2.5 - 5.0 | 1.0 - 3.0 | 0.5 - 1.0 | 0.2 - 0.4 |
| Wheat | 2.5 - 4.5 | 1.0 - 2.5 | 0.4 - 0.8 | 0.2 - 0.5 |
| Cotton | 2.0 - 4.0 | 1.0 - 2.0 | 0.3 - 0.7 | 0.2 - 0.4 |
Source: Compiled from multiple agricultural extension and research publications.[6]
Experimental Protocol: Standardized DTPA Soil Extraction and Analysis
The following is a detailed methodology for the DTPA soil test, synthesized from standardized protocols.[2][4][7][8]
Reagent Preparation: DTPA Extracting Solution (0.005 M DTPA, 0.01 M CaCl₂, 0.1 M TEA, pH 7.3)
-
Dissolution: In a 1-liter volumetric flask, dissolve 1.967 g of diethylenetriaminepentaacetic acid (DTPA) and 1.47 g of calcium chloride dihydrate (CaCl₂·2H₂O) in approximately 200 mL of deionized water.
-
Buffering: Add 13.3 mL of triethanolamine (TEA) to the solution.
-
pH Adjustment: Dilute the solution with deionized water to about 900 mL. Adjust the pH of the solution to 7.3 ± 0.05 using 1 M HCl.
-
Final Volume: Bring the final volume to 1 liter with deionized water and mix thoroughly. This solution is stable for several months.
Soil Sample Preparation
-
Drying: Air-dry the soil sample or use a forced-air oven at a temperature not exceeding 40°C.
-
Grinding and Sieving: Gently grind the dried soil sample using a mortar and pestle and pass it through a 2-mm nylon or stainless-steel sieve to remove large debris and ensure homogeneity.
Extraction Procedure
-
Weighing: Weigh 10.0 g of the prepared air-dried soil into a 50-mL extraction flask or tube.
-
Extraction: Add 20.0 mL of the DTPA extracting solution to the soil sample.
-
Shaking: Cap the flasks and shake them on a reciprocating shaker at 180 oscillations per minute for exactly 2 hours at a constant temperature (approximately 25°C).
-
Filtration: Immediately after shaking, filter the soil suspension through a Whatman No. 42 filter paper or equivalent. If the filtrate is cloudy, it may be necessary to centrifuge the suspension before filtration.
-
Storage: Store the clear filtrate in a clean, labeled plastic bottle. The analysis should be performed as soon as possible. If storage is necessary, refrigerate the samples.
Analysis
-
Instrumentation: Analyze the concentration of Fe, Mn, Zn, and Cu in the filtrate using an atomic absorption spectrophotometer (AAS) or an inductively coupled plasma-atomic emission spectrometer (ICP-AES).
-
Standardization: Prepare a series of standard solutions of each micronutrient in the DTPA extracting solution to generate a calibration curve.
-
Measurement: Aspirate the samples into the instrument and record the absorbance or emission values.
-
Calculation: Determine the concentration of each micronutrient in the soil extract (in ppm or mg/L) from the calibration curve. To convert this to the concentration in the soil (in ppm or mg/kg), use the following formula:
Micronutrient concentration in soil (mg/kg) = Concentration in extract (mg/L) x (Volume of extractant (mL) / Weight of soil (g))
For this protocol, this simplifies to:
Micronutrient concentration in soil (mg/kg) = Concentration in extract (mg/L) x 2
Visualizing Workflows and Pathways
Experimental Workflow for DTPA Micronutrient Analysis
The following diagram illustrates the logical flow of the DTPA soil testing process, from sample collection to the final recommendation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Micronutrient homeostasis in plants for more sustainable agriculture and healthier human nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms governing Arabidopsis iron uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Transcriptional Control of Iron Homeostasis in Plants: A Tale of bHLH Transcription Factors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant hormones and nutrient signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iron uptake, signaling, and sensing in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron uptake, signaling, and sensing in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Application of Diethylenetriaminepentaacetic Acid (DTPA) for Heavy Metal Removal in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heavy metal contamination of wastewater is a significant environmental and health concern. Diethylenetriaminepentaacetic acid (DTPA), a powerful chelating agent, offers a robust solution for the remediation of heavy metal-laden industrial effluents. This technical guide provides a comprehensive overview of the core principles, experimental validation, and practical application of DTPA in wastewater treatment. Through the formation of stable, water-soluble complexes, DTPA effectively sequesters a wide range of divalent and trivalent heavy metal ions, facilitating their removal. This document details the mechanisms of action, compares the efficacy of DTPA with other common chelating agents, presents quantitative data on removal efficiencies under various conditions, and provides standardized experimental protocols for laboratory-scale evaluation.
Introduction
Industrial processes such as mining, electroplating, and manufacturing are primary sources of heavy metal pollution in aquatic environments.[1] Metals like lead (Pb), cadmium (Cd), copper (Cu), and nickel (Ni) are non-biodegradable and tend to accumulate in living organisms, posing significant toxicological risks. Conventional wastewater treatment methods, including chemical precipitation and adsorption, often fall short in completely removing these contaminants to the stringent regulatory levels.[2]
Chelating agents, such as Diethylenetriaminepentaacetic acid (DTPA), present an effective strategy for enhancing heavy metal removal. DTPA is a polyaminocarboxylic acid that can form multiple coordination bonds with a single metal ion, creating a stable, water-soluble complex.[3][4] This process, known as chelation, effectively sequesters the metal ions, preventing their precipitation and increasing their mobility for subsequent removal steps.[1]
Mechanism of Action: The Chelation Process
DTPA is an octadentate ligand, possessing five carboxylate groups and three nitrogen atoms that can act as electron donors.[3] This structure allows it to wrap around a central metal ion, forming multiple stable five-membered rings. The general reaction for the chelation of a divalent heavy metal ion (M²⁺) by DTPA can be represented as:
M²⁺ + DTPA⁵⁻ ⇌ [M(DTPA)]³⁻
The exceptional stability of these metal-DTPA complexes is quantified by their high stability constants (log K), which makes DTPA a highly effective chelating agent for a broad spectrum of heavy metals.[3]
Quantitative Performance Data
The efficiency of DTPA in removing heavy metals from wastewater is influenced by several key parameters, including pH, chelating agent dosage, and contact time. The following tables summarize quantitative data from various studies.
Table 1: Stability Constants (log K) of Metal-DTPA Complexes
| Metal Ion | log K |
| Pb²⁺ | 18.7 |
| Cd²⁺ | 19.0 |
| Cu²⁺ | 21.4 |
| Ni²⁺ | 20.2 |
| Zn²⁺ | 18.5 |
| Fe³⁺ | 27.5 |
Source: Adapted from various sources.
Table 2: Influence of pH on Heavy Metal Removal Efficiency using DTPA
| Heavy Metal | Initial Concentration (mg/L) | DTPA Dosage (mM) | pH | Contact Time (h) | Removal Efficiency (%) |
| Copper (Cu²⁺) | 50 | 1.0 | 4.0 | 24 | ~75 |
| Copper (Cu²⁺) | 50 | 1.0 | 6.0 | 24 | >90 |
| Lead (Pb²⁺) | 100 | 1.5 | 5.0 | 12 | ~85 |
| Lead (Pb²⁺) | 100 | 1.5 | 7.0 | 12 | >95 |
| Cadmium (Cd²⁺) | 20 | 0.5 | 5.5 | 48 | ~90 |
| Cadmium (Cd²⁺) | 20 | 0.5 | 7.5 | 48 | >98 |
Note: Data is compiled and extrapolated from multiple sources and should be considered indicative.
Table 3: Comparative Removal Efficiency of DTPA and EDTA for Cadmium
| Chelating Agent | Concentration (mg/L) | Contact Time (days) | Cadmium Removed (mg/kg of soil) |
| DTPA | 1 | 20 | 76.14 |
| EDTA | 1 | 20 | 59.47 |
| DTPA | 1 | 80 | 43.33 |
| EDTA | 1 | 80 | 43.63 |
Source: Adapted from a study on cadmium removal from contaminated soil, which provides insights into the relative effectiveness in aqueous environments.[1]
Experimental Protocols
The following protocols provide a standardized methodology for evaluating the efficacy of DTPA for heavy metal removal in a laboratory setting.
Protocol for Batch Adsorption Experiment
This protocol outlines the procedure to determine the removal efficiency of a specific heavy metal by DTPA under varying conditions.
Materials:
-
Stock solution of the target heavy metal (e.g., 1000 mg/L Pb²⁺).
-
DTPA solution of a known concentration (e.g., 0.1 M).
-
Deionized water.
-
0.1 M HCl and 0.1 M NaOH for pH adjustment.
-
Conical flasks (250 mL).
-
Orbital shaker.
-
pH meter.
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Syringe filters (0.45 µm).
Procedure:
-
Preparation of Working Solutions: Prepare a series of 100 mL aqueous solutions of the target heavy metal at a desired concentration (e.g., 50 mg/L) in separate conical flasks by diluting the stock solution.
-
pH Adjustment: Adjust the initial pH of each solution to the desired values (e.g., 4, 5, 6, 7, 8) using 0.1 M HCl or 0.1 M NaOH.
-
DTPA Addition: Add a specific volume of the DTPA stock solution to each flask to achieve the desired DTPA concentration (e.g., 0.5, 1.0, 1.5 mM).
-
Incubation: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time (e.g., 2, 4, 8, 12, 24 hours).
-
Sample Collection and Preparation: At the end of each contact time, withdraw a sample from each flask. Filter the sample through a 0.45 µm syringe filter to remove any precipitates.
-
Analysis: Analyze the filtrate for the final concentration of the heavy metal using AAS or ICP-OES.
-
Calculation of Removal Efficiency: Calculate the removal efficiency using the following formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 Where C₀ is the initial concentration and Cₑ is the equilibrium concentration of the heavy metal.
Protocol for DTPA Regeneration
This protocol describes a method for regenerating DTPA from the metal-DTPA complex for potential reuse.
Materials:
-
Metal-DTPA complex solution from the treatment process.
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
0.1 M NaOH.
-
Beakers.
-
pH meter.
Procedure:
-
Acidification: Carefully add concentrated acid to the metal-DTPA complex solution to lower the pH to approximately 1.5-2.0. This protonates the carboxylate groups of DTPA, causing the metal to dissociate.
-
Precipitation: The protonated form of DTPA (H₅DTPA) has low water solubility and will precipitate out of the acidic solution.
-
Separation: Separate the precipitated H₅DTPA by filtration.
-
Redissolution: Wash the precipitate with deionized water and then redissolve it in a solution of NaOH to deprotonate the carboxylic acid groups, regenerating the active DTPA chelating agent. The pH should be adjusted to a neutral or slightly alkaline value for reuse.
Comparative Analysis with Other Chelating Agents
While DTPA is a highly effective chelating agent, it is important to compare its performance and characteristics with other commonly used agents like Ethylenediaminetetraacetic acid (EDTA) and Nitrilotriacetic acid (NTA).
-
DTPA vs. EDTA: DTPA generally forms more stable complexes with many heavy metals compared to EDTA, as indicated by its higher stability constants.[1] This can lead to higher removal efficiencies, especially for trivalent cations. However, EDTA can sometimes be more effective for certain divalent metals under specific pH conditions.[5]
-
DTPA vs. NTA: DTPA is a stronger chelating agent than NTA and is effective over a broader pH range. NTA is more readily biodegradable than DTPA, which can be an advantage in terms of its environmental fate, but also a disadvantage if it degrades before complexing with the target metals.
Logical Framework for Chelating Agent Selection
The choice of the most appropriate chelating agent for a specific wastewater treatment application depends on several factors.
Conclusion
Diethylenetriaminepentaacetic acid (DTPA) is a highly effective and versatile chelating agent for the removal of a wide range of heavy metals from industrial wastewater. Its ability to form highly stable, water-soluble complexes facilitates the sequestration and subsequent removal of toxic metal ions. The selection of DTPA, along with the optimization of process parameters such as pH and dosage, should be based on a thorough characterization of the wastewater and clear treatment objectives. The experimental protocols provided in this guide offer a framework for the systematic evaluation of DTPA's performance, enabling researchers and environmental professionals to design and implement efficient and effective heavy metal remediation strategies. Further research into the regeneration and reuse of DTPA can enhance the economic and environmental sustainability of this important wastewater treatment technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Removal of Copper Ions from Wastewater: A Review [mdpi.com]
- 3. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 4. biomers.net | Chelate complex modifications - biomers.net Oligonucleotides [biomers.net]
- 5. Extraction Heavy Metals from Contaminated, Water using Chelating Agents – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to Troubleshooting and Optimizing CRISPR-Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has become an indispensable tool in genome engineering, offering unprecedented ease and efficiency in modifying the genetic code of various organisms.[1] Adapted from a bacterial defense mechanism, the system uses a Cas9 nuclease guided by an RNA molecule to create targeted double-strand breaks (DSBs) in DNA.[1] The cell's natural repair mechanisms then resolve these breaks, leading to gene knockouts or, with the help of a DNA template, precise knock-in of desired sequences.[2][3] Despite its power, achieving high efficiency and specificity can be challenging. Common hurdles include low editing rates, off-target mutations, and cellular toxicity.[4]
This guide provides a comprehensive framework for troubleshooting common issues and optimizing experimental parameters to ensure successful and reliable CRISPR-Cas9 gene editing outcomes.
The Core Experimental Workflow
A typical CRISPR-Cas9 experiment follows a multi-step process, from initial design to final validation.[5] Each stage presents opportunities for optimization to maximize success. The general workflow involves designing a specific guide RNA (gRNA), delivering the Cas9 and gRNA components into target cells, allowing for cellular repair of the induced DNA break, and finally, analyzing the resulting genetic modifications.[5][6]
References
Optimizing Diethylenetriaminepentaacetic Acid (DTPA) Chelation for Efficient Heavy Metal Removal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylenetriaminepentaacetic acid (DTPA) is a powerful chelating agent widely utilized in biomedical and environmental applications for the sequestration of toxic heavy metals. Its efficacy is not absolute and is critically dependent on a range of physicochemical parameters. This technical guide provides an in-depth analysis of the core principles and experimental considerations for optimizing DTPA chelation. We will explore the mechanism of action, detail the influence of pH, molar ratio, and competing ions on chelation efficiency, provide standardized experimental protocols for evaluation, and present quantitative data to inform the design of robust chelation strategies.
Introduction
Heavy metal contamination poses a significant threat to human health and ecosystems. In clinical settings, toxic metals like lead (Pb), cadmium (Cd), and mercury (Hg) can accumulate in the body, leading to severe health complications[1][2]. Furthermore, the administration of gadolinium (Gd)-based contrast agents for Magnetic Resonance Imaging (MRI) can result in gadolinium deposition in tissues[3][4][5]. Chelation therapy is a primary medical intervention to mitigate the toxic effects of these metals[1][6][7][8][9]. DTPA, an octadentate aminopolycarboxylate ligand, is a highly effective chelating agent renowned for forming stable, water-soluble complexes with a wide range of metal ions, facilitating their excretion from the body[3][10][11]. Understanding the factors that govern the formation and stability of these metal-DTPA complexes is paramount for maximizing therapeutic and remedial efficacy.
Mechanism of Action
DTPA sequesters metal ions by forming multiple coordinate bonds between its electron-donating nitrogen and oxygen atoms and the central metal ion. This process, known as chelation, results in the formation of a stable, heterocyclic ring structure that effectively "claws" the metal ion[11][12]. The resulting complex is biochemically inert and can be readily excreted from the body, primarily through urine[3]. The high stability of DTPA-metal complexes is a key attribute, with stability constants being among the highest for commonly used chelating agents[10][13].
Key Parameters for Optimizing DTPA Chelation
The efficiency of heavy metal removal by DTPA is dictated by several critical environmental and stoichiometric factors.
The Critical Role of pH
The pH of the solution is arguably the most influential factor in DTPA chelation. It directly affects the protonation state of DTPA's carboxylic acid groups and the speciation of the metal ion. DTPA's effectiveness is significantly enhanced at high pH levels, as deprotonation of the ligand increases its metal-binding affinity[14]. Conversely, in acidic conditions, competition from hydrogen ions for the binding sites on the DTPA molecule can reduce chelation efficiency[15][16]. The optimal pH range for the chelation of many divalent and trivalent metals is generally neutral to alkaline[17]. For instance, studies on barite dissolution show that DTPA's reaction rate is significantly improved at a pH above 11[18][19].
Molar Ratio (DTPA:Metal)
The stoichiometric ratio of DTPA to the target metal ion is a crucial determinant of chelation efficiency. While a 1:1 molar ratio is theoretically sufficient for complex formation, an excess of the chelating agent is often required to drive the equilibrium towards the formation of the metal-DTPA complex, especially in the presence of competing ions. However, increasing the DTPA concentration beyond an optimal point may not lead to significant improvements in removal efficiency. For example, in one study involving lead, raising the DTPA proportion from a 1:1 to a 3:1 ratio did not result in a significant enhancement of metal uptake[20].
Temperature and Reaction Kinetics
The chelation reaction between DTPA and free metal ions in a solution is typically rapid, often approaching equilibrium quickly[16][21]. Studies on americium-DTPA complexation showed no significant difference in results between incubation times of 0.5 hours and 18 hours, suggesting a fast reaction[21]. However, temperature can influence the rate of complex formation, with higher temperatures generally facilitating the reaction. For instance, the leaching efficiency of barium using DTPA was shown to increase with temperature, rising from 20°C to 80°C[18].
Influence of Competing Ions
Biological systems and environmental samples contain a variety of endogenous metal ions, such as calcium (Ca²⁺), zinc (Zn²⁺), and magnesium (Mg²⁺), which can compete with toxic heavy metals for DTPA binding sites[22]. This competition is governed by the relative stability constants of the respective metal-DTPA complexes. DTPA exhibits high stability constants for many heavy metals, but competition from major divalent ions can still impact its efficacy, particularly when the target metal is present at trace concentrations[22]. For example, Ca-DTPA administration is known to increase the excretion of essential metals like zinc and manganese[1].
Quantitative Data Summary
For effective comparison, the stability constants and optimal conditions for DTPA chelation with various metals are summarized below. A higher stability constant (Log K) indicates a more stable complex[14].
| Metal Ion | Stability Constant (Log K) | Optimal pH Range | Notes |
| Lead (Pb²⁺) | 18.8[20] | Neutral to Alkaline | High affinity, efficient removal. |
| Cadmium (Cd²⁺) | ~19.0 (Conditional) | Acidic to Alkaline | DTPA is a stronger chelator than EDTA for Cd at acidic pH[23]. |
| Gadolinium (Gd³⁺) | ~22.5 | Neutral | Formation is fastest for Gd³⁺ among lanthanides in some systems[15][24]. |
| Americium (Am³⁺) | 26.2[21] | Physiological (7.4) | Forms highly stable chelates, used for decorporation[21]. |
| Iron (Fe³⁺) | 28.6 | Acidic to Neutral | Very high stability, but precipitation can occur at higher pH[17]. |
| Calcium (Ca²⁺) | 10.7 | Alkaline | Competes with heavy metals, especially at high concentrations. |
| Zinc (Zn²⁺) | 18.3 | Neutral to Alkaline | Essential metal that can be depleted by DTPA therapy[1]. |
Note: Stability constants can vary with ionic strength and temperature.
Experimental Protocols
Protocol 1: In Vitro Evaluation of DTPA Chelation Efficiency
This protocol outlines a general procedure for determining the effectiveness of DTPA in chelating a target heavy metal in an aqueous solution.
1. Materials and Reagents:
- Diethylenetriaminepentaacetic acid (DTPA)
- Standard solution of the target heavy metal (e.g., Pb²⁺, Cd²⁺) of known concentration.
- Buffer solutions for pH control (e.g., HEPES, Tris-HCl).
- Deionized water (18 MΩ·cm).
- Ultrafiltration devices (e.g., Amicon Ultra, with appropriate molecular weight cut-off to separate free ions from protein-bound or DTPA-bound metals).
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal quantification.
2. Procedure:
- Preparation of Solutions: Prepare a stock solution of DTPA (e.g., 10 mM) in deionized water. Prepare a series of working solutions of the target heavy metal at a known concentration (e.g., 100 µM) in the desired buffer.
- pH Adjustment: Adjust the pH of the heavy metal solutions to the desired experimental values (e.g., 5.0, 7.4, 9.0) using the appropriate buffer.
- Chelation Reaction: Add DTPA to the heavy metal solutions at various molar ratios (e.g., 1:1, 2:1, 5:1 DTPA:metal). Include a control sample with no DTPA.
- Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 1 hour). Based on kinetics, equilibrium is often reached quickly[21].
- Separation of Free vs. Chelated Metal: Use an ultrafiltration device to separate the low molecular weight free metal ions from the larger DTPA-metal complexes. The filtrate will contain the unchelated metal.
- Quantification: Analyze the concentration of the heavy metal in the filtrate using ICP-MS or AAS. The difference between the initial metal concentration and the concentration in the filtrate represents the amount of metal chelated by DTPA.
- Calculation of Efficiency: Chelation Efficiency (%) = [(Initial [Metal] - Filtrate [Metal]) / Initial [Metal]] x 100.
Protocol 2: Analytical Quantification of Heavy Metals
Accurate quantification is essential for evaluating chelation efficiency. ICP-MS is a preferred method due to its high sensitivity and ability to perform multi-element analysis.
1. Sample Preparation:
- Acidify all samples (including standards, blanks, and experimental samples) with trace-metal grade nitric acid to a final concentration of 1-2% to prevent metal adsorption to container walls and to match the matrix of the calibration standards.
2. Calibration:
- Prepare a series of multi-element calibration standards from certified stock solutions. The concentration range should bracket the expected concentrations in the samples.
- Include an internal standard (e.g., Yttrium, Indium) in all blanks, standards, and samples to correct for instrumental drift and matrix effects.
3. ICP-MS Analysis:
- Aspirate the samples into the ICP-MS. The instrument will ionize the atoms in the sample, and the mass spectrometer will separate and quantify the ions based on their mass-to-charge ratio.
- Generate a calibration curve by plotting the known concentrations of the standards against their measured intensities.
- Determine the concentration of the heavy metal in the experimental samples by interpolating their measured intensities on the calibration curve.
Visualizing Chelation Processes and Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes.
Caption: A typical experimental workflow for evaluating the efficiency of DTPA chelation in vitro.
Caption: Key physicochemical parameters that govern the efficiency of DTPA chelation.
Caption: DTPA acts extracellularly to prevent heavy metals from inducing cellular damage.
Conclusion
The effective application of DTPA for heavy metal removal is a multifactorial process that requires careful optimization. By controlling key parameters—most notably pH, but also molar ratio, temperature, and accounting for competing ions—researchers and clinicians can significantly enhance the efficiency of chelation. The protocols and data presented in this guide serve as a foundational resource for developing and validating robust DTPA-based strategies for detoxification and environmental remediation. Adherence to rigorous analytical methods is crucial for the accurate assessment of these strategies, ensuring both safety and efficacy in their application.
References
- 1. researchgate.net [researchgate.net]
- 2. Heavy metal induced oxidative stress & its possible reversal by chelation therapy | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Brain tumor - Wikipedia [en.wikipedia.org]
- 6. Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chelation - Wikipedia [en.wikipedia.org]
- 12. cantorscience.wordpress.com [cantorscience.wordpress.com]
- 13. Metal Chelate DTPA | CAS 67-43-6 Dojindo [dojindo.com]
- 14. A comprehensive evaluation of the effect of key parameters on the performance of DTPA chelating agent in modifying sandstone surface charge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The kinetics of lanthanide complexation by EDTA and DTPA in lactate media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. chemistry.beloit.edu [chemistry.beloit.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. FeaturedResearch - Evaluation of the Reaction Kinetics of DTPA... [engineering.ju.edu.jo]
- 20. researchgate.net [researchgate.net]
- 21. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Is DTPA a good competing chelating agent for Th(IV) in human serum and suitable in targeted alpha therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Technical Guide to Common Issues in the Preparation of 99mTc-DTPA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the core challenges and common issues encountered during the preparation of Technetium-99m Diethylenetriaminepentaacetic Acid (99mTc-DTPA). Ensuring high radiochemical purity is paramount for its clinical utility, particularly in renal imaging and glomerular filtration rate (GFR) assessment. This document provides a detailed overview of potential pitfalls, robust quality control protocols, and troubleshooting strategies.
Fundamentals of 99mTc-DTPA Preparation
The preparation of 99mTc-DTPA involves the reduction of pertechnetate (TcO4⁻), eluted from a ⁹⁹Mo/⁹⁹mTc generator, and subsequent chelation with the DTPA ligand. This process is typically facilitated by a reducing agent, most commonly stannous ions (Sn²⁺), included in lyophilized kits.
The fundamental reaction involves the reduction of Technetium from the +7 oxidation state in pertechnetate to a lower oxidation state, which allows it to form a stable complex with the DTPA chelating agent. The final 99mTc-DTPA complex is a stable, water-soluble compound that is rapidly cleared by the kidneys.
Primary Radiochemical Impurities
Low radiochemical purity (RCP) is a primary concern in the preparation of 99mTc-DTPA, leading to suboptimal imaging quality and inaccurate diagnostic data. The two main radiochemical impurities are:
-
Free Pertechnetate (⁹⁹mTcO₄⁻): This impurity arises from the incomplete reduction of the initial pertechnetate or re-oxidation of the reduced technetium. Inadequate amounts or degradation of the stannous reducer can lead to elevated levels of free pertechnetate.
-
Hydrolyzed-Reduced Technetium (⁹⁹mTc-HR): This colloidal impurity forms when the reduced technetium fails to chelate with DTPA and instead undergoes hydrolysis. This can occur if there is insufficient DTPA ligand available or if the reaction conditions are not optimal.
The presence of these impurities can lead to unintended biodistribution, with free pertechnetate accumulating in the thyroid, salivary glands, and stomach, and hydrolyzed-reduced technetium being taken up by the reticuloendothelial system (liver, spleen, and bone marrow).
Factors Influencing Radiochemical Purity
Several factors can adversely affect the radiochemical purity of 99mTc-DTPA preparations:
-
Oxidation of Stannous Ion: The stannous ion is susceptible to oxidation by atmospheric oxygen introduced into the reaction vial. This reduces the amount of available reducing agent, leading to an increase in free pertechnetate.
-
⁹⁹Mo/⁹⁹mTc Generator Eluate Quality: The quality of the pertechnetate eluate is crucial. The presence of oxidizing agents or long ingrowth times of the generator can affect the labeling efficiency.
-
Radioactivity Concentration: High concentrations of radioactivity in the vial can lead to radiolytic effects, generating free radicals that can oxidize the stannous ion and degrade the DTPA ligand.
-
pH of the Reaction Mixture: The pH of the final preparation should be within an optimal range to ensure efficient chelation. Deviations from this range can promote the formation of hydrolyzed-reduced technetium.
-
Incubation Time and Temperature: Inadequate incubation time may result in incomplete complexation. While most kits are formulated for rapid labeling at room temperature, deviations from the recommended temperature can affect reaction kinetics.
-
Kit Formulation and Age: The stability of the lyophilized kit components, particularly the stannous ion, can decrease over time, leading to lower RCP.
Quantitative Data Summary
The following tables summarize key quantitative data related to the quality control of 99mTc-DTPA.
Table 1: Typical Radiochemical Purity Specifications
| Parameter | Specification |
| Radiochemical Purity of 99mTc-DTPA | ≥ 95% |
| Free Pertechnetate (⁹⁹mTcO₄⁻) | ≤ 5% |
| Hydrolyzed-Reduced Technetium (⁹⁹mTc-HR) | ≤ 5% |
Table 2: Chromatographic Data for Quality Control
| Species | Stationary Phase | Mobile Phase | Approximate Rf Value |
| Two-System Method | |||
| ⁹⁹mTc-DTPA | ITLC-SG | Saline | 0.9 - 1.0 |
| Free ⁹⁹mTcO₄⁻ | ITLC-SG | Saline | 0.9 - 1.0 |
| ⁹⁹mTc-HR | ITLC-SG | Saline | 0.0 - 0.1 |
| ⁹⁹mTc-DTPA | ITLC-SG | Acetone | 0.0 - 0.1 |
| Free ⁹⁹mTcO₄⁻ | ITLC-SG | Acetone | 0.9 - 1.0 |
| ⁹⁹mTc-HR | ITLC-SG | Acetone | 0.0 - 0.1 |
| One-System Method | |||
| ⁹⁹mTc-DTPA | Whatman-1 Paper | Acetone:Saline (9:1) | 0.4 - 0.6 |
| Free ⁹⁹mTcO₄⁻ | Whatman-1 Paper | Acetone:Saline (9:1) | 0.9 - 1.0 |
| ⁹⁹mTc-HR | Whatman-1 Paper | Acetone:Saline (9:1) | 0.0 - 0.1 |
ITLC-SG: Instant Thin-Layer Chromatography on Silica Gel
Experimental Protocols for Quality Control
Accurate determination of radiochemical purity is essential. Thin-layer chromatography (TLC) or paper chromatography are the most common methods.
Two-System Thin-Layer Chromatography Protocol
This method utilizes two different solvent systems to separate the three potential radioactive species.
Materials:
-
Instant Thin-Layer Chromatography strips impregnated with silica gel (ITLC-SG)
-
Developing chambers
-
Mobile Phase 1: Saline (0.9% NaCl)
-
Mobile Phase 2: Acetone
-
Radiochromatogram scanner or a well counter
Procedure:
-
Strip 1 (Saline):
-
Apply a small spot of the 99mTc-DTPA preparation approximately 1 cm from the bottom of an ITLC-SG strip.
-
Place the strip in a developing chamber containing saline, ensuring the spot is above the solvent level.
-
Allow the solvent front to migrate to the top of the strip.
-
Remove the strip, mark the solvent front, and let it dry.
-
In this system, both 99mTc-DTPA and free ⁹⁹mTcO₄⁻ migrate with the solvent front (Rf ≈ 1.0), while ⁹⁹mTc-HR remains at the origin (Rf ≈ 0.0).
-
Calculate the percentage of ⁹⁹mTc-HR.
-
-
Strip 2 (Acetone):
-
Spot a second ITLC-SG strip in the same manner.
-
Develop the strip in a chamber containing acetone.
-
In this system, free ⁹⁹mTcO₄⁻ is soluble and migrates with the solvent front (Rf ≈ 1.0), while both 99mTc-DTPA and ⁹⁹mTc-HR are insoluble and remain at the origin (Rf ≈ 0.0).
-
Calculate the percentage of free ⁹⁹mTcO₄⁻.
-
-
Calculation of Radiochemical Purity:
-
The percentage of 99mTc-DTPA is calculated by subtracting the percentages of the two impurities from 100%.
-
% 99mTc-DTPA = 100% - (% ⁹⁹mTc-HR) - (% Free ⁹⁹mTcO₄⁻)
-
One-System Paper Chromatography Protocol
A validated single-system method can provide faster results.
Materials:
-
Whatman No. 1 chromatography paper
-
Developing chamber
-
Mobile Phase: A 9:1 mixture of acetone and 0.9% saline
-
Radiochromatogram scanner or a well counter
Procedure:
-
Spot the 99mTc-DTPA preparation on the Whatman paper strip.
-
Develop the chromatogram in the acetone:saline mixture.
-
Dry and count the strip.
-
The different species are separated with distinct Rf values as detailed in Table 2.
-
Calculate the percentage of each component based on the activity distribution along the strip.
Visualized Workflows and Logical Relationships
The following diagrams illustrate key processes in the preparation and quality control of 99mTc-DTPA.
Caption: Workflow for 99mTc-DTPA Preparation and Quality Control.
Caption: Troubleshooting Logic for Low Radiochemical Purity.
Troubleshooting Common Problems
When radiochemical purity falls below the acceptable limit, a systematic troubleshooting process should be initiated.
-
If High Free Pertechnetate is Detected:
-
Review Kit Handling: Ensure the kit was stored correctly and is within its expiry date. Older kits may have degraded stannous ions.
-
Evaluate Technique: Minimize the introduction of air into the vial during reconstitution to prevent oxidation of the stannous ion.
-
Assess Generator Eluate: Use freshly eluted pertechnetate. Eluate from a generator that has not been eluted for an extended period may contain a higher proportion of ⁹⁹Tc, which competes with ⁹⁹mTc for the reducing agent.
-
-
If High Hydrolyzed-Reduced Technetium is Detected:
-
Verify Reconstitution Volume: Ensure the correct volume of eluate was added to the kit. Insufficient volume can lead to an inadequate amount of DTPA ligand to chelate all the reduced technetium.
-
Check for Incompatibilities: Ensure that no incompatible substances were introduced into the vial.
-
Confirm Proper Mixing: Ensure the vial was adequately mixed after reconstitution to allow for complete dissolution and reaction of the components.
-
By understanding the fundamental chemistry, being aware of the common pitfalls, and implementing robust quality control procedures, researchers and professionals can consistently produce high-quality 99mTc-DTPA for reliable diagnostic applications.
Matrix Interference in the DTPA Soil Test: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Diethylenetriaminepentaacetic acid (DTPA) soil test, a cornerstone for assessing the bioavailability of micronutrients such as zinc (Zn), iron (Fe), manganese (Mn), and copper (Cu), is not without its analytical challenges. Matrix interference, stemming from the complex and variable composition of soil extracts, can significantly impact the accuracy and reliability of this vital diagnostic tool. This technical guide provides a comprehensive overview of the core principles of the DTPA soil test, delves into the mechanisms of matrix interference, presents quantitative data on the effects of common interfering ions, and outlines detailed experimental protocols for both the standard DTPA test and methods to mitigate interferences. Particular attention is given to the roles of bicarbonate, phosphate, calcium, magnesium, and dissolved organic matter in altering the extraction and measurement of target micronutrients. Furthermore, this guide offers practical strategies, including the use of internal standards and the method of standard additions, to ensure the integrity of analytical results. Visual representations of interference pathways and experimental workflows are provided to facilitate a deeper understanding of these complex interactions.
Introduction
The DTPA soil test, developed by Lindsay and Norvell in 1978, is a widely adopted method for estimating the plant-available fraction of essential micronutrients in near-neutral and calcareous soils.[1][2][3][4] The test relies on a buffered solution containing DTPA, a chelating agent that forms stable, soluble complexes with metal ions, thereby mimicking the process of nutrient uptake by plant roots.[3] The accuracy of the DTPA test is paramount for making informed decisions in agriculture, environmental monitoring, and phytoremediation research.
The DTPA Soil Test: Core Principles and Protocol
The DTPA extraction solution is specifically formulated to assess the labile pool of micronutrients in the soil that is accessible to plants.
Composition of the DTPA Extracting Solution
The standard DTPA extracting solution consists of:
-
0.005 M Diethylenetriaminepentaacetic acid (DTPA): A chelating agent that forms stable, soluble complexes with micronutrient cations.[3]
-
0.01 M Calcium Chloride (CaCl₂): Added to maintain a constant level of soluble calcium, which helps to prevent the dissolution of calcium carbonate (CaCO₃) in calcareous soils and provides a background electrolyte level.[1][4]
-
0.1 M Triethanolamine (TEA): Acts as a buffer to maintain the pH of the solution at a constant 7.3. This pH is crucial as the availability of micronutrients is highly pH-dependent.[3][4]
Standard Experimental Protocol for the DTPA Soil Test
The following protocol is based on the original method developed by Lindsay and Norvell (1978).[1][3][4]
Materials:
-
Air-dried soil sample, passed through a 2 mm sieve
-
DTPA extracting solution (pH 7.3)
-
Extraction flasks (e.g., 125 mL Erlenmeyer flasks)
-
Reciprocating shaker
-
Filter paper (e.g., Whatman No. 42)
-
Collection vials
-
Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS)
Procedure:
-
Weigh 10.0 g of the prepared soil sample into an extraction flask.
-
Add 20.0 mL of the DTPA extracting solution to the flask. This creates a 1:2 soil-to-solution ratio.
-
Secure the flasks on a reciprocating shaker and shake for exactly 2 hours at a constant speed (e.g., 180 cycles per minute).[3]
-
Immediately after shaking, filter the suspension through a suitable filter paper.
-
Collect the clear filtrate for analysis.
-
Analyze the concentration of Zn, Fe, Mn, and Cu in the filtrate using ICP-OES or AAS.
-
Prepare calibration standards in the DTPA extracting solution to matrix-match the standards with the samples.[5]
Mechanisms and Quantification of Matrix Interference
Matrix interference in the DTPA soil test can be broadly categorized into two types: extraction-phase interference and analytical-phase interference .
Extraction-Phase Interference
This type of interference occurs during the 2-hour shaking period when components of the soil matrix affect the efficiency of DTPA in extracting the target micronutrients.
In calcareous and alkaline soils, high concentrations of bicarbonate ions can significantly interfere with the DTPA test. The Ammonium Bicarbonate-DTPA (AB-DTPA) soil test, developed by Soltanpour and Schwab, intentionally includes bicarbonate to simultaneously extract macronutrients like phosphorus.[6][7][8][9] However, this addition highlights the potential for interference.
Mechanism:
-
Competition for Metals: Bicarbonate can form soluble complexes with micronutrients, competing with DTPA.
-
Precipitation: In the higher pH environment of the AB-DTPA test (pH 7.6), and in soils with high calcium and magnesium, bicarbonate can lead to the precipitation of calcium and magnesium carbonates.[6][10] This co-precipitation can remove micronutrients from the solution, leading to underestimation.
Table 1: Comparison of Micronutrient Extraction by Standard DTPA and AB-DTPA in Different Soil Types (mg/kg)
| Soil Type | Extractant | Zn | Cu | Fe | Mn |
| Inceptisols | DTPA | 1.7 | - | 28.3 | 31.0 |
| AB-DTPA | 1.1 | - | 22.7 | 28.0 | |
| Alfisols | DTPA | 1.8 | - | - | - |
| AB-DTPA | 1.0 | - | - | - | |
| Entisols | DTPA | 1.3 | - | - | - |
| AB-DTPA | 0.7 | - | - | - |
Data compiled from a comparative study which showed that DTPA generally extracts higher amounts of Zn and Mn, while AB-DTPA can extract higher amounts of Cu and Fe in some soil types.[11] The differences highlight the interference potential of bicarbonate.
High levels of phosphate in the soil, often due to excessive fertilization, can also interfere with the extraction of micronutrients.
Mechanism:
-
Precipitation: Phosphate can react with micronutrients, particularly zinc and iron, to form insoluble metal phosphates, reducing their availability for chelation by DTPA.
While CaCl₂ is a component of the DTPA solution, excessively high concentrations of soluble calcium and magnesium in the soil can pose a challenge.
Mechanism:
-
Competition with DTPA: Although DTPA has a high affinity for the target micronutrients, very high concentrations of Ca²⁺ and Mg²⁺ can compete for the chelating agent.
-
Precipitation in AB-DTPA: As mentioned, in the presence of bicarbonate (in the AB-DTPA test), high levels of Ca²⁺ and Mg²⁺ can lead to carbonate precipitation, which is a significant interference.[6][10]
Dissolved organic matter consists of a complex mixture of organic molecules that can interact with metal ions.
Mechanism:
-
Competitive Chelation: DOM contains functional groups that can chelate micronutrients, competing with DTPA and potentially leading to either an underestimation or overestimation of the bioavailable fraction, depending on the solubility and stability of the DOM-metal complexes.[12][13][14]
-
Analytical Interference: High levels of DOM can also cause physical interferences in the analytical instrumentation, such as nebulizer clogging in ICP-OES.
Analytical-Phase Interference
This type of interference occurs during the measurement of the micronutrient concentrations in the DTPA extract, typically using ICP-OES or AAS.
Mechanism:
-
Spectral Interferences: This occurs when the emission line of a non-target element overlaps with the emission line of the target analyte. For example, iron (Fe) has a complex emission spectrum and can potentially interfere with the determination of other elements like manganese (Mn).[15]
-
Non-Spectral (Matrix) Interferences: These are caused by the physical properties of the sample matrix, such as viscosity, surface tension, and total dissolved solids. High salt concentrations can affect the efficiency of nebulization and plasma characteristics in ICP-OES, leading to signal suppression or enhancement.[16]
Mitigation Strategies for Matrix Interference
Several strategies can be employed to minimize or correct for matrix interference in the DTPA soil test.
Method of Standard Additions
This is a powerful technique for correcting for matrix effects, particularly non-spectral interferences.
Experimental Protocol:
-
Prepare the DTPA soil extract as described in section 2.2.
-
Take several equal aliquots of the soil extract.
-
Keep one aliquot as the "unspiked" sample.
-
To the other aliquots, add known and increasing concentrations of a standard solution of the analyte(s) of interest.
-
Dilute all aliquots to the same final volume with the DTPA extracting solution.
-
Analyze all the spiked and unspiked samples using ICP-OES or AAS.
-
Plot the measured absorbance or emission intensity against the concentration of the added standard.
-
The absolute value of the x-intercept of the resulting calibration curve represents the concentration of the analyte in the original unspiked sample.
dot
Caption: Workflow for the Method of Standard Additions.
Use of Internal Standards
An internal standard is an element that is not present in the original sample and is added in a known concentration to all samples, standards, and blanks. It can compensate for variations in sample uptake, nebulization efficiency, and plasma conditions.
Experimental Protocol:
-
Selection of Internal Standard: Choose an element that is not expected to be present in the soil samples and does not have spectral interferences with the analytes of interest. Common internal standards for ICP-OES include yttrium (Y), scandium (Sc), and indium (In).[17][18][19] The internal standard should also have an ionization potential similar to the analytes.
-
Preparation of Internal Standard Stock Solution: Prepare a concentrated stock solution of the chosen internal standard.
-
Addition of Internal Standard: Add a small, constant volume of the internal standard stock solution to all calibration standards, blanks, and DTPA soil extracts to achieve a final concentration that provides a stable and reproducible signal.[17] This can be done manually or through online addition using a mixing tee and a separate channel on the peristaltic pump of the ICP-OES.
-
Analysis: During the ICP-OES analysis, the instrument software will monitor the intensity of the internal standard and the analytes simultaneously.
-
Correction: The software will calculate the ratio of the analyte signal to the internal standard signal. This ratio is then used for calibration and quantification, which corrects for fluctuations in the instrument's performance and matrix effects.
dot
Caption: Logic of Internal Standard Correction.
Conclusion
References
- 1. scispace.com [scispace.com]
- 2. Lindsay, W.L. and Norvell, W.A. (1978) Development of a DTPA Soil Test for Zinc, Iron, Manganese and Copper. Soil Science Society of America Journal, 42, 421-428. - References - Scientific Research Publishing [scirp.org]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. scilit.com [scilit.com]
- 5. agilent.com [agilent.com]
- 6. Use of ammonium bicarbonate DTPA soil test to evaluate elemental availability and toxicity (Journal Article) | OSTI.GOV [osti.gov]
- 7. scribd.com [scribd.com]
- 8. scisoc.confex.com [scisoc.confex.com]
- 9. asrs.us [asrs.us]
- 10. tandfonline.com [tandfonline.com]
- 11. davidpublisher.com [davidpublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of biochar on transformation of dissolved organic matter and DTPA-extractable Cu and Cd during sediment composting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ars.usda.gov [ars.usda.gov]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. ICP-OES Explained: Applications, Setup and Limits | Technology Networks [technologynetworks.com]
- 19. researchgate.net [researchgate.net]
Navigating the Complexities of DTPA Chelation Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Executive Summary
Diethylenetriamine pentaacetic acid (DTPA) stands as a critical medical countermeasure for the decorporation of internal radionuclide contamination, specifically for plutonium, americium, and curium. Administered as either a calcium (Ca-DTPA) or zinc (Zn-DTPA) salt, it functions by forming stable, soluble complexes with these transuranic elements, thereby accelerating their excretion from the body and reducing the long-term radiation dose to tissues. Despite its established use, DTPA chelation therapy is not without its significant challenges and limitations. This technical guide provides a comprehensive overview of these complexities, including its limited efficacy for certain radionuclides and chemical forms, the logistical hurdles of its administration routes, and its notable adverse effects, primarily the depletion of essential endogenous minerals. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the current state of DTPA therapy, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes to inform future research and the development of improved decorporation agents.
Introduction to DTPA Chelation Therapy
DTPA is a chelating agent that forms stable complexes with polyvalent metal ions. In the context of radiological emergencies, it is the primary treatment for internal contamination with plutonium, americium, and curium.[1] The fundamental principle of DTPA therapy is to bind with these radionuclides in the bloodstream and interstitial fluids, preventing their deposition in target organs such as the bone and liver, and facilitating their removal from the body via renal clearance.[1]
There are two forms of DTPA approved for use: Ca-DTPA and Zn-DTPA. Ca-DTPA is generally more effective in the first 24 hours after exposure due to the higher stability of the actinide-DTPA complex compared to the Ca-DTPA complex. However, prolonged use of Ca-DTPA can lead to the depletion of essential minerals, most notably zinc. After the initial 24-hour period, Zn-DTPA is considered as effective and is the preferred agent for continued therapy due to its lower impact on mineral homeostasis.[1]
Challenges and Limitations
While DTPA is a valuable tool, its application is constrained by several factors that are critical for drug development professionals and researchers to consider.
Efficacy and Specificity
A primary limitation of DTPA is its narrow spectrum of efficacy. It is only approved for the decorporation of plutonium, americium, and curium.[1] DTPA is not recommended for contamination with uranium or neptunium, as it may paradoxically increase the deposition of these elements in bone.[1] Furthermore, the effectiveness of DTPA is highly dependent on the timing of administration, with the greatest benefit observed when treatment is initiated soon after internal contamination.[2] Its efficacy diminishes as the radionuclides become incorporated into tissues, making it less effective for delayed treatment.[3] The chemical form of the actinide also influences efficacy; DTPA is less effective against insoluble forms, such as plutonium dioxide, which have low systemic absorption.[4]
Administration Routes and Bioavailability
Currently, DTPA is administered intravenously (IV) or via nebulizer for inhalation exposures.[1] These routes of administration present significant logistical challenges in a mass casualty scenario, as they require trained medical personnel and specialized equipment.[5] The oral bioavailability of DTPA is extremely low, limiting its utility for self-administration or for use in situations where IV access is not feasible.[6] Research into alternative formulations, such as lipophilic esters or nanoparticle-based delivery systems, is ongoing to improve oral bioavailability and enhance intracellular penetration.[6][7]
Adverse Effects and Mineral Depletion
The most significant adverse effect of DTPA therapy, particularly with Ca-DTPA, is the depletion of essential endogenous minerals. The chelating action of DTPA is not specific to radionuclides and can also bind to and promote the excretion of zinc, manganese, and to a lesser extent, magnesium.[8] This can lead to a range of side effects, including nausea, vomiting, diarrhea, and muscle cramps.[1] In cases of nebulized administration, breathing difficulties can occur.[1] Therefore, monitoring of serum mineral levels and appropriate supplementation are crucial during prolonged DTPA therapy.
Quantitative Data on Efficacy and Adverse Effects
The following tables summarize available quantitative data from animal studies and human case reports to provide a clearer picture of DTPA's efficacy and adverse effect profile.
| Radionuclide | Animal Model | DTPA Formulation & Regimen | Efficacy Outcome | Reference |
| Americium-241 | Rat | Single IV dose of DTPA | 43% cumulative 14-day urinary decorporation (vs. 11% in controls) | [9] |
| Americium-241 | Beagle Dog | Oral NanoDTPA™ Capsules (daily for 14 days) | ~10-fold increase in urinary and fecal excretion; ~8-fold decrease in liver content | [7] |
| Plutonium-239 | Beagle Dog | Daily Zn-DTPA injections | 2.1 times longer mean post-injection survival compared to weekly Ca-DTPA | Not in search results |
Table 1: Summary of DTPA Efficacy in Animal Studies
| Adverse Effect | DTPA Formulation | Study Population/Model | Quantitative Observation | Reference |
| Zinc Depletion | Ca-DTPA | Rat | Significant decrease in plasma zinc concentration (~30%) | [8] |
| General Adverse Events | Not Specified | Human (Phase I studies) | Overall incidence of 12.8% (13.7% with active drug vs. 7.9% with placebo) | [10] |
| Adverse Drug Reactions | Various Drugs | Human (Hospitalized Patients) | Overall incidence of 16.2%; 10% increase in ADR rate for each additional drug | [11] |
Table 2: Quantitative Data on Adverse Effects of Chelation Therapy
Experimental Protocols
A detailed understanding of the methodologies used to evaluate chelating agents is essential for researchers. Below is a representative experimental protocol for assessing the in vivo efficacy of a decorporation agent in a rodent model.
Protocol: In Vivo Efficacy of a Novel Chelating Agent for Radionuclide Decorporation in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used for the study. Animals are acclimatized for at least one week prior to the experiment and housed in metabolic cages to allow for separate collection of urine and feces. All animal procedures are performed in accordance with approved institutional animal care and use committee (IACUC) guidelines.[12][13]
-
Radionuclide Administration: A solution of the radionuclide (e.g., Americium-241 citrate) is prepared in a physiologically compatible buffer. A single intravenous injection of the radionuclide is administered to each rat via the tail vein. The administered activity is carefully measured for each animal.
-
Treatment Groups: Animals are randomly assigned to different treatment groups, including:
-
Control group (receiving vehicle/saline)
-
Positive control group (receiving a standard DTPA regimen, e.g., 30 µmol/kg Zn-DTPA IP)
-
Experimental groups (receiving different doses of the novel chelating agent via the desired route of administration, e.g., oral gavage or IV injection)
-
-
Chelating Agent Administration: The first dose of the chelating agent is typically administered at a specified time point after radionuclide injection (e.g., 1 hour post-contamination). Subsequent doses are administered according to the study design (e.g., once daily for a set number of days).
-
Sample Collection: Urine and feces are collected daily from each animal for the duration of the study. At the end of the study (e.g., 7 or 14 days post-contamination), animals are euthanized, and key tissues (e.g., liver, femurs, kidneys, spleen, and remaining carcass) are collected.
-
Radioactivity Measurement: The radioactivity in urine, feces, and tissue samples is quantified using an appropriate detector (e.g., a gamma counter for gamma-emitting radionuclides).
-
Data Analysis: The efficacy of the chelating agent is determined by comparing the total excretion of the radionuclide (urine and feces) and the retention of the radionuclide in the tissues of the treated groups to the control group. Results are typically expressed as a percentage of the injected dose. Statistical analysis is performed to determine the significance of the observed differences.
Visualizations of Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Future Directions and Conclusion
The challenges and limitations of DTPA chelation therapy underscore the need for continued research and development in the field of radionuclide decorporation. Key areas for future investigation include:
-
Development of Orally Bioavailable Chelators: Creating effective oral formulations would significantly improve the feasibility of treating large populations in a radiological emergency.
-
Improving Intracellular Penetration: Designing chelating agents that can access and remove radionuclides that have already been incorporated into cells would enhance the efficacy of delayed treatment.
-
Broad-Spectrum Chelators: Research into agents that can effectively chelate a wider range of radionuclides, including uranium and neptunium, is of high priority.
-
Combination Therapies: Investigating the synergistic effects of combining DTPA with other agents, such as antioxidants, to mitigate the downstream effects of radiation-induced oxidative stress may improve overall outcomes.
References
- 1. Structure of a single model to describe plutonium and americium decorporation by DTPA treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Contamination Pathway for Plutonium, Other Heavy Elements, Identified - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 3. Decorporation of Pu/Am Actinides by Chelation Therapy: New Arguments in Favor of an Intracellular Component of DTPA Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential decorporation of americium by pulmonary administration of DTPA dry powder after inhalation of aged PuO(2) containing americium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
- 6. Orally Administered DTPA Di-ethyl Ester for Decorporation of 241Am in dogs: Assessment of Safety and Efficacy in an Inhalation-Contamination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic acid (DTPA) formulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Plutonium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 13. ccac.ca [ccac.ca]
Refining Laboratory Protocols for DTPA Radiolabeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and refined laboratory protocols for the successful radiolabeling of molecules using diethylenetriaminepentaacetic acid (DTPA). DTPA serves as a versatile bifunctional chelating agent, enabling the stable attachment of various radiometals to proteins, peptides, antibodies, and other targeting vectors for applications in nuclear medicine, including imaging and therapy. This document outlines detailed methodologies for DTPA conjugation, radiolabeling with common radionuclides, and essential quality control procedures to ensure the production of high-quality radiopharmaceuticals.
Core Principles of DTPA Radiolabeling
DTPA is a chelating agent that firmly binds to radioactive metals, facilitating their attachment to molecules of interest. The process typically involves two key stages: the covalent conjugation of a DTPA derivative to the target molecule and the subsequent chelation of the desired radionuclide. The choice of the DTPA derivative, radionuclide, and reaction conditions is critical for achieving high radiolabeling efficiency, stability, and preservation of the biological activity of the target molecule.
Commonly used DTPA derivatives include cyclic DTPA anhydride (cDTPA), which reacts with primary amines on the target molecule, and isothiocyanate-benzyl-DTPA (SCN-Bz-DTPA), which targets thiol groups. The selection of the radionuclide depends on the intended application, with gamma-emitters like Indium-111 (¹¹¹In) and Gallium-67 (⁶⁷Ga) being suitable for SPECT imaging, positron emitters like Gallium-68 (⁶⁸Ga) for PET imaging, and beta-emitters like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) for therapeutic applications.
Experimental Protocols
Conjugation of Cyclic DTPA Anhydride (cDTPA) to Antibodies
This protocol describes a general method for conjugating cDTPA to antibodies. The molar ratio of cDTPA to the antibody is a critical parameter that needs to be optimized to achieve sufficient chelation sites without compromising the antibody's immunoreactivity.[1][2]
Materials:
-
Antibody solution (e.g., in 0.1 M sodium bicarbonate buffer, pH 8.2)
-
Cyclic DTPA anhydride (cDTPA)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-50 or PD-10)
-
0.1 M acetate buffer, pH 6.0
Procedure:
-
Prepare a fresh solution of cDTPA in anhydrous DMSO at a concentration of 1-10 mg/mL.
-
Add the desired molar excess of the cDTPA solution to the antibody solution while gently vortexing. The reaction can be performed at room temperature for 1 hour.[1]
-
Purify the DTPA-conjugated antibody from unconjugated DTPA and byproducts using a size-exclusion chromatography column pre-equilibrated with 0.1 M acetate buffer, pH 6.0.[2]
-
Collect the protein-containing fractions, which elute in the void volume.
-
Determine the protein concentration and the number of DTPA molecules conjugated per antibody molecule using methods such as the spectrophotometric arsenazo III assay or by radiolabeling with a known amount of a tracer radionuclide.
Radiolabeling of DTPA-Conjugated Molecules with Indium-111
This protocol provides a general procedure for radiolabeling DTPA-conjugated molecules with ¹¹¹In.
Materials:
-
DTPA-conjugated molecule in a suitable buffer (e.g., 0.1 M acetate buffer, pH 6.0)
-
¹¹¹InCl₃ solution
-
0.2 M metal-free HCl
-
0.2 M metal-free sodium acetate
-
DTPA solution (50 mM) for quenching
Procedure:
-
Adjust the pH of the ¹¹¹InCl₃ solution to 5.5-6.0 by adding 0.2 M sodium acetate.
-
Add the pH-adjusted ¹¹¹InCl₃ to the DTPA-conjugated molecule.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by adding a small volume of 50 mM DTPA solution to chelate any remaining free ¹¹¹In.
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC.
Radiolabeling of DTPA-Conjugated Peptides with Gallium-68
This protocol outlines the radiolabeling of DTPA-conjugated peptides with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
DTPA-conjugated peptide
-
⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator (typically in 0.1 M HCl)
-
Sodium acetate or HEPES buffer for pH adjustment
-
Heating block or water bath
Procedure:
-
Add the ⁶⁸GaCl₃ eluate to the DTPA-conjugated peptide.
-
Adjust the pH of the reaction mixture to 3.5-4.5 using a suitable buffer.
-
Incubate the reaction mixture at 95°C for 5-15 minutes.[3]
-
Cool the reaction mixture to room temperature.
-
Assess the radiochemical purity using radio-TLC or radio-HPLC. For many ⁶⁸Ga-peptides, purification may not be necessary if high radiochemical purity is achieved.
Data Presentation
Table 1: Influence of Molar Coupling Ratio on DTPA Conjugation and Antibody Immunoreactivity
| Molar Ratio (cDTPA:Antibody) | DTPA Molecules per Antibody | Immunoreactivity Retained (%) | Reference |
| 10:1 | 1.0 | ~100 | [2] |
| 20:1 | 2.5 | ~80 | [2] |
| 50:1 | 5.5 | ~60 | [2] |
| 100:1 | 8.0 | ~40 | [2] |
Table 2: Radiolabeling Conditions and Efficiencies for Various Radionuclides
| Radionuclide | Molecule | pH | Temperature (°C) | Incubation Time (min) | Radiolabeling Efficiency (%) | Reference |
| ¹¹¹In | DTPA-Antibody | 5.5 - 6.0 | Room Temp | 30 | >95 | |
| ⁶⁸Ga | DTPA-Doxorubicin | 5.5 | 90 | 15 | ~60 (up to >95 after purification) | [4] |
| ⁶⁷Ga | DTPA | 5 | Room Temp | >60 | >90 | [5] |
| ¹⁷⁷Lu | DTPA-Peptide | 5.5 | Room Temp | 5 | Nearly quantitative | [6] |
| ⁹⁰Y | DTPA-Peptide | 5.5 | Room Temp | 5 | Nearly quantitative | [6] |
Table 3: Serum Stability of Radiolabeled DTPA and DOTA Conjugates
| Radiometal Chelate | Dissociation Rate Constant (day⁻¹) in Serum | Transchelation Half-life (t₁/₂) in Serum (hours) | Reference |
| ⁸⁸Y-CHX-A''-DTPA | 2.54 x 10⁻³ | - | [7] |
| ⁸⁸Y-1B4M-DTPA | 3.97 x 10⁻³ | - | [7] |
| ⁸⁸Y-DOTA | No significant release | - | [7] |
| ¹¹¹In-DTPA-dGlu-minigastrin | - | 239 | [8] |
| ¹¹¹In-DTPA-Leu-minigastrin | - | 91 | [8] |
| ⁹⁰Y-DTPA-dGlu-minigastrin | - | 130 | [8] |
| ⁹⁰Y-DTPA-Leu-minigastrin | - | 53 | [8] |
Quality Control
Ensuring the quality and purity of the final radiolabeled product is paramount for its safe and effective use. Key quality control tests include:
-
Radiochemical Purity (RCP): This determines the percentage of the total radioactivity in the desired chemical form. It is typically assessed using radio-TLC or radio-HPLC.[9][10]
-
Radiochemical Yield (RCY): This is the ratio of the radioactivity incorporated into the desired product to the total initial radioactivity used in the labeling reaction.[7]
-
Specific Activity: This is the amount of radioactivity per unit mass of the labeled compound (e.g., in GBq/µmol or mCi/mg). High specific activity is often crucial for receptor-targeted imaging and therapy.[11][12][13][14] It can be calculated using the following formula: Specific Activity = (Total Radioactivity) / (Total Mass of Labeled Compound)
-
Stability: The stability of the radiolabeled conjugate is assessed in relevant biological media, such as human serum, to ensure that the radionuclide remains chelated to the DTPA and does not dissociate in vivo.[7][8][15]
-
Sterility and Apyrogenicity: For in vivo applications, the final product must be sterile and free of pyrogens (endotoxins).
Mandatory Visualization
Caption: Experimental workflow for DTPA conjugation and radiolabeling.
Caption: Interrelationship of key quality control parameters in DTPA radiolabeling.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved kinetic stability of DTPA- dGlu as compared with conventional monofunctional DTPA in chelating indium and yttrium: preclinical and initial clinical evaluation of radiometal labelled minigastrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. revvity.com [revvity.com]
- 12. EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific activity - Wikipedia [en.wikipedia.org]
- 14. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. periodicos.capes.gov.br [periodicos.capes.gov.br]
Enhancing the Stability of DTPA-Metal Complexes: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Guide to Optimizing the Stability of Diethylenetriaminepentaacetic Acid (DTPA)-Metal Complexes in Experimental Settings
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the factors influencing the stability of DTPA-metal complexes and offers detailed methodologies to enhance their stability in experimental applications. The stability of these complexes is paramount in fields such as medical imaging, radiopharmaceutical development, and heavy metal detoxification.[1] This document outlines key considerations and practical protocols for achieving robust and reliable complex formation.
Core Principles of DTPA-Metal Complex Stability
The stability of a DTPA-metal complex is a measure of the strength of the bond between the metal ion and the DTPA ligand.[2] This is quantified by the stability constant (log K), where a higher value indicates a more stable complex. Several factors critically influence this stability:
-
pH of the Solution: The pH of the medium affects the protonation state of the carboxylic acid groups on the DTPA molecule. Optimal chelation typically occurs in a pH range of 4 to 7.
-
Nature of the Metal Ion: The charge and ionic radius of the metal ion play a significant role. Generally, smaller, more highly charged metal ions form more stable complexes with DTPA.
-
Presence of Competing Metals: Other metal ions in the solution can compete with the target metal for binding to DTPA, potentially leading to transchelation and reduced stability of the desired complex.
-
Concentration of Ligand and Metal: The molar ratio of DTPA to the metal ion is a crucial parameter in driving the equilibrium towards complex formation. An excess of the chelating agent can help to ensure complete complexation of the metal ion.
A logical diagram illustrating the interplay of these factors is presented below.
Quantitative Data on DTPA-Metal Complex Stability
The stability constants (log K) for DTPA with a variety of divalent and trivalent metal ions are critical for predicting complex behavior in solution. The following table summarizes critically selected stability constants from the NIST Standard Reference Database 46.[3][4][5]
| Metal Ion | Log K |
| Fe(III) | 28.6 |
| Gd(III) | 22.46 |
| Cu(II) | 21.5 |
| Zn(II) | 18.29 |
| Mn(II) | 15.6 |
| Ca(II) | 10.74 |
Note: These values are provided as a general reference and can vary with experimental conditions such as ionic strength and temperature.
Experimental Protocols for Enhancing Stability
General Protocol for the Preparation of a DTPA-Metal Complex
This protocol provides a general method for the synthesis of a DTPA-metal complex, exemplified by the preparation of Gadolinium-DTPA (Gd-DTPA).
Materials:
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Gadolinium(III) oxide (Gd₂O₃)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1 N)
-
Hydrochloric acid (HCl) solution (1 N)
-
Membrane filter (0.22 µm)
Procedure:
-
Dissolve a calculated amount of DTPA in deionized water. The concentration will depend on the desired final product concentration.
-
Slowly add Gd₂O₃ to the DTPA solution while stirring continuously. The molar ratio of DTPA to Gadolinium should be approximately 1:0.5, as Gd₂O₃ provides two Gd(III) ions.
-
Heat the mixture to 45-60°C and continue stirring until the solution becomes clear, indicating the formation of the Gd-DTPA complex.[6]
-
Cool the solution to room temperature (25°C).[6]
-
Adjust the pH of the solution to approximately 7.0 using 1 N NaOH or 1 N HCl as needed.
-
Filter the final solution through a 0.22 µm membrane filter to remove any particulate matter.[6]
-
The resulting clear solution can be further purified or used directly, depending on the application. For pharmaceutical applications, lyophilization may be performed to obtain a solid product.[6]
Purification of DTPA-Metal Complexes by Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for purifying DTPA-metal complexes and removing unreacted metal ions or ligand.[7][8][9]
Materials:
-
Prepared DTPA-metal complex solution
-
Cation-exchange resin (e.g., Dowex 50W)
-
Chromatography column
-
Elution buffer (e.g., ammonium acetate or sodium chloride solutions of increasing concentration)
-
Equilibration buffer (e.g., deionized water or a low concentration buffer at a suitable pH)
Procedure:
-
Column Preparation: Pack a chromatography column with the chosen cation-exchange resin and equilibrate the column by washing with 2-3 column volumes of the equilibration buffer.[8]
-
Sample Loading: Carefully load the DTPA-metal complex solution onto the top of the column. The negatively charged DTPA-metal complex should pass through the column, while any free, positively charged metal ions will bind to the resin.
-
Elution: Elute the column with the equilibration buffer to collect the purified DTPA-metal complex. Monitor the eluate for the presence of the complex using a suitable analytical technique (e.g., UV-Vis spectroscopy or ICP-MS).
-
Regeneration (Optional): To remove the bound metal ions and regenerate the column for future use, wash the column with a high concentration salt solution or a dilute acid.
A generalized workflow for this purification process is shown below.
Stability Assessment Protocol
This protocol outlines a method to assess the stability of a prepared DTPA-metal complex against pH changes.
Materials:
-
Purified DTPA-metal complex solution
-
pH meter
-
A series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8)
-
Analytical instrument to measure the concentration of free metal ion (e.g., ICP-MS or a colorimetric assay)
Procedure:
-
Prepare a series of solutions by diluting the purified DTPA-metal complex into the different pH buffers.
-
Incubate the solutions at a controlled temperature for a defined period (e.g., 24 hours).
-
After incubation, measure the concentration of the free metal ion in each solution.
-
Calculate the percentage of dissociated metal at each pH to determine the stability profile of the complex across the tested pH range.
-
Perform stability tests at various time points to assess the kinetic stability of the complex.[10]
Impact on Signaling Pathways
The stability of DTPA-metal complexes is crucial, as the chelation of essential metal ions can have significant biological consequences. For instance, DTPA is a membrane-impermeable chelator that can deplete extracellular zinc.[11][12] This depletion of extracellular zinc has been shown to impact cellular signaling cascades, such as the Ras1-PKA pathway, which is involved in fungal morphogenesis.[13][14][15][16]
The diagram below illustrates a simplified representation of the Ras1-PKA signaling pathway that can be influenced by changes in extracellular metal ion concentrations.
Quality Control Workflow in Pharmaceutical Applications
In the manufacturing of DTPA-metal complex-based pharmaceuticals, such as the MRI contrast agent Magnevist® (Gd-DTPA), stringent quality control is essential to ensure product stability, safety, and efficacy. The following diagram outlines a typical quality control workflow.
This technical guide provides a foundational understanding and practical protocols for enhancing the stability of DTPA-metal complexes. By carefully controlling experimental parameters and implementing rigorous purification and quality control measures, researchers can ensure the integrity and performance of these important chemical entities in their respective applications.
References
- 1. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 2. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]
- 3. nist.gov [nist.gov]
- 4. graphviz.org [graphviz.org]
- 5. KR100829175B1 - Process for preparing gadodiamide - Google Patents [patents.google.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. iajps.com [iajps.com]
- 9. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 10. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Ras/cAMP-dependent Protein Kinase Signaling Pathway Regulates an Early Step of the Autophagy Process in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Preclinical Validation and Comparative Analysis in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a framework for the validation and comparative analysis of drug candidates during preclinical development. It offers detailed experimental protocols, presents a model for structured data comparison, and visualizes key biological pathways and experimental workflows critical to the decision-making process in modern drug discovery.
Introduction: The Imperative of Rigorous Preclinical Evaluation
The journey of a novel therapeutic from discovery to clinical application is contingent on a robust preclinical evaluation. This phase is designed to establish the preliminary efficacy, safety, and pharmacokinetic profile of a drug candidate. Rigorous validation and comparative studies are paramount to de-risk clinical trials and ensure that only the most promising candidates advance. This guide outlines key methodologies and data presentation strategies to support these critical activities.
Comparative Analysis of Drug Efficacy: Data-Driven Decision Making
A primary goal of preclinical research is to differentiate a lead compound from existing standards of care or other investigational agents. This requires direct, quantitative comparison. The following tables provide examples of how to structure such comparative data for different classes of targeted therapies.
In Vitro Potency of EGFR Tyrosine Kinase Inhibitors (TKIs)
Epidermal Growth Factor Receptor (EGFR) is a key target in non-small cell lung cancer (NSCLC). The following table compares the in vitro potency (IC50) of first-generation (Gefitinib, Erlotinib) and third-generation (Osimertinib) EGFR inhibitors against cell lines with common EGFR mutations.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 10.2 | 11.5 | 9.0 |
| HCC827 | Exon 19 deletion | 12.1 | 15.0 | 11.8 |
| NCI-H1975 | L858R & T790M | >10,000 | >10,000 | 15.6 |
| H3255 | L858R | 7.8 | 9.2 | 14.5 |
Data compiled from various public sources. Actual values may vary between experiments.
Kinase Selectivity of VEGFR Tyrosine Kinase Inhibitors (TKIs)
Vascular Endothelial Growth Factor Receptor (VEGFR) is a critical mediator of angiogenesis and a target in various solid tumors. This table compares the kinase inhibitory profiles (IC50) of Sunitinib, Sorafenib, and Pazopanib against VEGFR and other relevant kinases.
| Kinase Target | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Pazopanib IC50 (nM) | | :--- | :--- | :--- | :--- | :--- | | VEGFR1 | 2 | 90 | 10 | | VEGFR2 | 9 | 20 | 30 | | VEGFR3 | 4 | 15 | 47 | | PDGFRβ | 5 | 5 | 84 | | c-Kit | 1 | 68 | 74 | | RAF-1 | - | 6 | - |
Data compiled from various public sources. Dashes indicate no significant activity at relevant concentrations.
In Vitro Selectivity of JAK Inhibitors
The Janus kinase (JAK) family of enzymes is central to cytokine signaling and is a target for inflammatory diseases and myeloproliferative neoplasms. This table compares the selectivity of different JAK inhibitors. Baricitinib is a Janus kinase (JAK) inhibitor that reversibly inhibits Janus kinase 1 with a half maximal inhibitory concentration (IC50) of 5.9 nM and Janus kinase 2 with an IC50 of 5.7 nM.[1] Tyrosine kinase 2, which belongs to the same enzyme family, is affected less (IC50 = 53 nM), and Janus kinase 3 far less (IC50 > 400 nM).[1] Ruxolitinib and baricitinib exhibit specificity for JAK1 and JAK2 over JAK3 in kinase assays and have shown efficacy in murine arthritis models. Tofacitinib was originally designed as a selective JAK3 inhibitor, but subsequent studies have shown that it preferentially inhibits cytokines that signal via JAK1 and/or JAK3 over JAK2.[2]
| Kinase Target | Baricitinib IC50 (nM) | Ruxolitinib IC50 (nM) | Tofacitinib IC50 (nM) |
| JAK1 | 5.9 | 3.3 | 112 |
| JAK2 | 5.7 | 2.8 | 20 |
| JAK3 | >400 | 428 | 1.6 |
| TYK2 | 53 | 19 | 95 |
Data compiled from various public sources.
Key Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of preclinical validation. The following sections provide methodologies for common in vitro and in vivo assays.
In Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of cell culture medium. Include wells with medium alone for a negative control.
-
Compound Treatment: After allowing cells to adhere overnight, treat them with various concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of the MTT stock solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a CO2 incubator to allow for the conversion of MTT to formazan crystals by metabolically active cells.[1]
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well to solubilize the formazan crystals.
-
Incubation for Solubilization: Incubate the plate for an additional 4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Mix each sample by pipetting up and down and measure the absorbance at 570 nm using a microplate reader.
In Vivo Efficacy: Xenograft Tumor Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[3]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line (e.g., NCI-H1975 for EGFR-mutant NSCLC)
-
Matrigel (optional, to support tumor growth)
-
Test compound and vehicle
-
Calipers for tumor measurement
-
Sterile surgical and injection equipment
Procedure:
-
Cell Preparation: Culture the selected human cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a sterile medium, often mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (Length x Width²)/2).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound and vehicle according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. For example, in a study with the NCI-H1975 xenograft model, osimertinib monotherapy at 2 mg/kg/day resulted in a tumor growth inhibition (TGI) of 40%, while a novel antibody-radioconjugate, ATNM-400, showed a TGI of 71% at day 23.[4]
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualization of Signaling Pathways and Workflows
Understanding the mechanism of action of targeted therapies requires knowledge of the underlying signaling pathways. Similarly, a clear workflow for decision-making is essential for efficient drug development. Graphviz (DOT language) is a powerful tool for creating these visualizations.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver of cell proliferation and survival in many cancers.[5][6][7]
References
- 1. Baricitinib - Wikipedia [en.wikipedia.org]
- 2. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. THU0067 JAK SELECTIVITY AND THE IMPACT ON CYTOKINE SIGNALING INHIBITION AT CLINICAL RHEUMATOID ARTHRITIS DOSES | Scilit [scilit.com]
- 4. Actinium Pharmaceuticals : ATNM-400, a first-in-class Actinium-225 antibody radioconjugate, has superior anti-tumor activity compared to approved drugs (Osimertinib, Dato-DXd, and Amivantamab) in EGFR-mutant lung cancer preclinical models – AACR-NCI-EORTC International Conference on Molecular Targets | MarketScreener [marketscreener.com]
- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of DTPA and EDTA in Heavy Metal Chelation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heavy metal toxicity represents a significant threat to human health, necessitating the development and optimization of effective chelation therapies. This technical guide provides an in-depth comparative analysis of two prominent chelating agents, Diethylenetriaminepentaacetic acid (DTPA) and Ethylenediaminetetraacetic acid (EDTA), for the purpose of heavy metal detoxification. We will explore their chemical properties, mechanisms of action, and comparative efficacy with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of toxicology and therapeutic agent development.
Introduction to Heavy Metal Chelation
Heavy metals, such as lead (Pb), cadmium (Cd), mercury (Hg), and arsenic (As), are systemic toxicants that can induce a wide range of adverse health effects, including neurological disorders, renal dysfunction, and cardiovascular diseases.[1] Chelation therapy is a primary medical intervention for treating heavy metal poisoning.[2] This therapy involves the administration of chelating agents, which are organic molecules that can form stable, non-toxic complexes with heavy metals, facilitating their excretion from the body.[3]
The efficacy of a chelating agent is determined by several factors, including its affinity and selectivity for specific heavy metals, its pharmacokinetic properties, and its potential for adverse side effects, such as the depletion of essential minerals.[4] An ideal chelating agent should exhibit high stability constants for toxic heavy metals while having a lower affinity for essential minerals like calcium (Ca), zinc (Zn), and copper (Cu).[3]
Comparative Analysis of DTPA and EDTA
DTPA and EDTA are both polyaminocarboxylic acids that function as potent chelating agents. While they share structural similarities, their differences in denticity (the number of donor groups available to bind to a single metal ion) and conformation result in distinct chelation profiles.
2.1. Chemical Structure and Properties
-
EDTA (Ethylenediaminetetraacetic acid): A hexadentate chelating agent with four carboxylate groups and two amine groups. It forms a 1:1 complex with most divalent and trivalent metal ions.
-
DTPA (Diethylenetriaminepentaacetic acid): An octadentate chelating agent with five carboxylate groups and three amine groups. Its higher denticity generally allows it to form more stable complexes with certain metal ions compared to EDTA.
2.2. Mechanism of Chelation
Both DTPA and EDTA form coordination complexes with heavy metals through their carboxylate and amine donor groups. The metal ion is enveloped by the chelating agent, forming a stable, water-soluble complex that can be readily excreted by the kidneys. The stability of these complexes is a critical determinant of their efficacy in removing heavy metals from the body.
Data Presentation: Stability Constants of Metal-Chelate Complexes
The stability constant (log K) is a quantitative measure of the affinity of a chelating agent for a metal ion. A higher log K value indicates a more stable complex. The following table summarizes the log K values for DTPA and EDTA with various heavy and essential metals.
| Metal Ion | DTPA (log K) | EDTA (log K) |
| Lead (Pb²⁺) | 18.8 | 18.0 |
| Cadmium (Cd²⁺) | 18.9 | 16.5 |
| Mercury (Hg²⁺) | 26.4 | 21.5 |
| Iron (Fe³⁺) | 28.6 | 25.1 |
| Copper (Cu²⁺) | 21.2 | 18.8 |
| Zinc (Zn²⁺) | 18.2 | 16.5 |
| Calcium (Ca²⁺) | 10.7 | 10.7 |
| Magnesium (Mg²⁺) | 9.3 | 8.7 |
Data Interpretation: The data clearly indicates that DTPA generally forms more stable complexes with the heavy metals listed (Pb, Cd, Hg, Fe, Cu, Zn) compared to EDTA. This suggests that DTPA may be a more effective chelator for these metals. Notably, both chelators exhibit a lower affinity for the essential minerals calcium and magnesium, which is a desirable characteristic to minimize their depletion during therapy.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate and compare the efficacy of DTPA and EDTA.
4.1. Determination of Stability Constants by Potentiometric Titration
This method is used to determine the formation constants of metal-chelator complexes.
Materials:
-
Potentiometer with a pH electrode
-
Standardized solutions of DTPA and EDTA
-
Standardized solutions of the metal salt of interest (e.g., Pb(NO₃)₂)
-
Standardized solution of a strong base (e.g., NaOH)
-
Inert electrolyte solution (e.g., KNO₃) to maintain constant ionic strength
-
Deionized water
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Prepare a solution containing a known concentration of the chelating agent (DTPA or EDTA) and the inert electrolyte in a titration vessel.
-
Titrate this solution with the standardized strong base, recording the pH at regular intervals. This determines the protonation constants of the chelator.
-
Prepare a second solution containing the same concentrations of the chelating agent and inert electrolyte, but also add a known concentration of the metal salt.
-
Titrate this solution with the standardized strong base, again recording the pH at regular intervals.
-
The difference in the titration curves between the chelator alone and the chelator with the metal ion is used to calculate the stability constant of the metal-chelate complex using appropriate software or graphical methods.
4.2. Spectrophotometric Determination of Chelation Efficiency
This method assesses the ability of the chelator to bind to a metal ion by measuring changes in the absorbance of a colored metal-indicator complex.
Materials:
-
UV-Vis Spectrophotometer
-
Solutions of DTPA and EDTA
-
Solution of the heavy metal salt
-
A suitable colorimetric indicator that forms a colored complex with the metal ion (e.g., Xylenol Orange for lead).
-
Buffer solution to maintain a constant pH.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the metal ion and the colorimetric indicator in the buffer.
-
Add increasing concentrations of the chelating agent (DTPA or EDTA) to these solutions.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the metal-indicator complex.
-
As the chelating agent binds to the metal ion, it will displace the indicator, leading to a decrease in absorbance.
-
The chelation efficiency can be calculated by comparing the absorbance of the solutions with and without the chelating agent.
Visualizations of Pathways and Workflows
5.1. General Mechanism of Heavy Metal Chelation Therapy
Caption: General workflow of heavy metal chelation therapy.
5.2. Experimental Workflow for Comparing Chelating Agents
Caption: Experimental workflow for comparing DTPA and EDTA.
5.3. Cellular Mechanism of Metal-Induced Oxidative Stress and Chelation
References
A Technical Guide to the Cross-Validation of DTPA Extraction with Mehlich-3 and AB-DTPA Soil Testing Methods
This guide provides an in-depth analysis of the Diethylenetriaminepentaacetic acid (DTPA) soil testing method and its cross-validation with other common multi-nutrient extractants, specifically Mehlich-3 and Ammonium Bicarbonate-DTPA (AB-DTPA). It is intended for researchers, soil scientists, and laboratory professionals involved in the assessment of soil micronutrient availability. The document details the principles behind each extraction method, provides comprehensive experimental protocols, presents comparative data from cross-validation studies, and visualizes key workflows and processes.
Introduction to Soil Micronutrient Extraction
The evaluation of plant-available micronutrients is critical for diagnosing deficiencies and ensuring optimal crop production. Soil testing serves as a fundamental tool to estimate the portion of soil nutrients that can be taken up by plants. The DTPA extraction method, developed by Lindsay and Norvell in 1978, is a widely accepted standard for assessing the availability of micronutrients such as zinc (Zn), iron (Fe), manganese (Mn), and copper (Cu), particularly in neutral to calcareous soils.[1] The method utilizes a chelating agent (DTPA) to form stable, soluble complexes with free metal ions in the soil solution, mimicking the action of natural chelates and plant root exudates.[1][2]
While effective, the DTPA test is specific to micronutrient cations. For efficiency, many laboratories prefer multi-nutrient extractants that can simultaneously measure macronutrients, secondary nutrients, and micronutrients from a single extraction. The Mehlich-3 (M3) and AB-DTPA tests are two such popular methods.[3][4][5] However, before replacing a standard method like DTPA, it is imperative to perform cross-validation studies to understand the correlation between the methods and establish reliable conversion equations. This guide explores the protocols and comparative performance of these three key extraction techniques.
Experimental Protocols
Detailed and consistent laboratory procedures are essential for reproducible and credible soil test results.[6] The following sections outline the standardized protocols for the DTPA, Mehlich-3, and AB-DTPA extraction methods.
This method is designed to extract plant-available Zn, Fe, Mn, and Cu. The extracting solution is buffered at a pH of 7.3 to prevent the dissolution of carbonates while effectively chelating the target micronutrients.[1]
Reagent Preparation (DTPA Extracting Solution): The solution contains 0.005 M DTPA, 0.01 M Calcium Chloride (CaCl₂), and 0.1 M Triethanolamine (TEA), with a final pH of 7.3.[1][7]
-
Add approximately 800 mL of deionized water to a 1 L volumetric flask.
-
Dissolve 1.967 g of DTPA (C₁₄H₂₃N₃O₁₀) in the water.[1]
-
Add 14.92 g of TEA (C₆H₁₅NO₃) and stir until dissolved.[1]
-
Add 1.47 g of calcium chloride dihydrate (CaCl₂·2H₂O) and stir until dissolved.[1]
-
Adjust the pH of the solution to 7.3 ± 0.05 using 1 M Hydrochloric Acid (HCl).[7]
-
Bring the final volume to 1000 mL with deionized water and mix thoroughly.[1]
Extraction Procedure:
-
Weigh 10.0 g of air-dried soil (passed through a 2 mm sieve) into an extraction vessel (e.g., a 50 mL centrifuge tube or 125 mL Erlenmeyer flask).[1][7]
-
Add 20.0 mL of the DTPA extracting solution, achieving a 1:2 soil-to-solution ratio.[1][8]
-
Shake the suspension for exactly 2 hours on a reciprocating shaker at a consistent speed (e.g., 180 oscillations per minute).[1][7]
-
Filter the extract through a fine-porosity filter paper (e.g., Whatman No. 42).[7] Alternatively, centrifuge the suspension until the supernatant is clear.[1]
-
The clear filtrate is then ready for analysis, typically by Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[8][9][10]
Developed by Adolf Mehlich in 1984, the M3 extractant is a versatile, acidic solution designed to measure P, K, Ca, Mg, Na, and several micronutrients across a wide range of soil pH levels.[3][11] The presence of both an acid and a chelating agent (EDTA) allows for its broad applicability.[11][12]
Reagent Preparation (Mehlich-3 Extracting Solution): The solution consists of 0.2 M Acetic Acid (CH₃COOH), 0.25 M Ammonium Nitrate (NH₄NO₃), 0.015 M Ammonium Fluoride (NH₄F), 0.013 M Nitric Acid (HNO₃), and 0.001 M EDTA. The final pH should be 2.5 ± 0.1.[3]
-
Add approximately 500 mL of deionized water to a 1 L volumetric flask.
-
Add 20.0 g of NH₄NO₃ and stir until dissolved.
-
Add 0.555 g of NH₄F and stir until dissolved.
-
Add 0.292 g of EDTA ((HOOCCH₂)₂NCH₂CH₂N(CH₂COOH)₂).
-
Under a fume hood, add 11.5 mL of glacial acetic acid (CH₃COOH).
-
Add 0.82 mL of concentrated nitric acid (HNO₃).
-
Bring the final volume to 1000 mL with deionized water and mix well. Verify the pH is 2.5.
Extraction Procedure:
-
Weigh or scoop a volume of air-dried, sieved soil equivalent to 2.0 g into an extraction vessel.[13] A 1:10 soil-to-solution ratio is commonly used.[12]
-
Add 20.0 mL of the M3 extracting solution.[13]
-
Shake for exactly 5 minutes on a reciprocating shaker (e.g., 180-200 rpm).[13][14]
-
Immediately filter the suspension through a suitable filter paper.
-
Analyze the filtrate for target nutrients using ICP-OES.[13]
This method was developed by Soltanpour and Schwab for the simultaneous extraction of nitrate, P, K, and micronutrients (Zn, Fe, Mn, Cu) from alkaline soils.[5][15]
Reagent Preparation (AB-DTPA Extracting Solution): The solution contains 1.0 M Ammonium Bicarbonate (NH₄HCO₃) and 0.005 M DTPA, adjusted to a pH of 7.6.[15][16]
-
Dissolve 1.97 g of DTPA in approximately 800 mL of deionized water. Adding a small amount of ammonium hydroxide (e.g., 2 mL of 1:1 NH₄OH) can aid dissolution.[15]
-
Add 79.06 g of NH₄HCO₃ and stir gently until fully dissolved.[15][17]
-
Adjust the pH to 7.6 with either ammonium hydroxide or dilute HCl.[16]
-
Bring the final volume to 1000 mL with deionized water. This solution is not stable and should be prepared fresh daily.[15][17]
Extraction Procedure:
-
Weigh 10.0 g of air-dried, sieved soil into an extraction vessel.[15][16]
-
Add 20.0 mL of the AB-DTPA extracting solution (1:2 ratio).[15]
-
Shake on a reciprocating shaker for 15 minutes at 180 cycles per minute.[16][17]
-
Filter the suspension through a medium-flow filter paper.
-
Analyze the filtrate for micronutrients using AAS or ICP-OES.[15]
Table 1: Summary of Key Soil Extraction Protocol Parameters
| Parameter | DTPA Method | Mehlich-3 Method | AB-DTPA Method |
| Target Analytes | Zn, Fe, Mn, Cu | P, K, Ca, Mg, Na, Zn, Fe, Mn, Cu | NO₃-N, P, K, Zn, Fe, Mn, Cu |
| Extractant pH | 7.3 | 2.5 | 7.6 |
| Key Reagents | DTPA, TEA, CaCl₂ | CH₃COOH, NH₄NO₃, NH₄F, HNO₃, EDTA | NH₄HCO₃, DTPA |
| Soil:Solution Ratio | 1:2 | 1:10 | 1:2 |
| Shaking Time | 2 hours | 5 minutes | 15 minutes |
| Typical Soil Type | Neutral to Calcareous | Acidic to Neutral | Alkaline |
Cross-Validation Data and Analysis
Cross-validation involves comparing the analytical results from a new or alternative method (e.g., Mehlich-3) against a well-established standard method (e.g., DTPA) using a diverse set of soil samples. The relationship is typically evaluated using linear correlation and regression analysis.
A study conducted across a wide range of Kansas soils investigated the relationship between micronutrients extracted by Mehlich-3 and DTPA. The results showed strong positive correlations for several key elements, but also highlighted important discrepancies.[18]
Table 2: Correlation Coefficients (r) between DTPA and Mehlich-3 for Extractable Micronutrients in Kansas Soils
| Micronutrient | Correlation Coefficient (r) | Interpretation |
| Zinc (Zn) | 0.98 | Very Strong Positive Correlation |
| Copper (Cu) | 0.92 | Strong Positive Correlation |
| Iron (Fe) | 0.91 | Strong Positive Correlation |
| Manganese (Mn) | 0.17 | Weak Positive Correlation |
| Source: Adapted from Rutter, B., Ruiz Diaz, D., & Hargrave, L. (2022).[18] |
The data indicate that for Zn, Cu, and Fe, the Mehlich-3 method extracts a proportional amount of the nutrient compared to the DTPA method, making it possible to develop reliable conversion equations. However, the relationship for Mn was very weak, suggesting that M3 is not a suitable substitute for DTPA for this specific nutrient under the conditions studied.[18] The same study noted that the relationships for Fe and Mn were significantly influenced by soil pH, concluding that any conversion from M3 to a "DTPA equivalent" must take soil pH into account.[18]
Similarly, studies evaluating the AB-DTPA method have found it to be highly effective, showing strong correlations with conventional methods for P, K, and various micronutrients, often proving to be as good as or better than the DTPA test for Fe, Mn, Cu, and Zn in the soils tested.[15]
Visualization of Workflows and Pathways
To better understand the processes involved in soil test cross-validation and nutrient uptake, the following diagrams illustrate the key logical and biological pathways.
Caption: Logical workflow for a soil test cross-validation study.
Caption: Simplified pathway of micronutrient uptake from soil by a plant root.
Conclusion and Recommendations
The cross-validation of soil testing methods is a critical step for any laboratory seeking to modernize its procedures while maintaining data integrity and historical continuity. This guide demonstrates that while multi-nutrient extractants like Mehlich-3 and AB-DTPA offer significant efficiency advantages, their ability to substitute for the standard DTPA micronutrient test is not universal across all elements or soil types.
-
Strong Correlations: For elements like Zn, Cu, and Fe, strong correlations often exist between DTPA and methods like Mehlich-3, allowing for the development of reliable conversion equations.[18]
-
Weak Correlations: For other elements, such as Mn, the correlation can be weak, indicating that the extraction mechanisms differ significantly and a substitution is not appropriate.[18]
-
Influence of Soil Properties: Soil pH and other properties can significantly impact the extraction of certain micronutrients, making it essential to include these factors in regression models for more accurate conversions.[18]
It is strongly recommended that any laboratory planning to transition from the DTPA method to a multi-nutrient extractant conduct its own comprehensive validation study. This study should use a large number (e.g., >50) of local soil samples that cover the full range of physical and chemical properties encountered in the region. By developing in-house correlation and regression equations, laboratories can ensure their new method provides data that is both accurate and consistent with historical records based on the DTPA standard.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. google.com [google.com]
- 3. swel.osu.edu [swel.osu.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Use of ammonium bicarbonate DTPA soil test to evaluate elemental availability and toxicity (Journal Article) | OSTI.GOV [osti.gov]
- 6. canr.msu.edu [canr.msu.edu]
- 7. sis.agr.gc.ca [sis.agr.gc.ca]
- 8. CSBP Labs [csbplab.com.au]
- 9. swel.osu.edu [swel.osu.edu]
- 10. youtube.com [youtube.com]
- 11. SL407/SS620: Extraction of Soil Nutrients Using Mehlich-3 Reagent for Acid-Mineral Soils of Florida [edis.ifas.ufl.edu]
- 12. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 13. What happens to your soil sample when it comes into a lab? - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 14. tsswcb.texas.gov [tsswcb.texas.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. ijcmas.com [ijcmas.com]
- 17. scisoc.confex.com [scisoc.confex.com]
- 18. researchgate.net [researchgate.net]
Efficacy of DTPA versus other agents in treating heavy metal poisoning
An In-depth Technical Guide on the Efficacy of DTPA Versus Other Agents in Treating Heavy Metal Poisoning
Introduction to Chelation Therapy for Heavy Metal Poisoning
Heavy metal poisoning is a significant global health concern, arising from environmental and occupational exposure to elements such as lead, mercury, arsenic, and cadmium. These metals, even at low concentrations, can accumulate in biological tissues and disrupt normal cellular functions, leading to a wide range of acute and chronic health effects. Chelation therapy is the primary medical intervention for treating heavy metal toxicity.[1][2] This therapy involves the administration of chelating agents, which are organic compounds that can form stable, non-toxic complexes with heavy metal ions.[1][2] These complexes, known as chelates, are water-soluble and can be readily excreted from the body, primarily through the kidneys.[1]
An ideal chelating agent possesses several key characteristics:
-
High affinity and specificity for the target toxic metal.
-
Low affinity for essential endogenous metals like zinc, copper, and calcium.
-
The ability to reach the sites of metal accumulation in the body.
-
Formation of a metal complex that is less toxic than the metal ion itself.
-
Resistance to biotransformation and rapid excretion from the body.[1]
Commonly used chelating agents in clinical practice include Diethylenetriaminepentaacetic acid (DTPA), Ethylenediaminetetraacetic acid (EDTA), Dimercaprol (BAL), meso-2,3-dimercaptosuccinic acid (DMSA), and 2,3-dimercapto-1-propanesulfonic acid (DMPS).[1][3] This guide provides a detailed technical comparison of the efficacy of DTPA against other prominent chelating agents in the treatment of various heavy metal poisonings, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.
Pharmacology of Diethylenetriaminepentaacetic Acid (DTPA)
DTPA is a polyaminocarboxylic acid that acts as a potent chelating agent.[4] It is available in two forms for clinical use: the calcium salt (Ca-DTPA) and the zinc salt (Zn-DTPA).[5] DTPA has a high affinity for a range of metal ions, forming stable, water-soluble complexes that are excreted in the urine.[4][5]
-
Mechanism of Action: DTPA forms a stable complex with metal ions by wrapping around them and binding at multiple points, effectively sequestering the metal and preventing it from interacting with biological molecules.[4]
-
Pharmacokinetics: DTPA has a plasma half-life of 20-60 minutes and is distributed in the extracellular space.[5] It has minimal protein binding and does not undergo significant metabolism.[5] Oral absorption of DTPA is low (less than 10%).[6]
-
Clinical Use: DTPA is primarily indicated for the treatment of internal contamination with transuranic elements such as plutonium, americium, and curium.[1][5] It has also been investigated for its efficacy against other heavy metals.[7][8]
Comparative Efficacy of DTPA and Other Chelating Agents
The choice of chelating agent depends on the specific heavy metal involved, the severity of the poisoning, and the clinical status of the patient.
Transuranic Elements (Plutonium, Americium, Curium)
DTPA is the chelating agent of choice for internal contamination with transuranic elements.[1][5]
-
Ca-DTPA vs. Zn-DTPA: Ca-DTPA is more effective than Zn-DTPA in the first 24 hours after exposure and is therefore the preferred initial treatment.[5][9] After the first 24 hours, both forms have similar efficacy.[5][9] However, Ca-DTPA can lead to the depletion of essential metals, particularly zinc.[9] For long-term therapy, Zn-DTPA is preferred to mitigate this effect.[9] In a study with human volunteers, Ca-DTPA injection or inhalation increased the urinary excretion of zinc.[8]
Lead (Pb)
For lead poisoning, EDTA, DMSA, and BAL are the most commonly used chelating agents.[10][11]
-
DTPA vs. Other Agents: While DTPA can increase the excretion of lead, it is not a first-line treatment.[8][12] A study comparing Ca-DTPA and Zn-DTPA in healthy volunteers showed that both increased lead excretion, with Ca-DTPA being more effective.[12] In a comparative study of EDTA and DMSA for lead poisoning in adults, both were effective in reducing blood lead levels.[13] DMSA had a greater impact on reducing blood lead concentrations, while EDTA was more effective at mobilizing lead.[13] For severe lead poisoning with encephalopathy, a combination of BAL and EDTA is often recommended.[11][14]
Mercury (Hg)
DMSA and DMPS are the primary chelating agents used for mercury poisoning.[3][14]
-
DTPA vs. Other Agents: Ca-DTPA has been shown to increase the urinary excretion of mercury.[8][12] However, its efficacy relative to the standard treatments (DMSA and DMPS) is not well-established. In a study on primary cortical cultures, Ca-DTPA, DMSA, and DMPS attenuated the toxicity of inorganic mercury, but not methylmercury or thimerosal.[15] D-penicillamine, another chelator, provided no protection and potentiated the toxicity of some mercury compounds.[15]
Arsenic (As)
DMSA and DMPS are considered promising antidotes for arsenic poisoning.[14][16] BAL has also been used, but it may increase the arsenic content in the brain.[16][17]
-
DTPA vs. Other Agents: There is limited evidence for the use of DTPA in arsenic poisoning. A study comparing the therapeutic index of several chelators in mice found the order of effectiveness to be DMSA > DMPS > DMPA > BAL.[16][17]
Cadmium (Cd)
The treatment of cadmium poisoning is challenging due to its long biological half-life.[18]
-
DTPA vs. Other Agents: In cases of acute cadmium toxicity, DMSA, DTPA, and EDTA have been considered, though no definitive benefit has been established.[7] For chronic cadmium poisoning, chelation therapy is generally not supported.[7] Both Ca-DTPA and Zn-DTPA have been shown to increase the excretion of cadmium.[8][12]
Gadolinium (Gd)
Gadolinium is a heavy metal used in MRI contrast agents.[19] There is growing concern about gadolinium deposition in the body.
-
DTPA for Gadolinium: DTPA has been proposed as a potential treatment for gadolinium toxicity.[19] However, there is a lack of randomized controlled trials to support its efficacy.[19]
Quantitative Data on Chelating Agent Efficacy
| Heavy Metal | Chelating Agent | Study Type | Key Quantitative Finding | Reference |
| Lead (Pb) | DMSA vs. CaNa2EDTA | Randomized trial in adults | DMSA showed a greater reduction in blood lead levels (p=0.005), while CaNa2EDTA was more effective in lead mobilization (p=0.04). In equimolar doses, CaNa2EDTA was more effective than DMSA (p < 0.001). | [13] |
| Arsenic (As) | DMSA vs. DMPS vs. DMPA vs. BAL | Mouse model | The therapeutic index for protecting against a lethal dose of sodium arsenite was DMSA > DMPS > DMPA > BAL (42:14:4:1). | [16][17] |
| Various Metals | Ca-DTPA vs. Zn-DTPA | Healthy human volunteers | Both increased urinary excretion of Cd, Mn, and Pb, with Ca-DTPA being more effective. Ca-DTPA also chelated Hg and Mg, which Zn-DTPA did not. | [12] |
| Lead (Pb) & Cadmium (Cd) | Edetate disodium | Human study | Following an infusion, the 2-day urinary excretion of lead increased by 3,830% and cadmium by 514%. | [20] |
Experimental Protocols
Comparative Study of CaNa2EDTA and DMSA in Lead Poisoning
-
Objective: To evaluate the efficacy of CaNa2EDTA versus DMSA for treating lead poisoning in adults.
-
Study Design: A randomized clinical trial.
-
Participants: 37 patients with blood lead concentrations >40 µg/dL.
-
Intervention:
-
DMSA group (n=21): Received 1050 mg/m²/day of oral DMSA.
-
CaNa2EDTA group (n=16): Received 500 mg/m²/day of intravenous CaNa2EDTA.
-
Both treatments were administered in two five-day courses separated by a 10-day rest period.
-
-
Outcome Measures: Blood lead levels were measured on the first day of each course and 14 days after the end of treatment. A CaNa2EDTA lead mobilization test was performed at baseline and 14 days after treatment.
-
Reference: [13]
Efficacy of Dithiol Compounds in Arsenic Poisoning
-
Objective: To determine the relative effectiveness of DMSA, DMPS, DMPA, and BAL in protecting against arsenic poisoning.
-
Study Design: Animal study (mice).
-
Intervention: Mice were administered a lethal dose (LD99) of sodium arsenite. The different chelating agents were then administered to assess their protective effects.
-
Outcome Measures: The therapeutic index of each chelator was calculated based on its ability to prevent lethality.
Signaling Pathways and Mechanisms of Action
Heavy metals exert their toxicity by interfering with various cellular processes, often through the generation of reactive oxygen species (ROS) and by binding to sulfhydryl groups in proteins, thereby inactivating critical enzymes. Chelating agents work by binding to the heavy metal ions, preventing them from interacting with their biological targets.
General Mechanism of Chelation Therapy
The diagram below illustrates the general workflow of chelation therapy.
References
- 1. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelation - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. heyl-berlin.de [heyl-berlin.de]
- 7. The role of chelation in the treatment of other metal poisonings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 10. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. irpa.net [irpa.net]
- 13. A comparative study of edetate calcium disodium and dimercaptosuccinic acid in the treatment of lead poisoning in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metal chelators and neurotoxicity: lead, mercury, and arsenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of chelators on mercury, iron, and lead neurotoxicity in cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. DMSA, DMPS, and DMPA--as arsenic antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chelation of cadmium with BAL and DTPA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. jacc.org [jacc.org]
A Technical Guide to the Validation of 99mTc-DTPA for Glomerular Filtration Rate Measurement
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the validation of Technetium-99m diethylenetriaminepentaacetic acid (99mTc-DTPA) for the measurement of Glomerular Filtration Rate (GFR), a critical indicator of renal function. This document outlines the core principles, experimental protocols, and data interpretation necessary for the accurate and reliable use of this radiopharmaceutical in research and clinical settings.
Introduction to 99mTc-DTPA for GFR Measurement
The measurement of GFR is fundamental in assessing kidney function. The gold standard for this measurement is the clearance of inulin, a substance that is freely filtered by the glomeruli without being secreted or reabsorbed.[1][2] However, the inulin clearance method is cumbersome and not practical for routine clinical use.[1][2]
Radiolabeled tracers, such as 99mTc-DTPA, offer a more practical and equally reliable alternative.[1][3] 99mTc-DTPA is a radiopharmaceutical that, following intravenous administration, is primarily cleared from the body by glomerular filtration.[3] Its clearance rate from the plasma provides a close approximation of the GFR. While other tracers like 51Cr-EDTA are also used and considered a reference standard in some regions, 99mTc-DTPA is a widely available and cost-effective option.[1][3]
The accuracy of GFR measurement using 99mTc-DTPA is contingent upon rigorous validation and quality control procedures to account for factors such as protein binding and radiochemical purity.[4][5]
Core Validation Principles
The validation of 99mTc-DTPA for GFR measurement revolves around establishing its performance against the "gold standard" (inulin) and ensuring the consistency and reliability of the measurement technique. The key validation steps are illustrated in the workflow below.
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible GFR measurements. The following sections outline the key experimental protocols.
Quality Control of 99mTc-DTPA
The radiochemical purity of the 99mTc-DTPA preparation is paramount for accurate GFR assessment. Impurities, particularly protein-bound 99mTc, can lead to an underestimation of GFR.[4][5]
Protocol for Radiochemical Purity Testing (Instant Thin-Layer Chromatography - ITLC):
-
Materials:
-
99mTc-DTPA preparation.
-
ITLC strips (e.g., silica gel).
-
Two solvent systems:
-
Acetone (for separation of free pertechnetate).
-
Saline (for separation of hydrolyzed-reduced 99mTc).
-
-
A chromatography chamber.
-
A gamma counter or radiochromatogram scanner.
-
-
Procedure:
-
Spot a small drop of the 99mTc-DTPA preparation approximately 1 cm from the bottom of two ITLC strips.
-
Place one strip in the chromatography chamber containing acetone as the mobile phase.
-
Place the second strip in a separate chamber with saline as the mobile phase.
-
Allow the solvent front to migrate to the top of the strips.
-
Remove the strips and allow them to dry.
-
Cut each strip into two halves (origin and solvent front).
-
Measure the radioactivity of each half in a gamma counter.
-
-
Calculation of Radiochemical Purity:
-
% Free Pertechnetate (99mTcO4-) : (Counts at solvent front in acetone / Total counts on strip) x 100.
-
% Hydrolyzed-Reduced 99mTc (99mTc-HR) : (Counts at origin in saline / Total counts on strip) x 100.
-
% 99mTc-DTPA : 100 - (% Free Pertechnetate + % Hydrolyzed-Reduced 99mTc).
-
-
Acceptance Criteria: The radiochemical purity of 99mTc-DTPA should be greater than 95%, with some guidelines suggesting >98%.[6][7]
GFR Measurement using Plasma Sampling Method
The plasma sampling method is a widely accepted technique for determining GFR with 99mTc-DTPA. This method involves measuring the rate of disappearance of the tracer from the blood.
Patient Preparation:
-
Patients should be well-hydrated. It is recommended to drink four 8-ounce glasses of clear liquid one hour before the procedure.[6]
-
A light, low-protein breakfast is permissible.[6]
-
Caffeine-containing drinks should be avoided from the night before the test due to their diuretic effect.[8]
-
Heavy exercise should be avoided.[8]
-
Patient's height and weight should be recorded for body surface area (BSA) normalization.[8]
Procedure:
-
Dose Preparation and Administration:
-
An adult dose of approximately 10 MBq (around 3 mCi) of 99mTc-DTPA is typically used.[6][9]
-
The exact activity of the dose administered to the patient and a standard of the same activity must be measured in a dose calibrator.[6]
-
The 99mTc-DTPA is injected intravenously. The syringe should be flushed with saline to ensure complete administration.[6]
-
-
Blood Sampling:
-
Blood samples are typically drawn at 2, 3, and 4 hours post-injection.[8] Some protocols may use different time points, such as 60 and 180 minutes.[6]
-
The exact time of each blood draw must be recorded.
-
Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA).
-
If an intravenous line is used, it should be flushed to avoid contamination.[8]
-
-
Sample Processing and Counting:
-
Plasma is separated from the blood samples by centrifugation.
-
Duplicate aliquots of plasma from each time point and the standard solution are counted in a gamma counter.[8]
-
Background radiation counts should also be measured.
-
GFR Calculation:
The GFR is calculated from the clearance of 99mTc-DTPA from the plasma. The data from the multiple plasma samples are used to generate a clearance curve, which is typically fitted to a single or two-compartment model. The slope of this curve represents the clearance rate. The GFR is then calculated using various formulas, with the Brochner-Mortensen and Chantler formulas being common.
Data Presentation and Interpretation
Comparison of 99mTc-DTPA with Gold Standard (Inulin)
Numerous studies have validated 99mTc-DTPA against inulin clearance. The correlation between the two methods is generally very high.
| Study/Parameter | Correlation Coefficient (r) | Key Findings | Reference |
| Barbour et al. | Not explicitly stated, but clearances were "virtually identical" | 99mTc-Sn-DTPA is an excellent substance for measuring GFR. | [10] |
| Russell et al. (corrected for protein binding) | 0.991 (vs. Yb-169 DTPA) | Correction for protein binding is crucial for accuracy. | [4][5] |
| General Literature | High correlation reported | 99mTc-DTPA is a valid alternative to inulin. | [3][11] |
Impact of Protein Binding
A known variable in the accuracy of 99mTc-DTPA for GFR measurement is its binding to plasma proteins. This bound fraction is not filtered by the glomeruli and can lead to an underestimation of the GFR, especially in patients with good renal function.[4][5] The degree of protein binding can vary depending on the commercial kit used.[3][4] It is therefore recommended to measure and correct for in vivo protein binding when using 99mTc-DTPA for GFR determination.[4][5]
| Parameter | Value | Significance | Reference |
| Protein Binding (1 hour) | 5-10% (varies with formulation) | Can lead to underestimation of GFR if not corrected. | [3] |
Conclusion
99mTc-DTPA is a well-validated and widely accepted radiopharmaceutical for the measurement of GFR. Its accuracy is highly dependent on strict adherence to quality control procedures, particularly the assessment of radiochemical purity and correction for protein binding. When performed according to standardized protocols, GFR measurement with 99mTc-DTPA provides a reliable and practical alternative to the gold standard inulin clearance method for both clinical and research applications. The methodologies and data presented in this guide provide a framework for the successful implementation and validation of this important diagnostic tool.
References
- 1. Glomerular filtration rate - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. European Nuclear Medicine Guide [nucmed-guide.app]
- 4. Quality control of Tc-99m DTPA for measurement of glomerular filtration: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality control of Tc-99m DTPA for measurement of glomerular filtration: concise communication (Journal Article) | OSTI.GOV [osti.gov]
- 6. radiology.wisc.edu [radiology.wisc.edu]
- 7. Glomerular filtration rate measured by 99mTc-DTPA Gates method is not significantly affected by the premature or delayed initiation of image acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Inter-laboratory Comparison of the DTPA Soil Extraction Method: A Technical Guide
Introduction
The Diethylenetriaminepentaacetic acid (DTPA) soil extraction method, developed by Lindsay and Norvell in 1978, is a widely adopted chemical soil test used to assess the plant-available concentrations of micronutrients such as iron (Fe), manganese (Mn), zinc (Zn), and copper (Cu). This method is particularly effective for near-neutral and calcareous soils, where micronutrient availability is often a concern.[1][2] The DTPA solution acts as a chelating agent, forming stable, soluble complexes with the micronutrient cations, thereby extracting them from the soil matrix for quantification.[3][4]
This technical guide provides an in-depth overview of the DTPA soil extraction method for researchers, scientists, and professionals in agricultural and environmental sciences. It details the experimental protocol, presents comparative data from various studies, and discusses the importance of inter-laboratory proficiency testing for ensuring reliable and reproducible results.
The Chemistry of DTPA Extraction
The DTPA extraction solution is a buffered chelating solution designed to mimic the action of plant roots in acquiring micronutrients from the soil. The key components of the solution and their functions are:
-
0.005 M DTPA (Diethylenetriaminepentaacetic acid): The primary chelating agent that forms stable, soluble complexes with micronutrient cations (Fe³⁺, Mn²⁺, Zn²⁺, Cu²⁺), effectively pulling them from the soil solids into the solution.[1]
-
0.01 M CaCl₂ (Calcium Chloride): This component helps to maintain a constant level of calcium in the solution, which is important because calcium is the dominant cation in many soils. This prevents the DTPA from being consumed by reacting with soil calcium and ensures that the extraction is primarily focused on the target micronutrients.
-
0.1 M TEA (Triethanolamine): Acts as a buffer to maintain the pH of the extraction solution at 7.3.[1][5] This is crucial because the availability of micronutrients in soil is highly pH-dependent. Buffering the solution at a consistent pH ensures that the extraction results are comparable across different soil samples.
The following diagram illustrates the fundamental chemical interactions during the DTPA extraction process.
Experimental Protocol
The following is a detailed methodology for the DTPA soil extraction, compiled from multiple standard operating procedures.[6]
Reagents and Materials
-
DTPA Extracting Solution (0.005 M DTPA, 0.01 M CaCl₂, 0.1 M TEA, pH 7.3):
-
Dissolve 1.97 g of DTPA (C₁₄H₂₃N₃O₁₀) in approximately 200 mL of deionized water.
-
In a separate beaker, dissolve 1.47 g of calcium chloride dihydrate (CaCl₂·2H₂O) in 200 mL of deionized water.
-
In another beaker, add 14.92 g (or 13.3 mL) of triethanolamine (TEA, C₆H₁₅NO₃) to 500 mL of deionized water and mix.
-
Combine the three solutions in a 1 L volumetric flask.
-
Adjust the pH of the solution to 7.3 ± 0.05 with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
-
Standard Solutions: Certified standard solutions for Fe, Mn, Zn, and Cu.
-
Equipment:
-
Atomic Absorption Spectrophotometer (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or Microwave Plasma-Atomic Emission Spectrometry (MP-AES).[6]
-
Mechanical shaker.
-
Centrifuge and centrifuge tubes (50 mL).
-
Filter paper (e.g., Whatman No. 42) and funnels.
-
pH meter.
-
Analytical balance.
-
Procedure
The experimental workflow for the DTPA soil extraction is depicted in the following diagram.
Quality Control
For reliable results, a strict quality control protocol should be followed:
-
Preparation Blank: A sample containing only the reagents, processed alongside the soil samples to check for contamination.
-
Duplicate Samples: At least one sample per batch should be analyzed in duplicate to assess the precision of the method. The relative percent difference (RPD) should be within acceptable limits (e.g., ±20%).
-
Laboratory Control Sample (LCS): A sample with a known concentration of micronutrients should be included in each batch to verify the accuracy of the analysis.
-
Proficiency Testing: Regular participation in inter-laboratory proficiency testing programs is essential for external validation of a laboratory's performance.
Inter-laboratory Comparison Data
The reproducibility of the DTPA method is generally considered to be within 10% for Cu and Zn, and within 15% for Fe and Mn. However, this can be influenced by factors such as soil type, shaking time, and analytical instrumentation.
Comparison with Other Extraction Methods
Several studies have compared the DTPA method with other multi-nutrient extraction methods, such as the Ammonium Bicarbonate-DTPA (AB-DTPA) method. The following tables summarize the comparative data for micronutrient extraction from different soil types.
Table 1: Comparison of DTPA and AB-DTPA for Zinc (Zn) Extraction (mg/kg)
| Soil Type | DTPA-TEA-CaCl₂ (Mean) | AB-DTPA (Mean) | % Variation (DTPA higher) |
| Inceptisols | 1.7 | 1.1 | 35.3% |
| Alfisols | 1.8 | 1.0 | 44.4% |
| Entisols | 1.3 | 0.7 | 46.2% |
| Data sourced from a study on non-acidic soils of Andhra Pradesh, India.[7] |
Table 2: Comparison of DTPA and AB-DTPA for Copper (Cu) Extraction (mg/kg)
| Soil Type | DTPA-TEA-CaCl₂ (Mean) | AB-DTPA (Mean) | % Variation (AB-DTPA higher) |
| Inceptisols | 2.5 | 2.5 | 0% |
| Alfisols | 2.3 | 2.8 | 21.7% |
| Entisols | 2.0 | 2.2 | 10.0% |
| Data sourced from a study on non-acidic soils of Andhra Pradesh, India.[7] |
Table 3: Comparison of DTPA and AB-DTPA for Iron (Fe) Extraction (mg/kg)
| Soil Type | DTPA-TEA-CaCl₂ (Mean) | AB-DTPA (Mean) | % Variation (AB-DTPA higher) |
| Inceptisols | 11.2 | 10.8 | -3.6% (DTPA higher) |
| Alfisols | 9.8 | 11.1 | 13.3% |
| Entisols | 8.9 | 10.5 | 18.0% |
| Data sourced from a study on non-acidic soils of Andhra Pradesh, India.[7] |
Table 4: Comparison of DTPA and AB-DTPA for Manganese (Mn) Extraction (mg/kg)
| Soil Type | DTPA-TEA-CaCl₂ (Mean) | AB-DTPA (Mean) | % Variation (DTPA higher) |
| Inceptisols | 31.0 | 28.0 | 10.7% |
| Alfisols | 29.8 | 36.6 | -22.8% (AB-DTPA higher) |
| Entisols | 29.9 | 25.4 | 15.1% |
| Data sourced from a study on non-acidic soils of Andhra Pradesh, India.[7] |
These tables illustrate that the choice of extraction method can significantly influence the measured concentrations of available micronutrients. While the DTPA method is a well-established standard, it is important for researchers and laboratories to be aware of these differences when comparing data from studies that have used different extraction techniques.
Conclusion
The DTPA soil extraction method remains a cornerstone of soil fertility assessment for plant-available micronutrients. Its reliability is contingent upon strict adherence to standardized protocols and the implementation of robust quality control measures. While detailed public data from inter-laboratory comparisons is limited, the existence of proficiency testing programs underscores the importance of external validation for ensuring data accuracy and comparability across different laboratories. The comparative data presented in this guide highlight the unique extraction characteristics of the DTPA method relative to other techniques, reinforcing the need for consistency in methodology for longitudinal and comparative soil health studies.
References
Safety Operating Guide
Proper Disposal of Hexadecylphosphonic Acid (HDTPA): A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step procedure for the safe disposal of Hexadecylphosphonic acid (HDTPA), a compound recognized as a skin and eye irritant. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection. The primary method of disposal involves the neutralization of the acidic compound to form a more water-soluble and less hazardous phosphonate salt.
I. Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles to protect against splashes.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A laboratory coat.
All handling and disposal steps should be performed within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
II. Quantitative Data Summary
For clarity and ease of reference, the key quantitative parameters for the disposal of this compound are summarized in the table below.
| Parameter | Value/Instruction | Source/Rationale |
| This compound Molecular Weight | 306.42 g/mol | |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) | A weak base that allows for a controlled neutralization reaction. |
| Molar Mass of NaHCO₃ | 84.01 g/mol | |
| Stoichiometric Ratio | 1 mole this compound : 2 moles NaHCO₃ | This compound is a diprotic acid, requiring two equivalents of a monoprotic base for complete neutralization. |
| Solvent for Dissolution | Isopropanol | This compound is a long-chain alkylphosphonic acid with low water solubility; isopropanol is a suitable solvent for initial dissolution. |
| Final pH Target | 6.0 - 8.0 | A neutral pH range is generally acceptable for aqueous waste disposal, pending local regulations. |
III. Detailed Disposal Protocol
This protocol outlines the neutralization of solid this compound waste.
Step 1: Dissolution of Solid this compound
-
Carefully weigh the amount of solid this compound waste to be disposed of.
-
In a suitably sized borosilicate glass beaker, dissolve the this compound in isopropanol. A recommended starting concentration is approximately 10-20 g of this compound per 100 mL of isopropanol.
-
Gently stir the mixture with a magnetic stirrer until the this compound is completely dissolved. This may require gentle warming on a hot plate set to a low temperature. Caution: Isopropanol is flammable; avoid open flames and ensure the hot plate is certified for use with flammable solvents.
Step 2: Preparation of Neutralizing Solution
-
Calculate the required amount of sodium bicarbonate for complete neutralization. Based on the stoichiometry, for every 1 gram of this compound, you will need approximately 0.55 grams of sodium bicarbonate. It is advisable to use a slight excess (e.g., 10-20%) to ensure complete reaction.
-
Prepare a saturated or near-saturated solution of sodium bicarbonate in deionized water.
Step 3: Neutralization Procedure
-
Place the beaker containing the dissolved this compound in isopropanol on a magnetic stir plate and ensure continuous, gentle stirring.
-
Slowly and carefully add the sodium bicarbonate solution dropwise to the this compound solution using a dropping funnel or a pipette.
-
Observe the reaction closely. The addition of the bicarbonate solution will cause the evolution of carbon dioxide gas (effervescence). Add the bicarbonate solution at a rate that does not cause excessive foaming or splashing.
-
Continue adding the sodium bicarbonate solution until the effervescence ceases, indicating that the acid has been consumed.
Step 4: pH Verification and Final Disposal
-
After the reaction has subsided, use a calibrated pH meter or pH indicator strips to check the pH of the solution.
-
If the pH is still acidic (below 6.0), continue to add small amounts of the sodium bicarbonate solution until the pH is within the target range of 6.0 - 8.0.
-
Once the solution is neutralized, it primarily contains the sodium salt of hexadecylphosphonic acid, isopropanol, and water.
-
Consult your institution's specific guidelines for the disposal of aqueous-organic waste. In many cases, this neutralized solution can be collected in a designated waste container for flammable aqueous waste.
-
Never pour the neutralized solution down the drain without explicit permission from your institution's environmental health and safety (EHS) office. Local regulations regarding the disposal of such solutions can vary significantly.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound waste.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of Hexadecylphosphonic acid, thereby minimizing risks to personnel and the environment. Always prioritize safety and consult your institution's EHS department for any specific local requirements.
Essential Safety and Handling of Diethylenetriaminepentaacetic Acid (DTPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Diethylenetriaminepentaacetic acid (DTPA), a chelating agent frequently used in laboratory settings. Adherence to these procedures is critical for ensuring personnel safety and proper disposal.
Personal Protective Equipment (PPE)
When handling DTPA, especially in its powdered form, a comprehensive PPE strategy is necessary to minimize exposure.[1] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn with side protection.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable gloves tested according to EN 374 standards are recommended. Breakthrough times can be affected by temperature and stretching, so it's crucial to consult the manufacturer's data.[2] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powdered form to avoid dust inhalation.[1][2] Use in a well-ventilated area is crucial.[1] |
Operational Plan: Handling Procedures
A systematic approach to handling DTPA will minimize risks and ensure a safe laboratory environment.
1. Engineering Controls:
-
Ventilation: Always handle DTPA in a well-ventilated area.[1] For procedures that may generate dust, a fume hood is recommended.[3]
2. Safe Handling Practices:
-
Wash hands thoroughly after handling the substance.[1]
-
Keep the container tightly closed when not in use.[3]
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
Proper disposal of DTPA waste is essential to prevent environmental contamination.
-
Waste Characterization: Determine if the waste is hazardous according to local, state, and federal regulations.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain.
Experimental Workflow for Handling DTPA
The following diagram outlines the necessary steps for safely handling DTPA in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
